Bicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMMSQPXGWCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939200 | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17931-55-4, 10036-09-6 | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17931-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.3.1)nonan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.3.1)nonan-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017931554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
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| Record name | Bicyclo[3.3.1]nonan-9-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.047 | |
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Foundational & Exploratory
Bicyclo[3.3.1]nonan-9-one: A Core Scaffold for Complex Molecules
An In-depth Technical Guide on the Basic Properties of Bicyclo[3.3.1]nonan-9-one for Researchers, Scientists, and Drug Development Professionals.
This compound is a bridged bicyclic ketone that serves as a fundamental building block in organic synthesis. Its rigid, well-defined three-dimensional structure has made it an attractive scaffold for the construction of complex polycyclic systems and natural product analogues.[1] The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a diverse range of biologically active molecules, including those with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and a discussion of its conformational dynamics.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [3] |
| CAS Number | 17931-55-4 | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 155-157 °C | [4] |
| Boiling Point | 219.8 °C at 760 mmHg | [5] |
| Appearance | Solid | [4] |
| InChI Key | SKTMMSQPXGWCAP-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2CCCC(C1)C2=O | [3] |
| Density | 1.007 g/cm³ | [5] |
| Flash Point | 79.6 °C | [5] |
| Vapor Pressure | 0.117 mmHg at 25°C | [5] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹³C NMR | δ (ppm): 218.4 (C=O), 49.3 (C1/C5), 28.9 (C2/C4/C6/C8), 20.3 (C3/C7) | [6] |
| ¹H NMR | δ (ppm): 2.6 (br s, 2H, H1/H5), 1.9-1.6 (m, 12H) | [7] |
| Infrared (IR) | The key vibrational mode is associated with the carbonyl (-C=O) group. | [8] |
| Mass Spectrometry (MS) | m/z: 138 (M+), 82, 67. The base peak is observed at m/z 67. | [3] |
Conformational Analysis
A critical aspect of the chemistry of this compound is its conformational flexibility. The bicyclic system primarily exists in a dynamic equilibrium between a twin-chair (CC) and a boat-chair (BC) conformation.[9] The twin-chair conformation is generally the more stable form.[9] However, the energy difference between the two conformers is small, estimated to be around 1 kcal/mol, meaning that the boat-chair conformation can also be populated.[9] This conformational behavior is crucial as it dictates the stereochemical outcome of reactions involving this scaffold.
Caption: Conformational equilibrium between the twin-chair and boat-chair forms.
Experimental Protocols
Synthesis of this compound
A reliable and well-documented procedure for the synthesis of this compound is provided by Organic Syntheses. The overall synthetic scheme involves the hydroboration of 1,5-cyclooctadiene followed by carbonylation and oxidation.
Caption: Synthetic workflow for this compound production.
Detailed Methodology:
-
Hydroboration: 9-Borabicyclo[3.3.1]nonane (9-BBN) is reacted with 1,5-cyclooctadiene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Carbonylation: The resulting organoborane intermediate is then subjected to carbonylation using carbon monoxide gas, followed by the addition of water.
-
Oxidation: The mixture is oxidized with sodium hydroxide and 30% hydrogen peroxide. The temperature should be maintained below 50°C during the addition of hydrogen peroxide.
-
Workup and Purification: After the reaction is complete, the organic phase is separated, washed, and the solvent is removed. The crude product is then purified by crystallization from pentane at low temperatures (-78°C) to yield pure this compound.
Role in Drug Development
While this compound itself is not typically the active pharmaceutical ingredient, its rigid framework makes it an excellent starting material for the synthesis of more complex, biologically active molecules. The bicyclo[3.3.1]nonane core is found in a number of natural products with interesting pharmacological profiles.[1] Furthermore, the introduction of heteroatoms, such as nitrogen, into the bicyclic system (e.g., 3-azabicyclo[3.3.1]nonanes) has led to the development of compounds with significant biological activities, including antiarrhythmic and anticancer properties.[1][4][10]
Caption: this compound as a precursor to bioactive molecules.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. spectrabase.com [spectrabase.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azathis compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[3.3.1]nonan-9-one chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bridged bicyclic ketone that serves as a fundamental scaffold in organic chemistry. Its rigid, yet conformationally dynamic, structure has been the subject of extensive stereochemical investigation. This document provides a comprehensive overview of the chemical structure, stereochemistry, conformational analysis, and key experimental data of this compound. Detailed experimental protocols for its synthesis and characterization are also presented, along with visual representations of its conformational landscape.
Chemical Structure and Properties
This compound is a saturated bicyclic compound with a carbonyl group at the bridgehead position (C9). Its structure consists of two fused six-membered rings.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 17931-55-4 | [2][3] |
| Molecular Formula | C₉H₁₄O | [2][3] |
| Molecular Weight | 138.21 g/mol | [1][2][3] |
| Melting Point | 155-157 °C | [4] |
| Boiling Point | 219.8 °C at 760 mmHg | [4] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is dominated by the conformational possibilities of its two cyclohexane rings. The three primary conformations are the twin-chair (or chair-chair), chair-boat, and twin-boat.
-
Twin-Chair (CC) Conformation: This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton.[3] Computational studies, including ab initio and density functional theory (DFT) methods, indicate that the twin-chair conformation is the most populated.[5] This has been confirmed by solid-state 13C NMR and microwave spectroscopy, which show the molecule exists predominantly in the chair-chair form.[5] However, this conformation is destabilized by a significant transannular repulsion between the C3 and C7 hydrogens.
-
Chair-Boat (CB) Conformation: In this conformation, one ring adopts a chair form while the other is in a boat form. The energy difference between the chair-chair and boat-chair conformations is relatively small, calculated to be about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol.[5] This small energy difference suggests that both conformers can exist in equilibrium.[5] Some studies using lanthanide shift reagents in NMR have suggested that the boat-chair conformation could constitute up to 22% of the conformational mixture in solution.[5]
-
Twin-Boat Conformation: This conformation, where both rings are in a boat form, is significantly higher in energy (estimated to be >12 kcal/mol higher than the twin-chair) and is not considered a major contributor to the overall conformational equilibrium.[3]
The interplay between these conformations is a delicate balance of torsional strain and non-bonded interactions.[3] The presence of substituents on the bicyclic framework can further influence the preferred conformation.[6]
Figure 1: Conformational equilibrium of this compound.
Experimental Data
Crystallographic Data
X-ray crystallography provides precise data on the solid-state structure of this compound, confirming its preference for the twin-chair conformation in the crystalline state.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| a (Å) | 10.4097(3) | [5] |
| b (Å) | 11.4187(3) | [5] |
| c (Å) | 6.4964(2) | [5] |
| β (°) | 90.992(1) | [5] |
| Volume (ų) | 772.1 | [5] |
| Z | 4 | [5] |
Spectroscopic Data
Spectroscopic techniques are invaluable for characterizing the structure and purity of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks / Signals | Reference |
| ¹H NMR | Data available but specific shifts vary with solvent and instrument. | [7][8] |
| ¹³C NMR | Observed chemical shifts in the solid state are indicative of a twin-chair conformation. | [5] |
| IR (KBr) | C=O stretching frequency characteristic of a cyclic ketone. | [9] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 138. | [9] |
Experimental Protocols
Synthesis of this compound
A common and efficient synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN).[2]
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous tetrahydrofuran (THF)
-
2,6-Dimethylphenol
-
Lithium triethylcarboxide solution in hexane
-
Dichloromethyl methyl ether
-
95% Ethanol
-
Water
-
Sodium hydroxide
-
30% Hydrogen peroxide
-
Pentane
-
Sodium chloride
Procedure:
-
Preparation of the "ate" complex: A solution of 9-BBN in anhydrous THF is treated with 2,6-dimethylphenol to form the B-(2,6-dimethylphenoxy)-9-borabicyclo[3.3.1]nonane. This is followed by the addition of a lithium triethylcarboxide solution to form the lithium B-(2,6-dimethylphenoxy)-9-boratabicyclo[3.3.1]nonane "ate" complex.
-
Carbonylation: The "ate" complex is cooled to 0 °C, and dichloromethyl methyl ether is added. This initiates the carbonylation reaction, leading to the formation of the bicyclic ketone precursor.
-
Oxidative Workup: The reaction mixture is then subjected to an oxidative workup. A solution of sodium hydroxide in ethanol and water is added, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C. The mixture is then heated to 45-50 °C for 2 hours.
-
Isolation and Purification: After cooling, water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated, and the aqueous phase is extracted with pentane. The combined organic extracts are washed with water and dried. The solvent is removed by distillation.
-
Crystallization: The crude product is dissolved in pentane and filtered. The filtrate is cooled to -78 °C to crystallize the this compound. The crystals are collected by suction filtration, washed with cold pentane, and dried.[2]
Figure 2: Synthetic workflow for this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent (e.g., pentane). Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software.
Conclusion
This compound is a molecule of significant interest due to its well-defined yet flexible stereochemistry. The preference for the twin-chair conformation, coupled with the accessible chair-boat form, provides a rich conformational landscape that influences its reactivity and potential applications in synthesis and drug design. The experimental data and protocols provided herein offer a solid foundation for researchers and scientists working with this important bicyclic ketone.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azathis compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational Analysis of Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone, serves as a fundamental scaffold in medicinal chemistry and natural product synthesis. Its rigid, yet conformationally flexible, structure profoundly influences its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on its isomers and the equilibrium between its major conformations. We delve into the energetic differences, structural parameters, and the experimental and computational methodologies used to elucidate its three-dimensional architecture. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering a consolidated repository of data and protocols essential for understanding and manipulating this important molecular framework.
Introduction
The bicyclo[3.3.1]nonane ring system is a prevalent structural motif in a wide array of biologically active molecules. The central carbonyl group in this compound introduces unique stereoelectronic effects and serves as a versatile handle for chemical modifications. A thorough understanding of its conformational preferences is paramount for the rational design of derivatives with specific biological targets. The molecule predominantly exists in a dynamic equilibrium between several conformations, the most significant of which are the twin-chair (or chair-chair, CC) and the boat-chair (BC) forms. The subtle energy differences between these conformers can be influenced by substitution, solvent effects, and temperature, thereby modulating the molecule's overall shape and properties.
Conformational Isomers and Energetics
This compound can adopt several conformations, with the primary ones being the twin-chair (CC), boat-chair (BC), and the higher-energy twin-boat (BB). The relative populations of these conformers are dictated by their free energy differences.
Major Conformations
-
Twin-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for the parent this compound. Solid-state 13C NMR studies and microwave spectroscopy have indicated that the molecule exists predominantly in the chair-chair form.[1]
-
Boat-Chair (BC) Conformation: Here, one of the six-membered rings is in a boat conformation while the other remains in a chair form. This conformation is slightly higher in energy than the twin-chair.
-
Twin-Boat (BB) Conformation: Both six-membered rings are in a boat conformation. This conformer is significantly destabilized by steric interactions and is not significantly populated at ambient temperatures.
Quantitative Energetic Data
Computational studies, specifically ab initio and density functional theory (DFT) methods, have been instrumental in quantifying the energy landscape of this compound's conformational equilibrium.
| Parameter | Value (kcal/mol) | Method | Reference |
| Free Energy Difference (ΔG) between CC and BC | ~1 | Ab initio and DFT | [1] |
| Inversion Barrier (ΔG‡) between CC and BC | ~6 | Ab initio and DFT | [1] |
An experimental study using lanthanide shift reagents in NMR spectroscopy estimated that the boat-chair conformation constitutes approximately 22% of the conformational mixture in solution.[1] This corresponds to a free energy difference of about 0.7 kcal/mol at room temperature, which is in reasonable agreement with the theoretical calculations.
Structural Parameters
The precise geometry of each conformer, including bond lengths and angles, has been determined through a combination of experimental techniques and theoretical calculations.
X-ray Crystallography Data for the Twin-Chair Conformation
A low-temperature single-crystal X-ray diffraction study of this compound has provided accurate structural parameters for the dominant twin-chair conformation.
| Bond/Angle | Length (Å) / Degrees (°) |
| Bond Lengths | |
| C1-C2 | 1.541 |
| C1-C8 | 1.542 |
| C1-C9 | 1.528 |
| C2-C3 | 1.531 |
| C3-C4 | 1.530 |
| C4-C5 | 1.540 |
| C5-C6 | 1.541 |
| C5-C9 | 1.527 |
| C6-C7 | 1.531 |
| C7-C8 | 1.532 |
| C9=O10 | 1.215 |
| Bond Angles | |
| C2-C1-C8 | 109.9 |
| C2-C1-C9 | 109.1 |
| C8-C1-C9 | 109.2 |
| C1-C2-C3 | 112.5 |
| C2-C3-C4 | 112.6 |
| C3-C4-C5 | 112.5 |
| C4-C5-C6 | 109.8 |
| C4-C5-C9 | 109.3 |
| C6-C5-C9 | 109.1 |
| C1-C9-C5 | 107.9 |
| C1-C9-O10 | 126.0 |
| C5-C9-O10 | 126.1 |
Data obtained from the low-temperature crystal structure of this compound.
Experimental Protocols
The conformational analysis of this compound relies on a combination of synthesis and advanced spectroscopic and crystallographic techniques.
Synthesis of this compound
A reliable method for the preparation of this compound is the carbonylation of 1,5-cyclooctadiene using n-butyllithium and carbon monoxide, followed by oxidation. A detailed, high-yield procedure is available in Organic Syntheses.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.
Objective: To determine the relative populations of the chair-chair and boat-chair conformers and to measure the energy barrier for their interconversion.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a Freon mixture for very low-temperature studies).
-
¹H and ¹³C NMR at Ambient Temperature: Acquire standard 1D ¹H and ¹³C NMR spectra. At room temperature, the conformational interconversion is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.
-
Low-Temperature NMR:
-
Cool the sample in the NMR probe to a temperature where the interconversion between the CC and BC conformers is slow on the NMR timescale. This will result in the appearance of separate sets of signals for each conformer.
-
Acquire a series of spectra at different low temperatures.
-
-
Signal Assignment: Assign the signals for each conformer using 2D NMR techniques such as COSY, HSQC, and HMBC. The relative integrals of the signals for the two conformers can be used to determine their populations at each temperature.
-
Lineshape Analysis: In the temperature range where the signals are coalescing, a lineshape analysis can be performed to determine the rate constants for the interconversion.
-
Thermodynamic and Kinetic Parameters:
-
From the temperature-dependent populations, the free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant.
-
From the rate constants obtained from lineshape analysis, the activation energy (ΔG‡) for the interconversion can be determined using the Eyring equation.
-
-
Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons (the Karplus relationship). By analyzing the coupling constants for each conformer, detailed information about the ring geometry can be obtained.
Conformational Analysis via X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
Objective: To determine the precise three-dimensional structure of this compound in its crystalline form.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by slow cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match.
-
-
Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and torsion angles can be determined, providing a detailed picture of the conformation adopted in the solid state.
Visualizing Conformational Equilibrium
The dynamic interconversion between the major conformers of this compound can be represented as a logical workflow.
Caption: Conformational equilibrium pathway of this compound.
Synthesis and Reaction Pathways
The synthesis of this compound and its subsequent reactions are central to its application in organic synthesis. A common synthetic approach involves the cyclization of a substituted cyclohexanone derivative.
Caption: A generalized synthetic workflow for this compound.
Conclusion
The conformational analysis of this compound reveals a fascinating interplay of steric and electronic factors that govern its three-dimensional structure. The twin-chair conformation is established as the ground state, with the boat-chair conformer being slightly higher in energy and present in a significant population at room temperature. This guide has consolidated the key energetic and structural data and outlined the primary experimental methodologies for the characterization of this important bicyclic ketone. The provided information serves as a critical foundation for researchers aiming to exploit the unique structural features of the bicyclo[3.3.1]nonane scaffold in the design and synthesis of novel molecules with potential applications in medicine and materials science. Further investigations, particularly using advanced NMR techniques at low temperatures, could provide even more detailed insights into the conformational dynamics of the parent ketone and its derivatives.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework, a rigid and structurally significant motif, is a cornerstone in the architecture of numerous biologically active natural products and serves as a versatile building block in synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of a key derivative, bicyclo[3.3.1]nonan-9-one. We delve into the seminal synthetic contributions that paved the way for its accessibility, present detailed experimental protocols for its preparation, and offer a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key synthetic pathways and conformational dynamics through detailed diagrams, offering a valuable resource for researchers engaged in the study and application of this important bicyclic system.
A Historical Perspective: The Genesis of the Bicyclo[3.3.1]nonane Framework
The bicyclo[3.3.1]nonane skeleton first appeared in the chemical literature not as the parent hydrocarbon, but in the form of its aza-analogue with the discovery of Tröger's base in 1887. However, the synthesis of the carbocyclic framework and its derivatives has its own rich history. While the exact first synthesis of this compound is not attributed to a single "discovery" paper, the foundational work on the bicyclo[3.3.1]nonane ring system is often credited to the classic synthesis of bicyclo[3.3.1]nonane-2,6-dione, famously known as Meerwein's ketone, by Hans Meerwein in the early 20th century.[1] This early work laid the groundwork for the exploration of this unique bicyclic topology.
Over the decades, numerous synthetic strategies have been developed to access the bicyclo[3.3.1]nonane core, driven by its prevalence in natural products with interesting biological activities, including potential anticancer agents.[2] These methods range from intramolecular aldol condensations and annulation reactions to more modern organocatalytic and organometallic approaches.[2][3] The development of a practical, high-yield synthesis of this compound has been a significant enabler for its use as a versatile synthetic intermediate.
Synthetic Strategies for this compound
A variety of synthetic routes have been established to construct the this compound scaffold. These can be broadly categorized into several key approaches, each with its own advantages and applications.
Intramolecular Aldol Condensation
Base-promoted intramolecular aldol condensation is a powerful and widely utilized method for the formation of the this compound core.[2] This strategy is particularly effective in the synthesis of complex natural products. For instance, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation has been a key step in the synthesis of the this compound cores of natural products like garsubellin A and hyperforin.[2]
Annulation Reactions
Annulation reactions, particularly those involving cyclohexanone derivatives, provide another versatile entry point to the bicyclo[3.3.1]nonane system. The reaction of cyclohexanone with α,β-unsaturated aldehydes or ketones can lead to the formation of the bicyclic framework.[3]
Friedel-Crafts and Related Cyclizations
Internal acylation through Friedel-Crafts type reactions has also been successfully employed to construct bicyclo[3.3.1]nonane derivatives. For example, the cyclization of 4-cyclooctenecarbonyl chloride can yield 2-chlorothis compound.[4]
Modern Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonane derivatives. These methods often employ chiral amines or other small organic molecules to catalyze cascade reactions that build the bicyclic core with high enantioselectivity.[5]
The following diagram illustrates a generalized synthetic pathway to the bicyclo[3.3.1]nonane core, highlighting the key bond formations.
Detailed Experimental Protocols
The following section provides a detailed experimental protocol for a practical and high-yield synthesis of this compound, adapted from a procedure published in Organic Syntheses. This method utilizes the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a hindered base.
Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane
This two-part procedure first involves the preparation of lithium triethylcarboxide, followed by the synthesis of the target ketone.
Part A: Preparation of Lithium Triethylcarboxide
-
A thoroughly dried, 1-L, three-necked, round-bottomed flask equipped with a septum inlet, a reflux condenser, and a magnetic stirrer is purged with and maintained under a dry nitrogen atmosphere.
-
A solution of 300 mL of 1.67 M n-butyllithium (0.500 mole) in hexane is introduced into the flask via syringe and cooled to 0°C in an ice bath.
-
58 g (0.50 mole) of 3-ethyl-3-pentanol is added slowly via syringe. The disappearance of the yellow tint of the n-butyllithium solution indicates the completion of the reaction.
-
The resulting alkoxide solution is standardized by hydrolysis of an aliquot in water and titration of the resulting lithium hydroxide with a standard acid.
Part B: Synthesis of this compound
-
A thoroughly dried, 3-L, three-necked, round-bottomed flask fitted with a serum cap and a magnetic stirrer under nitrogen is charged with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN).
-
500 mL of anhydrous tetrahydrofuran is added via a double-ended syringe needle.
-
The flask is fitted with a dry, 500-mL, pressure-equalizing dropping funnel while purging with a rapid stream of dry nitrogen. The apparatus is maintained under a static pressure of nitrogen throughout the reaction.
-
A solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous tetrahydrofuran is added slowly by syringe, and the mixture is stirred at room temperature for 3 hours until hydrogen evolution is complete.
-
350 mL of a 1.46 M solution of lithium triethylcarboxide in hexane is introduced into the dropping funnel.
-
The clear solution in the flask is cooled to 0°C, and 44 g (35 mL, 0.38 mole) of dichloromethyl methyl ether is added.
-
The lithium triethylcarboxide solution is then added slowly over approximately 30 minutes.
-
A solution of 300 mL of 95% ethanol, 70 mL of water, and 42 g of sodium hydroxide is added, and the mixture is cooled to 0°C with efficient stirring.
-
Oxidation is carried out over a 40–45 minute period by the slow, dropwise addition of 70 mL of 30% hydrogen peroxide, while maintaining the temperature below 50°C with a cooling bath.
-
After the addition, the mixture is heated with stirring to 45–50°C for 2 hours and then cooled to room temperature.
-
Water (300 mL) is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated and washed with 100 mL of saturated aqueous sodium chloride.
-
The solvents are removed on a rotary evaporator, and the resulting orange liquid is diluted with 500 mL of pentane, which is then extracted with 250-mL and 100-mL portions of aqueous 3 M sodium hydroxide to remove 2,6-dimethylphenol.
-
After washing with 100 mL of saturated aqueous sodium chloride, the pentane is removed on a rotary evaporator.
-
The 3-ethyl-3-pentanol is removed by distillation under vacuum.
-
The resulting semisolid residue is dissolved in 200 mL of pentane and filtered. The ketone is crystallized by cooling the filtrate to −78°C.
-
The product is collected by suction filtration, washed with cold pentane, and dried to yield 35–40 g (78–83%) of pure this compound.
The workflow for this synthesis is depicted in the following diagram:
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight | 138.21 g/mol | |
| Melting Point | 154–156 °C | |
| Appearance | White solid |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.55-2.75 (m, 2H), 1.60-2.10 (m, 12H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 218.5 (C=O), 48.9 (C1, C5), 31.5 (C2, C4, C6, C8), 28.1 (C3, C7) | [6] |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O stretch) | [7] |
| Mass Spec (EI) | m/z: 138 (M⁺) |
Conformational Analysis: A Tale of Two Chairs
A defining feature of the bicyclo[3.3.1]nonane system is its conformational flexibility. This compound primarily exists in a dynamic equilibrium between a twin-chair (or chair-chair, CC) and a boat-chair (BC) conformation.[6]
In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. This conformation is generally the more stable of the two. However, it is destabilized by a significant transannular steric interaction between the endo-hydrogens at the C3 and C7 positions. This repulsion leads to a flattening of the cyclohexane rings compared to an ideal cyclohexane chair.
The boat-chair conformation, where one ring is in a boat and the other in a chair conformation, is an alternative. While generally higher in energy, the energy difference between the CC and BC conformers is small, on the order of about 1 kcal/mol.[6] This small energy gap means that a significant population of the boat-chair conformer can exist at room temperature. The inversion barrier between these two conformations is also relatively low, at approximately 6 kcal/mol.[6]
The conformational equilibrium is a critical aspect of the reactivity and biological activity of bicyclo[3.3.1]nonane derivatives, as the spatial arrangement of substituents can have a profound impact on their interactions with other molecules.
The following diagram illustrates the equilibrium between the twin-chair and boat-chair conformations of this compound.
Conclusion
This compound, a molecule with a rich history rooted in the foundational work of early 20th-century organic chemistry, continues to be a subject of intense interest and utility. Its rigid, well-defined three-dimensional structure makes it an invaluable scaffold for the synthesis of complex natural products and a versatile platform for the design of novel therapeutics. The development of practical and high-yield synthetic routes has made this important ketone readily accessible, fueling further exploration of its chemical and biological properties. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and key physicochemical characteristics of this compound, offering a valuable technical resource for researchers in the chemical and pharmaceutical sciences. The continued investigation of this enduring bicyclic framework is poised to unlock new opportunities in drug discovery and synthetic innovation.
References
- 1. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
Bicyclo[3.3.1]nonan-9-one IUPAC nomenclature and CAS number
This guide provides a comprehensive overview of Bicyclo[3.3.1]nonan-9-one, a key bicyclic ketone utilized in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, and synthesis.
Nomenclature and Identification
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing a clear comparison of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [1][3] |
| Molecular Weight | 138.21 g/mol | [1][3] |
| Melting Point | 154–157 °C | [4] |
| Appearance | Solid | |
| InChI Key | SKTMMSQPXGWCAP-UHFFFAOYSA-N | [1][5] |
| SMILES | O=C1C2CCCC1CCC2 |
Experimental Protocols: Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN). The following protocol is a detailed methodology for this key experiment.[4]
Materials:
-
9-borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous tetrahydrofuran (THF)
-
2,6-dimethylphenol
-
Dichloromethyl methyl ether
-
Lithium triethylcarboxide solution in hexane
-
95% ethanol
-
Sodium hydroxide
-
30% hydrogen peroxide
-
Pentane
-
Sodium chloride
Procedure:
-
Preparation of the Boronate Ester: A solution of 9-BBN in anhydrous THF is prepared in a dry, nitrogen-purged flask. To this, a solution of 2,6-dimethylphenol in anhydrous THF is added slowly. The mixture is stirred at room temperature for approximately 3 hours to allow for the complete evolution of hydrogen and formation of the corresponding boronate ester.[4]
-
Carbonylation Reaction: The flask containing the boronate ester solution is cooled to 0°C. Dichloromethyl methyl ether is added, followed by the slow, dropwise addition of a standardized solution of lithium triethylcarboxide in hexane over a period of about 30 minutes.[4]
-
Oxidative Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A solution of sodium hydroxide in 95% ethanol and water is then added, and the mixture is cooled back to 0°C. Oxidation is achieved by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 50°C. The mixture is then heated to 45–50°C for 2 hours.[4]
-
Isolation and Purification: After cooling to room temperature, water is added, and the aqueous phase is saturated with sodium chloride. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic phases are washed, and the 3-ethyl-3-pentanol byproduct is removed by distillation under reduced pressure. The resulting residue is dissolved in pentane and filtered. The filtrate is cooled to -78°C to crystallize the this compound. The product is collected by suction filtration, washed with cold pentane, and dried to yield the pure ketone.[4]
Visualizations
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
References
An In-depth Technical Guide to the Molecular Modeling and Computational Studies of Bicyclo[3.ss1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its rigid, yet conformationally dynamic, framework provides a unique three-dimensional scaffold that is attractive for the design of novel therapeutic agents and as a platform for studying fundamental concepts in stereochemistry and reactivity. This technical guide provides a comprehensive overview of the molecular modeling and computational studies of this compound, with a focus on its conformational landscape, synthesis, and the computational methods employed for its analysis.
Conformational Analysis
The conformational preference of the this compound skeleton is a key determinant of its chemical and physical properties. The molecule predominantly exists in two major conformations: the twin-chair (CC) and the boat-chair (BC).
Computational studies, employing both ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the energetic relationship between these conformers. The twin-chair conformation is consistently identified as the global minimum on the potential energy surface.[1][2]
Energetic Landscape
The calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with the CC form being more stable. The energy barrier for the interconversion between these two conformers is calculated to be around 6 kcal/mol.[1] This relatively low energy difference suggests that both conformers can coexist at room temperature, though the twin-chair is the major contributor.[1]
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Free Energy (kcal/mol) |
| Twin-Chair (CC) | 0.0 |
| Boat-Chair (BC) | ~1.0[1] |
Table 2: Calculated Inversion Barrier
| Transition | Activation Free Energy (kcal/mol) |
| CC ⇌ BC | ~6.0[1] |
Geometric Parameters
Table 3: Selected Calculated Geometric Parameters for the Bicyclo[3.3.1]nonane Ring System (Representative Values)
| Parameter | Twin-Chair (CC) | Boat-Chair (BC) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.54 - 1.55 | 1.53 - 1.54 |
| C1-C9 | 1.53 - 1.54 | 1.52 - 1.53 |
| C=O | ~1.22 | ~1.22 |
| Bond Angles (°) | ||
| C1-C9-C5 | 109 - 110 | 108 - 109 |
| C2-C1-C8 | 110 - 112 | 111 - 113 |
| Dihedral Angles (°) | ||
| C8-C1-C2-C3 | -55 to -60 | 50 to 55 |
| C1-C2-C3-C4 | 55 to 60 | -70 to -75 |
Note: These are representative values and the exact figures can vary depending on the level of theory and basis set used in the calculation.
Experimental Protocols
Synthesis of this compound
A reliable and practical synthesis of this compound has been reported in Organic Syntheses.[3] The procedure involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a lithium alkoxide, followed by oxidative workup.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous tetrahydrofuran (THF)
-
2,6-Dimethylphenol
-
n-Butyllithium in hexane
-
3-Ethyl-3-pentanol
-
Dichloromethyl methyl ether
-
95% Ethanol
-
Sodium hydroxide
-
30% Hydrogen peroxide
-
Pentane
-
Sodium chloride
Procedure:
-
Preparation of Lithium Triethylcarboxide: A solution of n-butyllithium in hexane is cooled to 0°C and 3-ethyl-3-pentanol is added slowly.
-
Reaction Setup: A solution of 9-BBN in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask.
-
Formation of the Boron Intermediate: A THF solution of 2,6-dimethylphenol is added to the 9-BBN solution and stirred at room temperature.
-
Carbonylation: The reaction mixture is cooled to 0°C, and dichloromethyl methyl ether is added, followed by the slow addition of the previously prepared lithium triethylcarboxide solution.
-
Oxidation: The reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol. The mixture is cooled to 0°C, and 30% hydrogen peroxide is added dropwise, maintaining the temperature below 50°C.
-
Workup and Purification: After the oxidation is complete, the mixture is heated, then cooled, and water is added. The aqueous phase is saturated with sodium chloride, and the organic phase is separated. The solvent and 3-ethyl-3-pentanol are removed by distillation. The residue is dissolved in pentane, filtered, and the product is crystallized by cooling to -78°C.
Computational Methodology
The conformational analysis and prediction of molecular properties of this compound are typically performed using quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Protocol for Conformational Analysis:
-
Initial Structure Generation: The 3D structures of the twin-chair (CC) and boat-chair (BC) conformers of this compound are built using a molecular modeling program.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this is DFT with the B3LYP functional and a 6-31G* or larger basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the CC and BC conformers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.
-
Transition State Verification: A frequency calculation on the located transition state structure should yield exactly one imaginary frequency, confirming it as a true first-order saddle point.
-
Energy Profile Construction: The relative energies of the minima and the transition state are used to construct a potential energy profile for the conformational interconversion.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Conformational equilibrium of this compound.
Caption: A generalized workflow for chemical synthesis.
Caption: Workflow for computational conformational analysis.
Conclusion
The study of this compound through molecular modeling and computational chemistry provides invaluable insights into its structure, stability, and reactivity. The clear preference for the twin-chair conformation, coupled with a relatively low barrier to the boat-chair form, highlights the dynamic nature of this important bicyclic system. The detailed experimental and computational protocols outlined in this guide serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives in the fields of organic chemistry, medicinal chemistry, and drug discovery. The continued application of advanced computational techniques will undoubtedly lead to a deeper understanding of this fascinating molecule and facilitate the design of novel compounds with tailored properties.
References
The Bicyclo[3.3.1]nonan-9-one Core: A Privileged Scaffold in Nature and a Versatile Tool in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework, a distinctive bridged carbocyclic system, represents a recurring and vital structural motif in a vast array of natural products. Its unique three-dimensional architecture has captured the attention of synthetic chemists and pharmacologists alike, offering a rigid scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of bicyclo[3.3.1]nonan-9-one and its analogues, details on their isolation and synthesis, and an exploration of the signaling pathways they modulate.
Natural Occurrence: A Predominance of Complex Analogues
While the parent this compound itself has not been reported as a naturally occurring compound, its core structure is embedded within a multitude of complex natural products, most notably the polycyclic polyprenylated acylphloroglucinols (PPAPs).[1] These meroterpenoids, of mixed polyketide and terpenoid biosynthetic origin, are particularly abundant in plants of the Hypericum and Garcinia genera.[2]
Prominent examples of natural products featuring the this compound core include:
-
Hyperforin: A major active constituent of St. John's wort (Hypericum perforatum), renowned for its antidepressant properties.[1][2]
-
Garsubellin A: Isolated from the wood of Garcinia subelliptica, this compound has demonstrated potent neurotrophic activity.[3]
-
Gymnastatins F and Q: These analogues, isolated from the fungus Gymnascella dankaliensis associated with a marine sponge, exhibit significant growth inhibition against various cancer cell lines.[4]
The bicyclo[3.3.1]nonane skeleton is also found in other classes of natural products, including alkaloids and terpenoids, highlighting its evolutionary selection as a privileged scaffold for biological activity.[1]
Isolation and Synthesis: Accessing the Bicyclo[3.3.1]nonane Core
The isolation of bicyclo[3.3.1]nonane-containing natural products from their natural sources requires multi-step procedures involving extraction and chromatography. The synthesis of the core structure and its analogues has been a significant focus of organic chemistry, with numerous strategies developed to construct this challenging bicyclic system.
Experimental Protocols
Table 1: Experimental Protocol for the Isolation of Hyperforin from Hypericum perforatum
| Step | Procedure | Details |
| 1. Extraction | Deep-frozen blossoms of Hypericum perforatum are extracted with n-hexane at room temperature using an Ultra Turrax homogenizer.[5] | This initial extraction isolates the lipophilic compounds, including hyperforin. |
| 2. Preliminary Purification | The crude extract is subjected to silica gel column chromatography to separate lipophilic substances.[5] | This step removes a significant portion of interfering compounds. |
| 3. Preparative HPLC | The fraction containing hyperforin is further purified by preparative High-Performance Liquid Chromatography (HPLC).[5] | This provides a high degree of purification. The mobile phase is often sparged with helium and may contain ascorbic acid to prevent oxidation of the sensitive hyperforin molecule.[5] |
| 4. Solvent Removal | The mobile phase is evaporated under reduced pressure.[5] | This concentrates the isolated hyperforin. |
| 5. Lyophilization | Any remaining water is removed by freeze-drying.[5] | This ensures a dry, stable product. |
| 6. Storage | The purified hyperforin is stored at -20°C under a nitrogen atmosphere to prevent degradation.[5] | Hyperforin is sensitive to oxidation, light, and heat.[6] |
Table 2: Representative Experimental Protocol for the Synthesis of this compound via Robinson Annulation
| Step | Procedure | Details |
| 1. Michael Addition | The enamine of cyclohexanone (formed by reacting cyclohexanone with a secondary amine like pyrrolidine) is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone.[7][8] | This step forms a 1,5-diketone intermediate. The reaction is a classic Michael addition. |
| 2. Intramolecular Aldol Condensation | The 1,5-diketone intermediate undergoes an intramolecular aldol condensation upon treatment with a base (e.g., sodium ethoxide).[8][9] | This base-catalyzed cyclization forms the second six-membered ring of the bicyclo[3.3.1]nonane system. |
| 3. Dehydration | The resulting aldol adduct is typically dehydrated upon heating to yield an α,β-unsaturated ketone within the bicyclic framework.[8] | This step is often spontaneous under the reaction conditions. |
| 4. Reduction (if necessary) | The resulting bicyclic enone can be reduced to the saturated this compound. | Various reducing agents can be employed depending on the desired stereochemistry and other functional groups present. |
Signaling Pathways and Biological Activities
Analogues of this compound exert their biological effects by modulating a variety of cellular signaling pathways. Their rigid, three-dimensional structure allows for specific interactions with protein targets, leading to a range of pharmacological activities.
Neurological and Psychiatric Disorders
Hyperforin's Antidepressant Activity: Hyperforin is a broad-spectrum reuptake inhibitor of several neurotransmitters, including serotonin, dopamine, and norepinephrine.[10] Its mechanism of action is distinct from that of classic selective serotonin reuptake inhibitors (SSRIs). Hyperforin activates the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel.[7][11] This leads to an increase in intracellular sodium ([Na⁺]i) and calcium ([Ca²⁺]i) concentrations.[12][13] The elevated [Na⁺]i is believed to be the primary driver for the reduced reuptake of neurotransmitters.[13] Hyperforin has also been shown to mobilize calcium and zinc from mitochondria.[12][14]
Garsubellin A and Neurotrophic Activity: Garsubellin A has been shown to increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[3][15] A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease. The precise mechanism by which garsubellin A activates ChAT is believed to occur at the post-translational level, as studies have shown that the increase in enzyme activity is not affected by inhibitors of DNA, RNA, or protein synthesis.[16]
Anti-inflammatory and Anti-cancer Activities
Many PPAPs possessing the bicyclo[3.3.1]nonane core exhibit potent anti-inflammatory and anti-cancer properties by targeting key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of the STAT3 Pathway: Several PPAPs isolated from Garcinia xanthochymus have been shown to exert antitumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][5][10][17][18] These compounds can directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[17] Furthermore, they can inhibit the upstream kinases Janus kinase 2 (JAK2) and Src, which are responsible for STAT3 phosphorylation and activation.[10] The inhibition of the STAT3 pathway leads to the downregulation of various target genes involved in cell survival (e.g., Bcl-xL, Mcl-1, Survivin), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[5]
Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some PPAPs have demonstrated anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of the inhibitory IκB protein. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. PPAPs can interfere with this cascade at various points, including the inhibition of the IκB kinase (IKK) complex.
Conclusion
The this compound core is a privileged structural motif that is prevalent in a diverse range of biologically active natural products. While the parent compound remains elusive in nature, its complex analogues, particularly the polycyclic polyprenylated acylphloroglucinols, have provided a rich source of lead compounds for drug discovery. The synthetic accessibility of the bicyclo[3.3.1]nonane scaffold, coupled with a growing understanding of its interactions with key signaling pathways, positions it as a valuable platform for the development of novel therapeutics for a wide range of diseases, from neurological disorders to cancer and inflammation. Further exploration of the chemical space around this unique bicyclic system holds significant promise for the future of medicine.
References
- 1. Schematic representation of signalling cascades and activation of NFKB and AP-1 [pfocr.wikipathways.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Polycyclic polyprenylated acylphloroglucinols from Garcinia xanthochymus fruits exhibit antitumor effects through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Stereoselective synthesis of substituted bicyclo- 3.3.1 -nonan-9-ones by additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Polycyclic polyprenylated acylphloroglucinols from Garcinia xanthochymus fruits exhibit antitumor effects through inhibition of the STAT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Analysis of hyperforin (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TRPC6 channel activator hyperforin induces the release of zinc and calcium from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Garsubellin A, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of activation of choline acetyltransferase in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide to its Reactivity and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a versatile scaffold in organic synthesis, notably in the construction of complex polycyclic systems and pharmacologically active molecules. Its rigid conformational structure and the presence of a reactive carbonyl group provide distinct electrophilic and nucleophilic sites, enabling a wide array of chemical transformations. This guide offers a comprehensive overview of the reactivity of this compound, detailing its key reactive centers, and providing experimental protocols and quantitative data for several important reactions. The strategic importance of this molecule in synthetic chemistry, particularly as a precursor to adamantanes and other intricate molecular architectures, is also highlighted.
Core Concepts: Electrophilic and Nucleophilic Sites
The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the adjacent α-carbons. This gives rise to distinct electrophilic and nucleophilic centers within the molecule.
-
Electrophilic Site: The primary electrophilic site is the carbonyl carbon (C9). The polarization of the carbon-oxygen double bond renders the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.
-
Nucleophilic Sites: The α-carbons to the carbonyl group (C1 and C8) are the primary nucleophilic sites. In the presence of a base, a proton can be abstracted from either of these positions to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.
Figure 1: Electrophilic and nucleophilic sites of this compound.
Key Reactions and Reactivity
Nucleophilic Addition to the Carbonyl Group
The electrophilic carbonyl carbon is a prime target for a variety of nucleophiles. These reactions are fundamental to the functionalization of the bicyclo[3.3.1]nonane core.
Figure 2: General workflow for nucleophilic addition to this compound.
This compound can be readily reduced to the corresponding alcohol, bicyclo[3.3.1]nonan-9-ol, using standard hydride reducing agents. The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.
The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols.
The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an exocyclic double bond. This reaction involves the use of a phosphorus ylide (a Wittig reagent) and is crucial for the synthesis of various functionalized bicyclic systems.
Reactions via Enolate Formation
The formation of an enolate ion by deprotonation at the α-carbon unlocks the nucleophilic potential of the this compound system.
The enolate can be alkylated by reacting it with alkyl halides. This allows for the introduction of various alkyl substituents at the C1 or C8 position.
The enolate of this compound can participate in aldol condensations with other carbonyl compounds. Furthermore, the formation of the bicyclo[3.3.1]nonane skeleton itself often proceeds through a tandem Michael addition-intramolecular aldol condensation sequence. This powerful strategy allows for the construction of the bicyclic core from acyclic or monocyclic precursors in a single pot.[1][2][3]
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
Spectroscopic Profile of Bicyclo[3.3.1]nonan-9-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.65 | br s | - | H-1, H-5 |
| 2.10 - 1.60 | m | - | H-2, H-4, H-6, H-8 (endo and exo) |
| 1.95 | m | - | H-3, H-7 (endo) |
| 1.45 | m | - | H-3, H-7 (exo) |
Note: Specific assignments and coupling constants for the methylene protons can be complex due to overlapping signals and the rigid bicyclic structure.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 217.5 | C-9 (C=O) |
| 48.5 | C-1, C-5 |
| 31.8 | C-3, C-7 |
| 28.9 | C-2, C-4, C-6, C-8 |
Table 3: Infrared (IR) Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretching (alkane) |
| 1700 | Strong | C=O stretching (ketone) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 82 | High | [C₆H₁₀]⁺ |
| 67 | High | [C₅H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A spectral width of 220 ppm is used, with a relaxation delay of 2-5 seconds. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis of Bicyclo[3.3.1]nonan-9-one: Starting Materials and Precursors
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a pivotal structural motif present in a multitude of biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A.[1][2] Its unique three-dimensional structure has made it an attractive target for synthetic chemists and a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to bicyclo[3.3.1]nonan-9-one, detailing the key starting materials, precursors, and experimental methodologies.
Core Synthetic Strategies and Starting Materials
The construction of the bicyclo[3.3.1]nonane skeleton can be achieved through several strategic approaches, primarily categorized as intramolecular carbon-carbon bond formations, annulation reactions, and cascade reactions.[2][3] The choice of starting material is intrinsically linked to the selected synthetic pathway.
| Starting Material/Precursor | Synthetic Method | Reagents/Conditions | Yield (%) | Reference |
| 1,5-Cyclooctadiene | Hydroboration-Oxidation | 1. 9-BBN, THF; 2. Jones Oxidation | 79-91 | [4] |
| Substituted Cyclohexanone | Robinson Annulation | α,β-Unsaturated Ketone or Aldehyde, Base | Varies | [2] |
| β-Keto Ester | Annulation with Acrolein | Base | Varies | [3] |
| 1,3-Diketone | Tandem Michael Addition-Aldol Condensation | Methyl Acrolein, TfOH or TMSOTf | 63 | [3] |
| Lactone Precursor | DIBAL-H Mediated Tandem Lactone Opening and Intramolecular Aldol Condensation | DIBAL-H | High | [3][5] |
| (R)-Carvone Derivative (10-bromocarvone) | Tandem Intermolecular Alkylation-Intramolecular Michael Addition | Dimethyl Malonate, Base | Varies | [6] |
| p-Methoxy Phenol | Multi-step: Hypervalent Iodine Oxidation, Epoxidation, Thiolysis, Intramolecular Aldol | PIDA, Butenylmagnesium Bromide, H2O2, Thiophenol, Cs2CO3 | 57-88 (for rearrangement step) | [7] |
Detailed Experimental Protocols
1. Synthesis from 1,5-Cyclooctadiene via Hydroboration-Oxidation
This established method utilizes the commercially available 1,5-cyclooctadiene and proceeds through the formation of 9-borabicyclo[3.3.1]nonane (9-BBN).[4][8][9][10]
-
Step 1: Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) A solution of borane in tetrahydrofuran (BH3-THF) is added to 1,5-cyclooctadiene with ice bath cooling. The reaction mixture is stirred, leading to the formation of crystalline 9-BBN dimer.[9]
-
Step 2: Carbonylation of 9-BBN and Oxidation A solution of lithium triethylcarboxide is prepared by reacting n-butyllithium with 3-ethyl-3-pentanol.[4] The 9-BBN is then treated with this solution, followed by reaction with carbon monoxide. The intermediate is oxidized using alkaline hydrogen peroxide to yield this compound.[4] The final product is purified by crystallization. The overall yield from 9-BBN is reported to be between 79% and 91%.[4]
2. Tandem Michael Addition-Intramolecular Aldol Condensation
This approach is effective for constructing substituted bicyclo[3.3.1]nonenone systems, which can be further modified to the target ketone.[3]
-
Procedure: To a solution of a 1,3-diketone (e.g., dimedone) in a suitable solvent, methyl acrolein is added in the presence of a Lewis or Brønsted acid catalyst such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction promotes a Michael addition of the diketone to the α,β-unsaturated aldehyde, which is then followed by an intramolecular aldol condensation. This cascade reaction leads to the formation of the bicyclo[3.3.1]nonenone core in yields of around 63%.[3]
3. DIBAL-H-Mediated Tandem Lactone Ring Opening and Intramolecular Aldol Condensation
This methodology is particularly relevant for the synthesis of the core structures of complex natural products like garsubellin A and hyperforin.[3][5]
-
Procedure: A suitable lactone precursor, often derived from a phloroglucinol derivative, is treated with diisobutylaluminium hydride (DIBAL-H). This reagent mediates the opening of the lactone ring to form an intermediate that subsequently undergoes an intramolecular aldol condensation to furnish the this compound core.[3] This method is known for its high efficiency.[3]
Synthetic Workflow and Logical Relationships
The synthesis of this compound often involves a sequence of well-defined reactions. The following diagram illustrates a common synthetic pathway starting from a cyclohexanone derivative.
Caption: Synthetic workflow for this compound via Robinson annulation.
This logical diagram outlines a generalized Robinson annulation approach. An alternative and highly efficient pathway involves intramolecular reactions, as depicted below.
Caption: Cascade reaction pathway for this compound synthesis.
References
- 1. repository.edulll.gr [repository.edulll.gr]
- 2. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide on Thermodynamic Stability and Strain Energy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental scaffold in organic chemistry and is a key structural motif in various natural products and pharmacologically active compounds. Its unique three-dimensional structure gives rise to interesting conformational preferences and inherent strain, which are crucial for understanding its reactivity and potential as a molecular building block. This technical guide provides a comprehensive overview of the thermodynamic stability and strain energy of this compound, detailing its conformational landscape and summarizing the experimental and computational methodologies used for its characterization.
Conformational Analysis and Thermodynamic Stability
The thermodynamic stability of this compound is intrinsically linked to its conformational isomers. The bicyclo[3.3.1]nonane framework can adopt several conformations, with the most significant being the twin-chair (CC) and the boat-chair (BC).
-
Twin-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton. However, in the case of this compound, the twin-chair conformation is destabilized by a significant transannular interaction between the endo-protons at the C3 and C7 positions.
-
Boat-Chair (BC) Conformation: This conformation consists of one ring in a boat form and the other in a chair form. The boat-chair conformation is an alternative arrangement that is in dynamic equilibrium with the twin-chair form.
Computational studies using ab initio and density functional theory (DFT) methods have been employed to determine the energy differences between these conformers. The calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with the CC form being more stable. The inversion barrier between these two conformations is estimated to be around 6 kcal/mol. The relatively small energy difference suggests that at room temperature, a significant population of the boat-chair conformer exists in equilibrium with the more stable twin-chair conformer.
Quantitative Conformational Energy Data
The following table summarizes the key thermodynamic parameters related to the conformational equilibrium of this compound.
| Parameter | Value (kcal/mol) | Method |
| ΔG (BC - CC) | ~1.0 | Ab initio and DFT calculations |
| Inversion Barrier (CC to BC) | ~6.0 | Ab initio and DFT calculations |
Strain Energy
-
Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.
-
Transannular Strain: Steric repulsion between atoms across the rings, particularly the C3 and C7 endo-protons in the twin-chair conformation.
The strain energy of the parent hydrocarbon, bicyclo[3.3.1]nonane, has been calculated, and it is expected that the introduction of the carbonyl group at the C9 position influences the overall strain of the molecule.
Experimental and Computational Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN). The following is a summary of a well-established procedure.
Experimental Workflow for Synthesis
Detailed Methodology:
-
Preparation of Lithium Triethylcarboxide: A solution of n-butyllithium in hexane is cooled to 0°C and treated with 3-ethyl-3-pentanol to generate a solution of lithium triethylcarboxide.
-
Carbonylation Reaction: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in anhydrous tetrahydrofuran (THF) is treated with 2,6-dimethylphenol. Dichloromethyl methyl ether is then added, followed by the slow addition of the lithium triethylcarboxide solution at 0°C.
-
Oxidation and Isolation: The reaction mixture is oxidized with hydrogen peroxide and sodium hydroxide. The organic layer is separated, and the product is purified by crystallization from pentane to yield pure this compound.
Determination of Thermodynamic Parameters
Computational Chemistry Protocol (General):
Quantum chemical calculations are a powerful tool for investigating the thermodynamic properties of molecules like this compound.
Computational Workflow
-
Software: Gaussian, Spartan, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP is commonly used for geometry optimization and frequency calculations. Higher-level methods like Møller-Plesset perturbation theory (MP2) can be used for more accurate single-point energy calculations.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a correlation-consistent basis set like cc-pVTZ is typically employed.
-
Procedure:
-
Initial 3D structures of the twin-chair and boat-chair conformers are built.
-
The geometries are optimized to find the lowest energy structures.
-
Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
The relative free energies of the conformers are calculated from the electronic energies and thermal corrections.
-
The transition state for the interconversion of the conformers can be located to determine the inversion barrier.
-
Experimental Protocol (General - Calorimetry):
Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.
-
Apparatus: A bomb calorimeter.
-
Procedure:
-
A precisely weighed sample of this compound is placed in the calorimeter's bomb.
-
The bomb is filled with high-pressure oxygen.
-
The bomb is placed in a known amount of water in the calorimeter.
-
The sample is ignited, and the temperature change of the water is measured.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
-
Conformational Equilibrium Visualization
The dynamic relationship between the two primary conformers of this compound can be visualized as an equilibrium process.
Conclusion
The thermodynamic stability of this compound is governed by a delicate balance of steric and electronic factors, resulting in a dynamic equilibrium between the more stable twin-chair and the slightly less stable boat-chair conformations. The inherent strain in this bicyclic system, arising from transannular interactions, plays a significant role in its chemistry. While comprehensive experimental thermodynamic data remains somewhat sparse in the literature, computational methods provide valuable insights into the energetic landscape of this important molecule. A thorough understanding of these fundamental properties is essential for the rational design and synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Methodological & Application
Bicyclo[3.3.1]nonan-9-one: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonan-9-one skeleton is a rigid, three-dimensional carbocyclic framework that has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and the ability to introduce diverse functionalities at various positions make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a valuable tool in the development of new drugs for various therapeutic areas.
Anticancer Activity
A significant area of investigation for this compound derivatives is in oncology. Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent cytotoxic effects against various cancer cell lines.[1] One of the mechanisms of action for some of these compounds is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor progression and angiogenesis.[1] The rigid bicyclic framework allows for the precise spatial orientation of the aryl substituents, which is critical for their interaction with biological targets.
Antimicrobial and Antiviral Activity
The bicyclo[3.3.1]nonane framework has also been incorporated into molecules with antimicrobial and antiviral properties. For instance, certain thiosemicarbazone derivatives of 2,4-diaryl-3-azathis compound have exhibited significant activity against various bacterial and fungal strains.[2][3] Furthermore, nucleoside analogues containing a bicyclo[4.3.0]nonene core, a structurally related bicyclic system, have shown promising antiviral activity against respiratory syncytial virus (RSV) with low cytotoxicity.[4]
Neuroprotective and CNS Activity
The bicyclo[3.3.1]nonane scaffold is found in several natural products with neuroprotective properties.[5] Synthetic derivatives are being explored for their potential in treating neurodegenerative diseases. For example, certain analogues have been investigated as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and cognitive function.[6] Additionally, heterocyclic this compound derivatives have been identified as potent and selective κ-opioid receptor agonists, highlighting their potential for the development of novel analgesics with a reduced side-effect profile compared to traditional opioids.
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected this compound derivatives, showcasing their potency in various assays.
Table 1: Anticancer and HIF-1 Inhibitory Activity
| Compound ID | Cell Line/Target | Activity Type | IC50 (µM) | Reference |
| 16f | HIF-1 | Transcriptional Activity Inhibition | 17.2 | [1] |
| Thienoyl Hydrazone 12 | HepG2 (Liver Cancer) | Antiproliferative | 3.76 (µg/mL) | [7] |
| Bispidine Derivative 4e | HepG2 (Liver Cancer) | Antiproliferative | Not specified | [8] |
Table 2: Antimicrobial Activity
| Compound ID | Organism | Activity Type | MIC (µg/mL) | Reference |
| Thiosemicarbazone 10 | Bacillus subtilis | Antibacterial | 6.25 | [2] |
| Thiosemicarbazone 11 | Bacillus subtilis | Antibacterial | 6.25 | [2] |
| Thiosemicarbazone 13 | Salmonella typhi | Antibacterial | 6.25 | [2] |
| Thiosemicarbazone 11 | Candida albicans | Antifungal | 6.25 | [2] |
| Thiosemicarbazone 13 | Candida albicans | Antifungal | 6.25 | [2] |
| Thiosemicarbazone 16 | Candida albicans | Antifungal | 6.25 | [2] |
| Thiosemicarbazone 12 | Cryptococcus neoformans | Antifungal | 6.25 | [2] |
| Thiosemicarbazone 13 | Cryptococcus neoformans | Antifungal | 6.25 | [2] |
Table 3: Antiviral Activity
| Compound ID | Virus | Activity Type | IC50 (µM) | CC50 (µM) | Reference |
| Bicyclo[4.3.0]nonene 10a | RSV | Anti-RSV | 1.66 | >40 | [4] |
| Bicyclo[4.3.0]nonene 11a | RSV | Anti-RSV | 0.53 | >40 | [4] |
| Bicyclo[4.3.0]nonene 12a | RSV | Anti-RSV | Not specified | >40 | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanism of action and evaluation processes for this compound derivatives.
Figure 1. Simplified HIF-1 signaling pathway and the inhibitory action of this compound derivatives.
Figure 2. General experimental workflow for the screening of anticancer this compound derivatives.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key this compound derivative and for common biological assays used in its evaluation.
Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes a general one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones via a Mannich-type reaction.
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and the aromatic aldehyde (2 equivalents) in ethanol.
-
Add ammonium acetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-diaryl-3-azathis compound.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[11][12]
Materials:
-
This compound derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative in methanol or ethanol.
-
Prepare a stock solution of ascorbic acid in the same solvent.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Studies on various derivatives of the this compound scaffold have provided valuable insights into their structure-activity relationships. For the anticancer 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the nature and position of substituents on the aryl rings significantly influence their cytotoxic activity. Electron-withdrawing groups, such as halogens, at the para position of the aryl rings have been shown to enhance anticancer and antimicrobial activities.[7] This suggests that electronic effects play a crucial role in the interaction of these compounds with their biological targets. Further modifications at the C9-ketone, for example, by converting it to a thiosemicarbazone, can also modulate the biological activity profile, often enhancing antimicrobial efficacy.[2] The rigid bicyclic core serves to hold these pharmacophoric elements in a specific orientation, which is critical for their biological function.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 8. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols for Bicyclo[3.3.1]nonan-9-one Derivatives with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of bicyclo[3.3.1]nonan-9-one derivatives exhibiting anticancer activity, detailing their synthesis, biological evaluation, and mechanisms of action. The information is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and oncology.
Introduction
The bicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional structure that serves as a valuable framework in the design of biologically active molecules.[1][2] Its unique conformational properties allow for the precise spatial orientation of functional groups, facilitating specific interactions with biological targets.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with significant potential in cancer chemotherapy.[2][3][4] These compounds have been shown to exhibit a range of anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and modulation of tumor-associated enzymes.[3][5][6][7] This document outlines key derivatives, their cytotoxic effects, and detailed protocols for their synthesis and evaluation.
Featured this compound Derivatives and Anticancer Activity
Several classes of this compound derivatives have been investigated for their anticancer properties. These include 3-azabicyclo[3.3.1]nonan-9-ones, 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidines), and other substituted analogues. The anticancer efficacy of these compounds has been evaluated against a variety of cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 8-Phenylcarbamoyl-bicyclo[3.3.1]nonanes | 8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 110.65 | [4] |
| 8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 148.23 | [4] | |
| 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 151.71 | [4] | |
| 2,4-Diaryl-3-azathis compound-2'-thienoyl hydrazones | Compound 12 (p-Fluoro substitution) | HepG2 (Human Liver Cancer) | 3.76 | [8] |
| 3-Azabicyclo[3.3.1]nonan-9-ones | Sophopterocarpan-A | MCF-7 (Human Breast Cancer) | 29.36 µM | [3] |
Mechanisms of Action
This compound derivatives exert their anticancer effects through diverse mechanisms of action. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.
-
Induction of Polyamine Catabolism : Certain 3,7-diazathis compound (bispidine) derivatives have been shown to activate polyamine catabolism in cancer cells.[5][7] This metabolic pathway produces cytotoxic substances that can lead to apoptosis.[5][7] For instance, the bispidine derivative 4e, 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane, was found to effectively induce apoptosis in HepG2 cancer cells, particularly in the presence of exogenous polyamines.[5]
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) : Some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have demonstrated the ability to inhibit the transcriptional activity of HIF-1, a key transcription factor involved in tumor progression and angiogenesis.[1]
-
Inhibition of DNA Topoisomerase II : The anticancer quinone HU-331, which can be synthesized from cannabidiol and is structurally related to bicyclo[3.3.1]nonane derivatives, has been identified as a selective catalytic inhibitor of human DNA topoisomerase II.[6] This enzyme is a critical target for many established anticancer drugs.
-
Modulation of VEGF Receptors : In silico docking studies have suggested that various bicyclo derivatives can interact with Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[9] Inhibition of VEGF receptor signaling can disrupt angiogenesis, a process essential for tumor growth and metastasis.[9]
-
Induction of Apoptosis and Autophagy : The natural product derivative Sophopterocarpan-A, which contains a benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring, has been shown to trigger autophagic cell death in cancer cells.[3] Other derivatives have been observed to induce apoptosis through mitochondrial dysfunction and cell cycle arrest.[3]
Signaling Pathway Diagram
Caption: Polyamine catabolism-induced apoptosis by this compound derivatives.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of these compounds. The following sections provide protocols for key experiments.
Synthesis Protocols
1. One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol is based on the tandem Mannich reaction, a common and efficient method for constructing the 3-azabicyclo[3.3.1]nonane core.[10]
-
Materials :
-
Aromatic aldehyde (2 mmol)
-
Cyclic ketone (e.g., cyclohexanone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
-
-
Procedure :
-
Dissolve the aromatic aldehyde, cyclic ketone, and ammonium acetate in ethanol in a round-bottom flask.
-
Stir the solution at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with a cold ethanol/ether mixture.
-
Purify the product by recrystallization to obtain the desired 2,4-diaryl-3-azathis compound.
-
2. Synthesis of 3,7-Diazathis compound (Bispidine) Derivatives
This is a general procedure for the synthesis of substituted bispidine derivatives.[5][7]
-
Materials :
-
Appropriate primary amines
-
Paraformaldehyde
-
Acetone-1,3-dicarboxylic acid diethyl ester
-
Solvents (e.g., ethanol, chloroform)
-
Reagents for purification (e.g., Al2O3, silica gel)
-
-
Procedure :
-
The synthesis typically involves a Mannich-type condensation of a primary amine, formaldehyde (or paraformaldehyde), and a β-ketoester like acetone-1,3-dicarboxylic acid diethyl ester.
-
The resulting intermediate is then subjected to further modifications to introduce desired substituents at the N3 and N7 positions.
-
A specific example is the synthesis of 3-(3-methoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazathis compound (2e), which involves reacting the appropriate precursors followed by purification via column chromatography on Al2O3.[5]
-
Biological Evaluation Protocols
1. MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Materials :
-
Cancer cell line (e.g., HepG2, EAC)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Trypan Blue Dye Exclusion Assay
This assay is used to determine the number of viable cells in a cell suspension.[4]
-
Materials :
-
Cancer cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure :
-
Treat a suspension of cancer cells with the test compound for a specific duration.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Incubate for 1-2 minutes.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The diverse mechanisms of action and the amenability of the core structure to chemical modification provide a strong foundation for future drug discovery efforts. The protocols and data presented in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Quinone Anticancer Agents and Substituted Bicyclo[3.3.1]nonane-2,9-diones - UCL Discovery [discovery.ucl.ac.uk]
- 7. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 9. ccij-online.org [ccij-online.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Bicyclo[3.3.1]nonan-9-one Derivatives with Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial properties, and relevant experimental protocols for a class of promising antimicrobial compounds: Bicyclo[3.3.1]nonan-9-one derivatives. The data and protocols presented herein are compiled from recent scientific literature to facilitate further research and development in this area.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound derivatives, particularly the 2,4-diaryl-3-azathis compound scaffold and its subsequent modifications, have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. These compounds offer a versatile platform for synthetic modification, allowing for the fine-tuning of their biological activity. This document outlines the key synthetic methodologies, summarizes the antimicrobial efficacy of selected derivatives, and provides detailed protocols for their synthesis and antimicrobial evaluation.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of pathogenic bacteria and fungi. The data has been aggregated from multiple studies to provide a comparative overview. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1 | 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazone | Bacillus subtilis | 6.25 | [1] |
| 2 | 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazone | Bacillus subtilis | 6.25 | [1] |
| 3 | 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazone | Salmonella typhi | 6.25 | [1] |
| 4 | 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazone | Candida albicans | 6.25 | [1] |
| 5 | 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazone | Cryptococcus neoformans | 6.25 | [1] |
| 6 | 2,4-diaryl-3-azathis compound O-benzyloxime | Staphylococcus aureus | - | [2] |
| 7 | 2,4-diaryl-3-azathis compound O-benzyloxime | Pseudomonas aeruginosa | - | [2] |
| 8 | 2,4-diaryl-3-azathis compound O-benzyloxime | Candida albicans | - | [2] |
| 9 | 2,4-diaryl-3-azathis compound thiosemicarbazone | Staphylococcus aureus | 6.25 | [3] |
| 10 | 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-one | Staphylococcus aureus | 6.25 | [3] |
| 11 | 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-one | Salmonella typhi | 6.25 | [3] |
| 12 | 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-one | Candida albicans | >6.25 | [3] |
| 13 | Halogen substituted 2r, 4c-diaryl-3-azathis compound-2'-thienoyl hydrazone | Various bacteria and fungi | 6.25 - 25.5 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaryl-3-azathis compound Core Structure
This protocol describes a general one-pot Mannich reaction for the synthesis of the 2,4-diaryl-3-azathis compound scaffold.
Materials:
-
Substituted benzaldehyde (2 equivalents)
-
Cyclohexanone (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, benzene)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (2 eq.), cyclohexanone (1 eq.), and ammonium acetate (1.5 eq.) in ethanol.
-
Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or benzene) to obtain the pure 2,4-diaryl-3-azathis compound.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: Synthesis of 2,4-Diaryl-3-azathis compound 4'-Phenylthiosemicarbazones
This protocol details the derivatization of the ketone core into a thiosemicarbazone.
Materials:
-
2,4-Diaryl-3-azathis compound (1 equivalent)
-
4-Phenylthiosemicarbazide (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask, dissolve the 2,4-diaryl-3-azathis compound (1 eq.) and 4-phenylthiosemicarbazide (1 eq.) in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent like methanol to yield the pure thiosemicarbazone derivative.
-
Confirm the structure of the final compound using analytical methods such as melting point, IR, 1H NMR, and 13C NMR.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile diluent (e.g., DMSO, saline)
-
Incubator
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative (Growth) Control: A well containing broth and inoculum without any test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Visualizations
Caption: General synthesis workflow for antimicrobial this compound derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothetical mechanisms of antimicrobial action for this compound derivatives.
References
Application Notes and Protocols: Synthesis of Adamantane Derivatives from Bicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been incorporated into numerous therapeutic agents to enhance their pharmacological properties, such as improving metabolic stability, increasing bioavailability, and modulating receptor binding. A key precursor for the synthesis of functionalized adamantanes is bicyclo[3.3.1]nonan-9-one and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of adamantane derivatives, specifically focusing on the acid-promoted cyclization of substituted bicyclo[3.3.1]nonan-9-ones. The methodologies described herein are based on established and efficient synthetic routes, offering a practical guide for researchers in the field.[1]
Core Synthesis Strategy: Acid-Promoted Intramolecular Cyclization
The primary strategy for constructing the adamantane core from a bicyclo[3.3.1]nonane precursor involves an acid-promoted intramolecular cyclization. This reaction typically utilizes a substituted this compound containing reactive functionalities, such as exocyclic double bonds, that can be protonated to initiate a cascade of ring-closing reactions. A notable example is the cyclization of 1,5-dimethyl-3,7-dimethylenethis compound, which, in the presence of a strong acid, forms a tertiary carbocation that is subsequently trapped by a nucleophile to yield a variety of substituted adamantanones.[1][2][3]
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of adamantane derivatives.
Key Reaction Pathway
The acid-catalyzed cyclization of 1,5-dimethyl-3,7-dimethylenethis compound proceeds through the formation of an adamantyl cation, which can then be intercepted by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the bridgehead position of the adamantane core.
Caption: Key reaction pathway for adamantane synthesis.
Experimental Protocols
The following protocols are based on the successful synthesis of highly substituted adamantanones from 1,5-dimethyl-3,7-dimethylenethis compound.[1]
Protocol 1: General Procedure for Acid-Promoted Cyclization in Benzene
This protocol describes the Friedel-Crafts type reaction where benzene acts as the nucleophile.
Materials:
-
1,5-dimethyl-3,7-dimethylenethis compound
-
Benzene (anhydrous)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,5-dimethyl-3,7-dimethylenethis compound (0.200 g, 1.05 mmol) in benzene (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.111 mL, 1.26 mmol) to the cooled solution.
-
Remove the ice bath and allow the reaction to warm to room temperature (21 °C).
-
Stir the reaction mixture for 3 hours.
-
Quench the reaction by carefully adding a saturated solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract with hexanes (3 x 20 mL).
-
Combine the organic extracts and dry over MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a yellow oil.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Addition of Various Electrophiles and Subsequent Trapping of Nucleophiles
This protocol is a more general method for introducing a wider range of functionalities using different electrophiles and nucleophiles. The example provided uses N-Bromosuccinimide (NBS) as the electrophile and methanol as the nucleophile.
Materials:
-
1,5-dimethyl-3,7-dimethylenethis compound
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
N-Bromosuccinimide (NBS)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,5-dimethyl-3,7-dimethylenethis compound (0.100 g, 0.525 mmol) in a 1:1 mixture of methanol and dichloromethane (6 mL) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (0.121 g, 0.068 mmol) to the solution.
-
Allow the reaction to warm to room temperature (21 °C) and stir for 3 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and dry over MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the results obtained from the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenethis compound with various nucleophiles.[1]
Table 1: Synthesis of 7-Aryl-Substituted Adamantanones
| Entry | Arene (Nucleophile) | Acid | Time (h) | Product | Yield (%) |
| 1 | Benzene | TfOH | 3 | 1,3,5-trimethyl-7-phenyladamantan-2-one | 85 |
| 2 | Toluene | TfOH | 3 | 1,3,5-trimethyl-7-(p-tolyl)adamantan-2-one | 80 |
| 3 | Anisole | TfOH | 3 | 7-(4-methoxyphenyl)-1,3,5-trimethyladamantan-2-one | 92 |
| 4 | Thiophene | TfOH | 3 | 1,3,5-trimethyl-7-(thiophen-2-yl)adamantan-2-one | 75 |
Table 2: Synthesis of Adamantanones with Various Nucleophiles
| Entry | Nucleophile | Electrophile/Acid | Solvent | Time (h) | Product | Yield (%) |
| 1 | Methanol | NBS | CH₃OH/CH₂Cl₂ | 3 | 7-bromo-1-(methoxymethyl)-3,5-dimethyladamantan-2-one | 89 |
| 2 | Acetonitrile | TfOH | CH₃CN | 3 | N-(1,3,5-trimethyl-2-oxoadamantan-7-yl)acetamide | 95 |
| 3 | Water | TfOH | H₂O/Dioxane | 3 | 7-hydroxy-1,3,5-trimethyladamantan-2-one | 78 |
| 4 | Chloride | HCl | Dioxane | 3 | 7-chloro-1,3,5-trimethyladamantan-2-one | 88 |
Applications in Drug Development
The ability to efficiently synthesize a diverse library of substituted adamantanones opens up avenues for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The adamantane moiety is a known pharmacophore in several approved drugs, and its derivatives are continuously being investigated for various therapeutic applications, including:
-
Antiviral agents: Amantadine, an aminoadamantane derivative, was one of the first antiviral drugs.[1]
-
Neurodegenerative diseases: Memantine, another aminoadamantane derivative, is used in the treatment of Alzheimer's disease.[1]
-
Anticancer agents: The rigid adamantane scaffold can be used to design potent enzyme inhibitors and receptor modulators.[4]
-
Antimicrobial agents: Functionalized adamantanes have shown promising activity against various bacteria and fungi.
The synthetic protocols detailed in this document provide a robust platform for the generation of novel adamantane-based compounds for biological screening and lead optimization. The versatility of the acid-promoted cyclization allows for the incorporation of a wide range of chemical functionalities, enabling the fine-tuning of physicochemical and pharmacological properties.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Application Notes and Protocols: Bicyclo[3.3.1]nonan-9-one in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[3.3.1]nonane framework is a prominent structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Bicyclo[3.3.1]nonan-9-one, in particular, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds, including those with anticancer, antimicrobial, and central nervous system activities.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules derived from this compound.
Synthesis of Adamantane Derivatives for Neurological Disorders
Adamantane derivatives are a class of compounds known for their therapeutic applications, notably in the treatment of neurodegenerative diseases like Alzheimer's.[4] The rigid adamantane core can be efficiently constructed from bicyclo[3.3.1]nonane precursors.
Application: Synthesis of Substituted Adamantanones
A key strategy involves the acid-promoted formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylenethis compound. This reaction proceeds through an adamantyl cation intermediate that can be trapped by various nucleophiles, allowing for the introduction of diverse functionalities.[4][5][6]
Experimental Workflow: Synthesis of Substituted Adamantanones
Caption: Workflow for the synthesis of substituted adamantanones.
Experimental Protocol: General Procedure for the Synthesis of Substituted Adamantanones
This protocol is adapted from the work of Jung and Lee (2014).[4][6]
-
To a solution of 1,5-dimethyl-3,7-dimethylenethis compound in a suitable solvent (e.g., dichloromethane), add the desired nucleophile (e.g., an aromatic or heteroaromatic compound).
-
Cool the mixture to 0 °C.
-
Slowly add trifluoromethanesulfonic acid (TfOH) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted adamantanone.
Quantitative Data: Synthesis of Substituted Adamantanones
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Benzene | 1,3-Dimethyl-5-phenyladamantan-2-one | 85 |
| 2 | Toluene | 1,3-Dimethyl-5-(p-tolyl)adamantan-2-one | 92 |
| 3 | Anisole | 1,3-Dimethyl-5-(4-methoxyphenyl)adamantan-2-one | 95 |
| 4 | Thiophene | 1,3-Dimethyl-5-(thiophen-2-yl)adamantan-2-one | 78 |
Data adapted from Jung and Lee, J. Org. Chem. 2014, 79 (21), 10547–10552.[6]
Synthesis of Bicyclo[3.3.1]nonane-Containing Anticancer Agents
The bicyclo[3.3.1]nonane scaffold is present in several natural products with potent anticancer activity.[1][2] Synthetic efforts have focused on creating analogs of these natural products to explore their structure-activity relationships.
Application: Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones
One approach involves a sequence of reactions starting from commercially available phenols to construct functionalized bicyclo[3.3.1]non-3-en-2-ones, which are key intermediates for more complex bioactive molecules.[7]
Synthetic Pathway: Bicyclo[3.3.1]non-3-en-2-ones
Caption: Synthetic pathway to functionalized bicyclo[3.3.1]non-3-en-2-ones.
Experimental Protocol: Thiophenol-Mediated Epoxide Opening and Intramolecular Aldol Reaction
This protocol is a general procedure adapted from studies on the synthesis of bicyclo[3.3.1]non-3-en-2-ones.[7]
Room Temperature Procedure:
-
To a stirred solution of the starting epoxyketone in dry, degassed dichloromethane, add cesium carbonate (Cs₂CO₃).
-
Add the desired thiol nucleophile (e.g., p-thiocresol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the reaction with ethyl acetate and wash with brine.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
Microwave-Assisted Procedure:
-
To a stirred solution of the starting epoxyketone in dry, degassed dichloromethane in a microwave reactor vessel, add cesium carbonate (Cs₂CO₃) and the thiol nucleophile.
-
Heat the reaction mixture in the microwave reactor for 2 minutes at 60 °C.
-
Dilute the reaction mixture with dichloromethane and wash with brine.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
Quantitative Data: Synthesis of Bicyclo[3.3.1]non-3-en-2-ones
| Entry | Thiol Nucleophile | Method | Yield (%) |
| 1 | Thiophenol | Room Temp. | 77 |
| 2 | p-Thiocresol | Room Temp. | 73 |
| 3 | p-tert-Butylthiophenol | Room Temp. | 88 |
| 4 | p-Methoxythiophenol | Room Temp. | 75 |
| 5 | Thiophenol | Microwave | 70 |
| 6 | p-Thiocresol | Microwave | 65 |
Data compiled from general procedures for the synthesis of bicyclo[3.3.1]non-3-en-2-ones.[7]
Synthesis of Heterocyclic Bicyclo[3.3.1]nonane Derivatives as Monoamine Transporter Ligands
Heterocyclic analogs of bicyclo[3.3.1]nonane have been explored for their potential to interact with monoamine transporters, which are important targets in the treatment of various neurological and psychiatric disorders.[3]
Application: Synthesis of 1,4-Diazabicyclo[3.3.1]nonane Derivatives
The synthesis of 1,4-diazabicyclo[3.3.1]nonane derivatives has led to the discovery of potent and selective ligands for the dopamine transporter (DAT).[3]
Signaling Pathway Context: Dopamine Transporter (DAT)
Caption: Inhibition of the dopamine transporter by 1,4-diazabicyclo[3.3.1]nonane derivatives.
Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (A Key Intermediate)
The synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones is a crucial step in preparing various bioactive azabicyclic compounds. A common method is the Robinson-Schöpf condensation.
-
In a reaction vessel, combine water and benzylamine.
-
Cool the mixture to 0-10 °C and slowly add sulfuric acid while maintaining the temperature.
-
Add glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.
-
Add a solution of sodium acetate over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Adjust the pH to 11-12 with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., MTBE).
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and concentrate under reduced pressure to obtain the crude product.
This is a generalized protocol based on the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[8]
Biological Activity Data: 1,4-Diazabicyclo[3.3.1]nonane Derivatives
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| (-)-S,S-10c | 22.5 | >8600 | >10000 | 384 | >444 |
Data for a potent lead compound from a series of 1,4-diazabicyclo[3.3.1]nonane derivatives.[3]
Conclusion
This compound and its derivatives are invaluable starting materials in the synthesis of a wide range of bioactive molecules. The protocols and data presented herein highlight some of the key applications in the development of potential therapeutics for neurological disorders and cancer. The versatility of the bicyclo[3.3.1]nonane scaffold ensures its continued importance in medicinal chemistry and drug discovery.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Reaction of Bicyclo[3.3.1]nonan-9-one with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in numerous natural products and biologically active compounds.[1] Its unique three-dimensional structure provides a valuable scaffold in medicinal chemistry and drug design. The functionalization of this core structure, particularly at the C9 position, is of great interest for the synthesis of novel derivatives with potential therapeutic applications.
The Grignard reaction, a cornerstone of organic synthesis, offers a powerful method for the formation of carbon-carbon bonds. The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of bicyclo[3.3.1]nonan-9-one provides access to a diverse range of 9-substituted-9-hydroxybicyclo[3.3.1]nonane derivatives. The stereochemical outcome of this reaction is of particular importance, as the rigid bicyclic system often directs the incoming nucleophile to a specific face of the carbonyl group, leading to high diastereoselectivity.
These application notes provide a detailed overview of the reaction of this compound with Grignard reagents, including key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Data Presentation
The stereoselectivity of the Grignard reaction with bicyclic ketones is influenced by the steric hindrance around the carbonyl group and the conformation of the bicyclic system. In the case of the bicyclo[3.3.1]nonane system, the chair-chair conformation is generally the most stable.[1] Nucleophilic attack on the C9-carbonyl is expected to occur from the less sterically hindered exo face.
While specific data for the parent this compound is limited in readily available literature, data from closely related systems provides strong evidence for high diastereoselectivity.
| Substrate | Grignard Reagent | Product(s) | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
| Bicyclo[3.3.1]nonan-2-one | Methylmagnesium Iodide | exo-2-Methylbicyclo[3.3.1]nonan-2-ol and endo-2-Methylbicyclo[3.3.1]nonan-2-ol | 19:1 | High | [2] |
| 7-Benzyl-3-thia-7-azathis compound | Phenylmagnesium Bromide | syn-7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Highly Stereospecific | Not Reported | [3] |
Note: The "syn" descriptor in the hetero-bicyclic system corresponds to the addition of the Grignard reagent from the same face as the heteroatom.
Reaction Mechanism and Stereochemistry
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. The rigid chair-chair conformation of the bicyclic system presents two distinct faces for attack: the exo face and the endo face. The endo face is significantly more sterically hindered due to the proximity of the axial hydrogens on the cyclohexane rings. Consequently, the Grignard reagent preferentially attacks from the less hindered exo face, leading to the formation of the exo-alcohol as the major diastereomer.
Caption: General mechanism of Grignard addition to this compound.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with Grignard reagents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford exo-9-methylbicyclo[3.3.1]nonan-9-ol.
Protocol 2: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add phenylmagnesium bromide solution (1.2 eq) via the dropping funnel over a period of 30 minutes at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in steps 7-10 of Protocol 1.
-
Purify the product by column chromatography on silica gel to yield exo-9-phenylbicyclo[3.3.1]nonan-9-ol.
Caption: General experimental workflow for the Grignard reaction.
Stereochemical Outcome Visualization
The stereochemical outcome of the Grignard addition is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group.
Caption: Facial selectivity in the Grignard addition to this compound.
Note: The image placeholders in the DOT script should be replaced with actual 2D chemical structure images for a complete visualization.
Conclusion
The reaction of this compound with Grignard reagents is a highly diastereoselective transformation that provides a reliable route to exo-9-substituted-9-hydroxybicyclo[3.3.1]nonane derivatives. The rigid bicyclic framework effectively shields the endo face of the carbonyl group, directing nucleophilic attack to the exo face. This inherent stereocontrol makes this reaction a valuable tool in the synthesis of complex molecules for drug discovery and development. The provided protocols offer a general guideline for performing these reactions, which can be further optimized based on the specific Grignard reagent and desired scale.
References
- 1. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 2. On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of Bicyclo[3.3.1]nonan-9-one to Bicyclo[3.3.1]nonan-9-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of bicyclo[3.3.1]nonan-9-one to its corresponding alcohol, bicyclo[3.3.1]nonan-9-ol, is a fundamental transformation in organic synthesis. The rigid bicyclic structure of this system presents a unique stereochemical environment that influences the facial selectivity of the carbonyl reduction. This leads to the formation of two possible diastereomers: endo-bicyclo[3.3.1]nonan-9-ol and exo-bicyclo[3.3.1]nonan-9-ol. The stereochemical outcome is of significant interest as the orientation of the hydroxyl group can profoundly impact the biological activity and physicochemical properties of molecules incorporating this scaffold. These bicyclic alcohols are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents. This document provides detailed protocols for the reduction using common hydride reagents and catalytic hydrogenation, along with a summary of expected outcomes.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent and reaction conditions plays a crucial role in the yield and stereoselectivity of the reduction of this compound. The following table summarizes the expected outcomes for different reduction methods based on literature for the parent compound and closely related derivatives.
| Reducing Agent/Method | Substrate | Solvent | Typical Conditions | Product(s) | Key Observations |
| Sodium Borohydride (NaBH₄) | This compound derivative (e.g., 9-azabicyclo[3.3.1]nonan-3-one) | Methanol or Ethanol | 0°C to room temperature | Predominantly endo-alcohol | A common and mild reagent that often favors the formation of the sterically less hindered product.[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | This compound derivatives (e.g., 3,7-dihetera derivatives) | Diethyl ether or THF | 0°C to reflux | Mixture of endo- and exo-alcohols | A powerful reducing agent; the stereoselectivity can be influenced by the specific substrate and reaction conditions.[3] |
| Catalytic Hydrogenation (e.g., Ru-complex) | This compound derivative (e.g., 9-azabicyclo[3.3.1]nonan-3-one) | Various | Room temperature, H₂ pressure | High selectivity for the endo-alcohol | Offers a cost-effective and environmentally friendly alternative to metal hydrides, with the potential for high stereoselectivity.[1] |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol describes a general procedure for the reduction of this compound using sodium borohydride, which is expected to favor the formation of the endo-alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (e.g., 20 mL per gram of ketone) under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath with stirring. To this cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the endo- and exo-bicyclo[3.3.1]nonan-9-ol isomers.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound using the more reactive lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and slowly add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). Stir the resulting granular precipitate for 30 minutes.
-
Work-up: Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of endo- and exo-bicyclo[3.3.1]nonan-9-ol.
-
Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material, the choice of reducing agent, and the resulting stereoisomeric products.
Caption: Stereochemical outcome based on the choice of reducing agent.
References
Application Note: Synthesis of Bicyclo[3.3.1]nonan-9-one via Intramolecular Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction The bicyclo[3.3.1]nonane framework is a crucial structural motif present in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry. Its unique bridged bicyclic system presents synthetic challenges, making the development of efficient and reliable synthetic routes a significant area of research. One of the most powerful and frequently employed strategies for constructing this ring system is the intramolecular aldol condensation of a suitable precursor, typically a 1,5-dicarbonyl compound like cis-1,5-cyclooctanedione.[1] This application note provides a detailed protocol for the synthesis of bicyclo[3.3.1]nonan-9-one using this classical transformation, summarizes various reaction conditions, and presents a logical workflow for the experimental process.
Reaction Principle The synthesis proceeds via a base-catalyzed intramolecular aldol condensation. The reaction is initiated by the deprotonation of an α-carbon of one of the ketone moieties in cis-1,5-cyclooctanedione to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule. This intramolecular cyclization forms a bicyclic β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this intermediate readily undergoes dehydration to yield an intermediate enone, bicyclo[3.3.1]non-6-en-9-one. Subsequent reduction of this enone, or direct conversion of the aldol adduct, leads to the saturated target compound, this compound. The formation of the six-membered rings in the bicyclo[3.3.1] system is thermodynamically favored.[2]
Data Presentation
The synthesis of the this compound core can be achieved under various conditions. The following table summarizes different methodologies, highlighting the reagents, substrates, and reported yields.
| Precursor Type | Key Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Substituted Lactone | DIBAL-H | Toluene | -78 °C to rt | N/A | High | [3] |
| Substituted Lactone | LiAlH(OtBu)3 | THF | N/A | N/A | 82% | [3] |
| 1,5-Diketone (General) | Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | ~3 h | Moderate to High | [2] |
| Diketone & α,β-Unsaturated Ketone | TfOH or TMSOTf | N/A | N/A | N/A | 63% | [3] |
Experimental Protocols
Protocol: Base-Catalyzed Intramolecular Aldol Condensation of cis-1,5-Cyclooctanedione
This protocol is a representative procedure based on general methods for the intramolecular aldol condensation of 1,5-diketones.[2] Researchers should optimize conditions based on their specific laboratory setup and substrate purity.
Materials:
-
cis-1,5-Cyclooctanedione
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle or oil bath)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-1,5-cyclooctanedione (1.0 eq) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of potassium hydroxide (1.0-1.2 eq) or a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting material.
-
Work-up & Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with diethyl ether (3x the volume of the aqueous layer).[2]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. This removes any remaining inorganic salts and water-soluble impurities.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter to remove the drying agent.[2]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or hexane) to yield the pure this compound.
Visualizations
Reaction Mechanism Flow
The following diagram illustrates the key chemical transformations during the base-catalyzed intramolecular aldol condensation.
Caption: Key steps in the intramolecular aldol condensation pathway.
Experimental Workflow
This diagram outlines the general laboratory procedure for the synthesis and purification of this compound.
Caption: Laboratory workflow for the synthesis of this compound.
References
- 1. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Application Notes and Protocols for the Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[3.3.1]nonane framework is a key structural motif present in numerous natural products and biologically active compounds. Its rigid conformational structure makes it a valuable scaffold in medicinal chemistry and drug design. Organocascade reactions have emerged as a powerful and efficient strategy for the stereocontrolled synthesis of complex molecular architectures, such as the bicyclo[3.3.1]nonan-9-one core, from simple starting materials in a single operation. This approach offers significant advantages in terms of step economy, reduced waste, and the ability to generate multiple stereocenters with high levels of control. These application notes provide an overview of recent organocascade strategies for the synthesis of bicyclo[3.3.1]nonan-9-ones and detailed protocols for key methodologies.
Organocascade Strategies for this compound Synthesis
Several distinct organocascade strategies have been developed to access the this compound skeleton. These approaches primarily involve a sequence of reactions such as Michael additions, aldol condensations, and Mannich reactions, catalyzed by chiral organic molecules.
Michael-Aldol Cascade Reactions
This is one of the most common and effective strategies. It typically involves the reaction of a cyclic ketone with an α,β-unsaturated aldehyde or ketone. The sequence is initiated by an enantioselective Michael addition of the ketone to the unsaturated system, followed by an intramolecular aldol condensation to construct the bicyclic framework.
A notable example is the L-proline catalyzed tandem Michael-aldol reaction between cyclohexanone and cinnamaldehyde derivatives. This reaction proceeds under mild conditions to afford functionalized bicyclo[3.3.1]nonan-9-ones.
Formal [3+3] Annulation Reactions
This strategy involves the reaction of a three-carbon synthon with another three-carbon building block to form the six-membered rings of the bicyclic system. An example is the enantioselective formal [3+3] annulation of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea organocatalyst.[1] This method allows for the direct construction of the bicyclic skeleton with the creation of four stereogenic centers.
Cascade Reactions Initiated by 1,6-Addition
More complex cascade sequences have also been developed. For instance, an efficient organocatalytic cascade for the synthesis of the this compound skeleton has been reported involving the reaction of prochiral 4-substituted cyclohexanones with (E)-2-(3-arylallylidene)-1H-indene-1,3(2H)-diones.[2] This cascade is initiated by an unusual 1,6-addition, followed by a γ-protonation and a 1,4-addition sequence, leading to the formation of five stereogenic centers with high stereocontrol.
Desymmetrizing Michael Cyclizations
Chiral phosphoric acids have been employed to catalyze the desymmetrizing Michael cyclization of 1,3-diones onto tethered electron-deficient alkenes.[3] This approach enables the enantioselective synthesis of bicyclo[3.3.1]nonanes containing an all-carbon quaternary center.
Quantitative Data Summary
The following tables summarize the quantitative data for representative organocascade reactions leading to this compound derivatives.
Table 1: Thioether-Linked L-Prolinol-Camphor-Derived Organocatalyst in 1,6-Addition Cascade [2]
| Entry | Substituted Cyclohexanone | Aryl Group on Indene-1,3-dione | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 4-Methylcyclohexanone | Phenyl | 85 | >20:1 | 95 |
| 2 | 4-Ethylcyclohexanone | 4-Chlorophenyl | 82 | 19:1 | 97 |
| 3 | 4-Phenylcyclohexanone | 4-Nitrophenyl | 91 | >20:1 | 96 |
| 4 | Cyclohexanone | Phenyl | 78 | 15:1 | 92 |
Table 2: Pyrrolidine-Thiourea Catalyzed Formal [3+3] Annulation [1]
| Entry | Cyclic Ketone | Enone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | Phenyl vinyl ketone | 20 | 75 | 90 |
| 2 | Cyclopentanone | Methyl vinyl ketone | 20 | 68 | 85 |
| 3 | Cycloheptanone | Phenyl vinyl ketone | 20 | 71 | 88 |
Table 3: L-Proline Catalyzed Michael-Aldol Cascade [4]
| Entry | Ketone | Cinnamaldehyde Derivative | Catalyst Loading (mol%) | Yield (%) |
| 1 | Cyclohexanone | 3-(2-methoxyphenyl)acryaldehyde | 20 | Not specified, crystal structure reported |
| 2 | Acetone | Cinnamaldehyde | 20 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,6-Addition Cascade[2][3][4]
This protocol is based on the organocatalytic cascade reaction between a prochiral 4-substituted cyclohexanone and an (E)-2-(3-arylallylidene)-indene-1,3-dione.
Materials:
-
Prochiral 4-substituted cyclohexanone (1.0 equiv)
-
(E)-2-(3-Arylallylidene)-indene-1,3-dione (1.2 equiv)
-
Thioether-linked L-prolinol-camphor-derived organocatalyst (20 mol%)
-
Toluene (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the (E)-2-(3-arylallylidene)-indene-1,3-dione and the thioether-linked L-prolinol-camphor-derived organocatalyst in toluene at ambient temperature, add the 4-substituted cyclohexanone.
-
Stir the reaction mixture at ambient temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M hydrochloric acid and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of Bicyclo[3.3.1]nonane via Formal [3+3] Annulation[1]
This protocol describes the enantioselective formal [3+3] annulation of a cyclic ketone with an enone.
Materials:
-
Cyclic ketone (1.0 equiv)
-
Enone (1.5 equiv)
-
Pyrrolidine-thiourea organocatalyst 1a (20 mol%)
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclic ketone and the pyrrolidine-thiourea organocatalyst in dichloromethane, add the enone.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the bicyclo[3.3.1] adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Michael-Aldol organocascade pathway for this compound synthesis.
Caption: A typical experimental workflow for organocascade synthesis and purification.
Caption: Logical relationship between inputs and outputs in organocascade synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-ones Initiated by an Unusual 1,6-Addition of Cyclohexanones to (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 4. (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonan-9-one via Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The Robinson annulation is a powerful and classic method for the construction of six-membered rings in a single operation, proceeding through a tandem Michael addition and intramolecular aldol condensation. This application note provides a detailed protocol for the synthesis of bicyclo[3.3.1]nonan-9-one, a versatile building block, utilizing the Robinson annulation of cyclohexanone and methyl vinyl ketone.
Reaction Principle
The synthesis of this compound via Robinson annulation involves two key steps:
-
Michael Addition: The enolate of cyclohexanone, generated by a base, acts as a nucleophile and adds to the β-carbon of methyl vinyl ketone (an α,β-unsaturated ketone). This 1,4-conjugate addition forms a 1,5-dicarbonyl intermediate, 2-(3-oxobutyl)cyclohexanone.
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring and yielding the bicyclo[3.3.1]nonane skeleton. Subsequent dehydration results in the final product, although in the case of this compound, the bridged structure is the result of the aldol addition product.
Data Presentation
The yield of the Robinson annulation can be influenced by various factors, including the choice of base, solvent, and reaction temperature. The following table summarizes representative conditions for Robinson annulation reactions leading to bicyclic systems. While specific yields for the synthesis of this compound are not extensively reported under a wide variety of conditions, these examples provide a basis for optimization.
| Entry | Michael Donor | Michael Acceptor | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanone | Methyl Vinyl Ketone | Sodium Ethoxide (1.1) | Ethanol | Reflux | 6 | Not Specified |
| 2 | 2-Methylcyclohexanone | Methyl Vinyl Ketone | Sodium Ethoxide (1.1) | Ethanol | Reflux | 6 | Not Specified[1] |
| 3 | Aldehyde | Methyl Vinyl Ketone | Triethylamine (4.0) | DCM | 23 | 96 (Michael) | Not Specified[2] |
| 4 | Aldehyde Michael Adduct | Sodium Methoxide (3.0) | Methanol | 23 | 24 (Aldol) | Not Specified[2] |
Experimental Protocols
The following protocols are adapted from general Robinson annulation procedures for the synthesis of this compound.
Protocol 1: One-Pot Synthesis using Sodium Ethoxide
Materials:
-
Cyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equiv.) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the cyclohexanone enolate.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Two-Step Synthesis via Michael Adduct Isolation
This protocol can potentially offer higher yields by optimizing each step individually.[2][3]
Step A: Michael Addition
Materials:
-
Cyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Triethylamine (1.5 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of cyclohexanone (1.0 equiv.) in DCM, add triethylamine (1.5 equiv.) and freshly distilled methyl vinyl ketone (1.2 equiv.) at room temperature.
-
Stir the mixture for 48-96 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct, 2-(3-oxobutyl)cyclohexanone.
Step B: Intramolecular Aldol Condensation
Materials:
-
Crude 2-(3-oxobutyl)cyclohexanone (1.0 equiv.)
-
Sodium methoxide (1.1 equiv.)
-
Methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (1.1 equiv.) in one portion while stirring at room temperature.
-
Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography as described in Protocol 1.
Visualizations
Reaction Signaling Pathway
Caption: Robinson Annulation reaction pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Chiral Synthesis of Bicyclo[3.3.1]nonan-9-one Derivatives: Application Notes and Protocols
The enantioselective synthesis of bicyclo[3.3.1]nonan-9-one derivatives is a critical endeavor for researchers in drug discovery and development, as this rigid bicyclic scaffold is a key structural motif in numerous biologically active natural products and pharmaceutical agents. The stereochemistry of these molecules profoundly influences their pharmacological activity. This document provides detailed application notes and experimental protocols for the chiral synthesis of this important class of compounds, focusing on enzymatic resolutions, organocatalytic asymmetric cyclizations, and chiral phosphoric acid-catalyzed methodologies.
Application Notes
The selection of a synthetic strategy for a chiral this compound derivative depends on several factors, including the desired enantiomeric purity, the substitution pattern on the bicyclic core, and the scalability of the reaction.
Enzymatic Kinetic Resolution: This method is particularly useful for the separation of racemic mixtures of bicyclo[3.3.1]nonane diols or their corresponding diacetates. Lipases and esterases are commonly employed to selectively acylate or hydrolyze one enantiomer, leaving the other enriched. This approach offers high enantioselectivity under mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50%, which can be a limitation for large-scale synthesis.
Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. For the synthesis of chiral bicyclo[3.3.1]nonan-9-ones, proline and its derivatives are often used to catalyze intramolecular Michael-aldol cascade reactions of prochiral precursors. This method allows for the direct construction of the bicyclic core with high enantioselectivity and in good yields. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.
Chiral Phosphoric Acid-Catalyzed Synthesis: Chiral phosphoric acids have proven to be highly effective catalysts for a variety of asymmetric transformations. In the context of this compound synthesis, they catalyze the desymmetrizing intramolecular Michael cyclization of 2,2-disubstituted cyclic 1,3-diones tethered to an electron-deficient alkene. This methodology provides access to highly functionalized bicyclic products with excellent enantioselectivities.[1]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Bicyclo[3.3.1]nonane Diol Derivative
This protocol describes the lipase-catalyzed acylation of a racemic bicyclo[3.3.1]nonane-2,6-diol derivative, a common intermediate in the synthesis of more complex bicyclic compounds.[2]
Materials:
-
Racemic bicyclo[3.3.1]nonane-2,6-diol derivative
-
Lipase from Candida cylindracea
-
Vinyl acetate (acylating agent)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the racemic bicyclo[3.3.1]nonane-2,6-diol derivative (1.0 equiv) in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the lipase from Candida cylindracea to the solution. The optimal amount of enzyme may need to be determined empirically.
-
Acylation: Add vinyl acetate (1.5-2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the monoacetate and the unreacted diol by column chromatography on silica gel to isolate the enantiomerically enriched products.
Protocol 2: Organocatalytic Asymmetric Intramolecular Michael-Aldol Cascade
This protocol details the synthesis of a chiral this compound derivative via an L-proline-catalyzed intramolecular tandem Michael-aldol reaction of a cyclohexanone derivative with an α,β-unsaturated aldehyde.[3]
Materials:
-
Cyclohexanone derivative
-
α,β-Unsaturated aldehyde (e.g., 3-(2-methoxyphenyl)acrylaldehyde)
-
L-proline (organocatalyst)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of the cyclohexanone derivative (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in DMF, add L-proline (20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: Quench the reaction by adding water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a pentane:ethyl acetate gradient) to yield the desired chiral this compound derivative.[3]
Protocol 3: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization
This protocol describes the enantioselective synthesis of a bicyclo[3.3.1]nonane derivative through a chiral phosphoric acid-catalyzed intramolecular Michael cyclization of a 2,2-disubstituted 1,3-cyclohexanedione bearing a tethered enone.[1]
Materials:
-
2-(But-3-en-1-yl)-2-methylcyclohexane-1,3-dione derivative (starting material)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., cyclohexane or toluene)
-
Standard inert atmosphere glassware and techniques
-
Silica gel for column chromatography
Procedure:
-
Starting Material Synthesis: The enone dione starting material can be synthesized via a two-step procedure involving the Michael addition of a cyclic 1,3-dione to an α,β-unsaturated aldehyde, followed by further synthetic modifications.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 2,2-disubstituted cyclic 1,3-dione (1.0 equiv) and the chiral phosphoric acid catalyst (3-5 mol%) in the anhydrous solvent.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 24-90 hours), monitoring by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral bicyclo[3.3.1]nonane-2,9-dione derivative.
Data Presentation
| Method | Substrate | Catalyst/Enzyme | Solvent | Product | Yield (%) | ee (%) | Reference |
| Enzymatic Hydrolysis | (±)-2,6-Diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane | Pig Liver Esterase | - | (-)-(1S,2R,5S,6R)-3,3,7,7-tetramethylbicyclo[3.3.1]nonane-2,6-diol | - | 96 | [2] |
| Enzymatic Hydrolysis | (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Carrot (Daucus carota) homogenate | Water | (+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | - | 44.1 | [2] |
| Organocatalytic Cascade | Cyclohexanone and 3-(2-methoxyphenyl)acrylaldehyde | L-proline | DMF | (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compound | - | - | [3] |
| Organocatalytic Cascade | 4-Substituted cyclohexanone and (E)-2-(3-arylallylidene)-indene-1,3-dione | Thioether-linked L-prolinol-camphor | - | Substituted this compound | Good-High | up to 97 | [4] |
| Chiral Phosphoric Acid Cyclization | 2-Methyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP | Cyclohexane | (1R,5R,6S)-1-Methyl-6-(2-oxo-2-phenylethyl)bicyclo[3.3.1]nonane-2,9-dione | 85 | 82 | [1] |
| Chiral Phosphoric Acid Cyclization | 2-Methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione | (R)-TRIP | Toluene | (1R,5R,6S)-1-Methyl-6-(2-(4-nitrophenyl)-2-oxoethyl)bicyclo[3.3.1]nonane-2,9-dione | 85 | 94 | [1] |
Mandatory Visualization
Caption: Generalized workflow for the chiral synthesis of this compound derivatives.
Caption: Signaling pathway for the organocatalytic intramolecular Michael-aldol cascade.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-ones Initiated by an Unusual 1,6-Addition of Cyclohexanones to (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Functionalization of the Bicyclo[3.3.1]nonan-9-one Core
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a key structural motif present in a multitude of natural products and has attracted considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. This document provides detailed application notes and protocols for the functionalization of the bicyclo[3.3.1]nonan-9-one core, a versatile intermediate for the synthesis of novel therapeutic agents and research compounds.
I. Synthetic Strategies for this compound Core Construction
The construction of the this compound skeleton can be achieved through several synthetic routes, primarily involving intramolecular cyclization reactions. These methods offer access to a variety of substituted bicyclic ketones.
1. Intramolecular Aldol Condensation:
A prevalent strategy for the synthesis of the this compound core is the base-promoted intramolecular aldol condensation of a suitable diketone precursor.[1] This approach has been successfully employed in the synthesis of polyprenylated acylphloroglucinols.[1] For instance, the use of LiAlH(OtBu)3 as a reducing agent followed by intramolecular aldol condensation can afford the desired this compound in high yields.[1]
2. Organocatalytic Cascade Reactions:
An efficient method for the asymmetric synthesis of the this compound skeleton involves an organocatalytic cascade reaction.[2][3] This approach often utilizes a chiral secondary amine catalyst to initiate a cascade sequence, leading to the formation of the bicyclic core with high enantioselectivity.
3. Michael Addition Reactions:
The bicyclic ketone framework can also be assembled via Michael addition reactions. For example, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position.[1] Additionally, successive Michael additions have been utilized to construct the core structure.[1]
II. Experimental Protocols
Protocol 1: Synthesis of this compound via Boron-Based Methodology
This protocol is adapted from a procedure in Organic Syntheses and describes a reliable method for the preparation of the parent this compound.[4]
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Dimethylphenol
-
Dichloromethyl methyl ether
-
n-Butyllithium in hexane
-
3-Ethyl-3-pentanol
-
95% Ethanol
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Sodium chloride
-
Pentane
Procedure:
-
Preparation of Lithium Triethylcarboxide Solution: In a nitrogen-purged, three-necked flask equipped with a reflux condenser and magnetic stirrer, cool a solution of 1.67 M n-butyllithium in hexane (300 ml, 0.500 mole) to 0°C. Slowly add 3-ethyl-3-pentanol (58 g, 0.50 mole). Allow the solution to come to room temperature.
-
Reaction Setup: In a separate 3-liter, three-necked flask under a nitrogen atmosphere, charge 9-borabicyclo[3.3.1]nonane (42.3 g, 0.347 mole) and add 500 ml of anhydrous THF.
-
Formation of the Boron Intermediate: Slowly add a solution of 2,6-dimethylphenol (42.3 g, 0.347 mole) in 75 ml of anhydrous THF to the 9-BBN solution and stir at room temperature for 3 hours until hydrogen evolution ceases.
-
Carbonylation and Rearrangement: Cool the solution to 0°C and add dichloromethyl methyl ether (44 g, 35 ml, 0.38 mole). Then, slowly add the previously prepared lithium triethylcarboxide solution over approximately 30 minutes. Remove the ice bath and warm the mixture to room temperature for 90 minutes.
-
Oxidation: Cool the reaction mixture to 0°C. Add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g). Slowly add 70 ml of 30% hydrogen peroxide dropwise over 40–45 minutes, maintaining the temperature below 50°C. After the addition, heat the mixture to 45–50°C for 2 hours.
-
Work-up and Purification: Cool the mixture to room temperature, add 300 ml of water, and saturate the aqueous phase with sodium chloride. Separate the organic phase and wash it with 100 ml of water. The 3-ethyl-3-pentanol is removed by distillation under vacuum. The resulting residue is dissolved in 200 ml of pentane and filtered. The this compound is crystallized by cooling the filtrate to -78°C, collected by filtration, washed with cold pentane, and dried.
Protocol 2: Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones
This protocol describes a method for synthesizing functionalized bicyclic enones from phenols.[5]
Materials:
-
Substituted phenol
-
Hypervalent iodine reagent
-
Epoxidizing agent (e.g., m-CPBA)
-
Thiol nucleophile (e.g., p-thiocresol)
-
Cesium carbonate (Cs2CO3)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Oxidation and Epoxidation: The starting phenol is first oxidized using a hypervalent iodine reagent, followed by epoxidation of the resulting enone to yield a spirolactol intermediate.
-
Addition/Rearrangement: To a stirred solution of the spirolactol (1 equivalent) in dry, degassed CH2Cl2, add Cs2CO3 (5 equivalents) and the thiol nucleophile (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Dilute the reaction mixture with EtOAc and wash with brine. Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
III. Quantitative Data
Table 1: Synthesis of this compound and its Derivatives
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| This compound | 9-BBN | Dichloromethyl methyl ether, LiOCEt3, H2O2 | 78-83 | [4] |
| Polyprenylated this compound | Macrocyclic lactone | LiAlH(OtBu)3 | 82 | [1] |
| Bicyclo[3.3.1]nonenone | Diketone, Methyl acrolein | TfOH or TMSOTf | 63 | [1] |
| Bicyclo[3.3.1]non-3-en-2-one derivative | Spirolactol, p-thiocresol | Cs2CO3 | 73 | [5] |
Table 2: Biological Activity of Functionalized Bicyclo[3.3.1]nonanes
| Compound Type | Biological Target/Activity | Cell Line | IC50 (µM) | Reference |
| Chiral sp3-rich bicyclo[3.3.1]nonanes | HIF-1 transcriptional activity inhibition | - | 17.2 - 31.7 | [6] |
| 2r, 4c-Diaryl-3-azathis compound-2'-thienoyl hydrazone | Antiproliferative activity | HepG2 | 3.76 | [7] |
IV. Visualizations
Caption: Synthesis of this compound via Boron Chemistry.
Caption: Workflow for Functionalized Bicyclo[3.3.1]non-3-en-2-one Synthesis.
Caption: Drug Discovery Pathway for Bicyclo[3.3.1]nonane Derivatives.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-ones Initiated by an Unusual 1,6-Addition of Cyclohexanones to (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
Application Note: A Robust and Scalable Synthesis of Bicyclo[3.3.1]nonan-9-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[3.3.1]nonan-9-one is a key bicyclic ketone intermediate in the synthesis of various complex molecules, including adamantane derivatives and pharmacologically active compounds. Its rigid, sterically defined structure makes it an important building block in medicinal chemistry and materials science. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, adapted from a reliable and high-yielding procedure.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 9-Borabicyclo[3.3.1]nonane (9-BBN) | [1] |
| Key Reagents | Dichloromethyl methyl ether, Lithium triethylcarboxide | [1] |
| Solvent | Tetrahydrofuran (THF), Hexane, Pentane | [1] |
| Reaction Scale (9-BBN) | 42.3 g (0.347 mole) | [1] |
| Product Yield | 38–44 g (78–83%) | [1] |
| Product Purity (Melting Point) | 154–156 °C | [1] |
Experimental Protocols
This protocol describes a two-part synthesis of this compound from 9-borabicyclo[3.3.1]nonane (9-BBN).
Part A: Preparation of Lithium Triethylcarboxide Solution
-
Apparatus Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a septum inlet. The apparatus is thoroughly dried and maintained under a nitrogen atmosphere.
-
Initial Reagents: 300 mL of 1.67 M n-butyllithium in hexane (0.500 mole) is introduced into the flask via syringe and cooled to 0 °C in an ice bath.
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Alkoxide Formation: 58 g (0.50 mole) of 3-ethyl-3-pentanol is added slowly via syringe to the cooled n-butyllithium solution. The disappearance of the yellow tint of the n-butyllithium solution indicates the completion of the reaction.
-
Standardization: The resulting lithium triethylcarboxide solution is standardized by hydrolyzing an aliquot in water and titrating the resulting lithium hydroxide with a standard acid.
Part B: Synthesis of this compound
-
Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is fitted with a magnetic stirrer and a serum cap and is maintained under a nitrogen atmosphere.
-
Initial Reagents: 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) is charged into the flask, followed by the addition of 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended needle.[1]
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Borinic Ester Formation: A solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous THF is added slowly. The mixture is stirred at room temperature for 3 hours until hydrogen evolution ceases.[1]
-
Reaction with Dichloromethyl Methyl Ether: The flask is cooled to 0 °C, and 44 g (0.38 mole) of dichloromethyl methyl ether is added.[1]
-
Addition of Base: The previously prepared lithium triethylcarboxide solution (350 mL of a 1.46 M solution) is added slowly over approximately 30 minutes while maintaining the temperature at 0 °C.[1]
-
Reaction Completion: The ice bath is removed, and the reaction mixture is warmed to room temperature and stirred for 90 minutes.[1]
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 42 g of sodium hydroxide in 70 mL of water and 300 mL of 95% ethanol is added. 70 mL of 30% hydrogen peroxide is then added dropwise over 40-45 minutes, keeping the temperature below 50 °C. The mixture is then heated to 45–50 °C for 2 hours.[1]
-
Work-up: After cooling to room temperature, 300 mL of water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated and washed with saturated aqueous sodium chloride.
-
Purification: The solvents are removed using a rotary evaporator. The residue is dissolved in 500 mL of pentane and washed with 3 M sodium hydroxide to remove 2,6-dimethylphenol, followed by a wash with saturated aqueous sodium chloride. The pentane is then removed on a rotary evaporator.[1]
-
Crystallization: The resulting semisolid is dissolved in 200 mL of pentane and filtered. The filtrate is cooled to -78 °C to crystallize the product. The crystals are collected by suction filtration, washed with cold pentane (-78 °C), and dried to yield 38–44 g of pure this compound.[1]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
References
Stereoselective Synthesis of Bicyclo[3.3.1]nonan-9-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonan-9-one framework is a key structural motif present in a wide array of natural products and biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and a valuable building block in organic synthesis. The stereocontrolled synthesis of this bicyclic ketone is of paramount importance for accessing enantiomerically pure and diastereomerically defined targets. This document provides detailed application notes and experimental protocols for three key stereoselective methods for the synthesis of this compound and its derivatives.
Enantioselective Synthesis via Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization
This method provides an efficient route to enantioenriched bicyclo[3.3.1]nonane derivatives through an intramolecular Michael addition reaction. The use of a chiral Brønsted acid catalyst allows for the desymmetrization of a prochiral starting material, thereby establishing multiple stereocenters with high enantioselectivity.
Application Notes:
This organocatalytic approach is particularly useful for the synthesis of bicyclo[3.3.1]nonanes with a quaternary carbon center at a bridgehead position. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity. The reaction involves the activation of the enone Michael acceptor by the chiral phosphate anion, which also directs the stereochemical outcome of the intramolecular cyclization.
Experimental Protocol:
A representative procedure adapted from Burns, A. R.; Lam, H. W. et al. (2015).[1]
Synthesis of (1R,5R,6S)-1-Methyl-6-[2-(4-nitrophenyl)-2-oxoethyl]bicyclo[3.3.1]nonane-2,9-dione:
To a solution of 2-methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione (0.20 mmol, 1.0 equiv) in toluene (2.0 mL) is added the chiral phosphoric acid catalyst (R)-TRIP (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired this compound derivative.
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-methyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione | 10 | Toluene | 48 | 85 | 92 | >20:1 | [1] |
| 2 | 2-methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione | 10 | Toluene | 72 | 85 | 97 | >20:1 | [1] |
| 3 | 2-ethyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione | 10 | Toluene | 48 | 82 | 90 | >20:1 | [1] |
Logical Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis:
Caption: Workflow for the enantioselective synthesis of bicyclo[3.3.1]nonan-9-ones.
Diastereoselective Synthesis via Enamine Addition to a Fluorinated Enone
This approach utilizes the reaction of a cyclohexanone-derived enamine with a highly electrophilic fluorinated enone to construct a substituted this compound with excellent diastereoselectivity. The reaction proceeds through a cascade of Michael addition and intramolecular aldol-type cyclization.
Application Notes:
This method is particularly effective for the synthesis of highly functionalized bicyclo[3.3.1]nonan-9-ones bearing a trifluoromethyl and a hydroxyl group at the C2 position. The reaction is reported to yield a single diastereoisomer, which simplifies purification. The high diastereoselectivity is attributed to a sterically controlled cyclization of the intermediate from the Michael addition.
Experimental Protocol:
A representative procedure adapted from Andrew, R. J.; Mellor, J. M.; Reid, G. (2000).[2]
Synthesis of 4-Ethoxy-2-hydroxy-2-trifluoromethylthis compound:
To a solution of the pyrrolidine enamine of cyclohexanone (1.0 mmol, 1.0 equiv) in a suitable aprotic solvent such as acetonitrile (5 mL) is added a solution of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 mmol, 1.0 equiv) in the same solvent at room temperature. The reaction mixture is stirred for a specified time (e.g., 24 hours) until completion as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound as a single diastereoisomer.
Quantitative Data Summary:
| Entry | Enamine | Electrophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Pyrrolidine enamine of cyclohexanone | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Acetonitrile | 75 | Single diastereomer | [2] |
| 2 | Pyrrolidine enamine of 4-methylcyclohexanone | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Acetonitrile | 72 | Single diastereomer | [2] |
Reaction Pathway for Diastereoselective Enamine Addition:
Caption: Key steps in the diastereoselective synthesis via enamine addition.
Stereocontrolled Synthesis via Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of six-membered rings. In the context of this compound synthesis, it involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone equivalent, followed by an intramolecular aldol condensation. The stereochemical outcome at the bridgehead positions can be influenced by the reaction conditions.
Application Notes:
This method is a versatile approach to a variety of substituted bicyclo[3.3.1]nonan-9-ones. The diastereoselectivity of the annulation can be controlled to some extent by the choice of base and reaction temperature, allowing for either kinetic or thermodynamic product formation. This protocol is particularly useful for constructing the core bicyclic system, which can then be further functionalized.
Experimental Protocol:
A representative procedure adapted from Wang, D.; Crowe, W. E. (2010).[3]
Synthesis of a Substituted this compound:
To a solution of a 2-substituted cyclohexanone (1.0 equiv) in a suitable solvent (e.g., ethanol or tert-butanol) is added a base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equiv). The mixture is stirred at a specific temperature (e.g., 0 °C to room temperature) for a short period, after which methyl vinyl ketone (1.2 equiv) is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then subjected to intramolecular aldol condensation by heating in the presence of a base (e.g., piperidine and acetic acid in benzene) to afford the bicyclo[3.3.1]nonenone, which can be subsequently reduced to the saturated ketone. Purification is achieved by column chromatography.
Quantitative Data Summary:
| Entry | Cyclohexanone Derivative | Michael Acceptor | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-Allylcyclohexanone | Methyl vinyl ketone | NaOEt | 65 | 4.3:1 (anti:syn) | [3] |
| 2 | 2-Propylcyclohexanone | Methyl vinyl ketone | KOtBu | 70 | 5:1 (anti:syn) | [4] |
Logical Relationship in Robinson Annulation Stereocontrol:
Caption: Influence of reaction conditions on the stereochemical outcome of the Robinson annulation.
References
Troubleshooting & Optimization
Bicyclo[3.3.1]nonan-9-one purification by crystallization and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[3.3.1]nonan-9-one by crystallization and chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [1](1) |
| Molecular Weight | 138.21 g/mol | [2](2) |
| Appearance | White to off-white solid | - |
| Melting Point | 155-157 °C | - |
| Boiling Point | ~206 °C | [2](2) |
| Solubility | Soluble in most organic solvents (e.g., pentane, diethyl ether, ethanol, methanol, acetone); Insoluble in water.[2][3] |
Troubleshooting Guides
Crystallization
Problem 1: Low or no crystal formation upon cooling.
-
Possible Cause: The solution is not supersaturated.
-
Solution:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of this compound and try cooling again.
-
Add an anti-solvent: If the compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes slightly turbid, then cool. For this compound, if dissolved in a polar solvent, a non-polar anti-solvent could be used.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
-
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The supersaturation is too high, or the cooling is too rapid. Impurities can also lower the melting point of the mixture, leading to an oil.
-
Solution:
-
Re-heat and cool slowly: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Use a different solvent: The chosen solvent may not be optimal. Screen other solvents or solvent mixtures.
-
Purify further before crystallization: If significant impurities are present, consider a preliminary purification step like column chromatography.
-
-
Problem 3: The crystals are colored or appear impure.
-
Possible Cause: Colored impurities from the reaction are co-crystallizing with the product.
-
Solution:
-
Charcoal treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities.
-
Recrystallize: A second crystallization step may be necessary to achieve the desired purity.
-
-
Chromatography
Problem 1: Poor separation of this compound from impurities (overlapping spots on TLC or overlapping peaks in column chromatography).
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Adjust solvent polarity:
-
If the spots or peaks are too close together and have high Rf values, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate mixture).
-
If the spots or peaks are bunched up at the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
-
Try a different solvent system: If adjusting the polarity of the current system doesn't work, try a different combination of solvents. For ketones, common systems include hexane/ethyl acetate, dichloromethane/hexane, or toluene/ethyl acetate.
-
Optimize TLC first: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation (ideally, Rf values between 0.2 and 0.8 and good separation between the product and impurities).[4]
-
-
Problem 2: The compound is streaking or tailing on the TLC plate or during column chromatography.
-
Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel or alumina), the sample is overloaded, or the compound is not sufficiently soluble in the eluent.
-
Solution:
-
Add a modifier to the eluent: For ketones that might have some polar character, adding a very small amount (0.1-1%) of a slightly more polar solvent like methanol to the eluent can sometimes reduce tailing by competing for active sites on the stationary phase.
-
Reduce the amount of sample loaded: Overloading the column is a common cause of tailing. Use a smaller amount of crude material.
-
Ensure complete dissolution: Make sure the sample is fully dissolved in a minimum amount of the eluent or a weak solvent before loading it onto the column.
-
-
Problem 3: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough, or the compound has decomposed on the stationary phase.
-
Solution:
-
Increase eluent polarity: Gradually increase the polarity of the solvent system.
-
Check for decomposition: Run a TLC of the crude material to ensure the compound is stable on silica gel. Spot the crude material on a TLC plate and let it sit for a while before developing to see if any new spots appear.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: Pentane has been successfully used for the crystallization of this compound, especially when cooled to low temperatures (-78 °C). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent screen is always recommended to find the optimal conditions for your specific sample, as impurities can affect solubility.
Q2: My crystallized product has a lower melting point than the literature value. What should I do?
A2: A lower and broader melting point range is a strong indication of impurities. You should perform another recrystallization, possibly using a different solvent system, or consider purifying the material by column chromatography before a final crystallization step.
Q3: How do I choose the right solvent system for column chromatography of this compound?
A3: The best approach is to first perform Thin Layer Chromatography (TLC) with various solvent systems. A good starting point for a ketone of this type would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or diethyl ether. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.5 and provides good separation from any impurities.
Q4: Can I use sublimation to purify this compound?
A4: Yes, sublimation can be a viable purification method for this compound, as it is a solid with a relatively high melting point. Sublimation is particularly effective at removing non-volatile impurities.
Q5: What is a typical yield I can expect from crystallization or chromatography?
A5: The yield will depend heavily on the purity of your crude material. A well-optimized crystallization can give yields of over 80%. Column chromatography yields can also be high, often over 90%, but can be lower if the separation is difficult and fractions need to be cut conservatively to ensure high purity. It is not uncommon to perform a column chromatography for initial purification followed by a crystallization to obtain a highly pure final product, which will affect the overall yield.
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is a general guideline based on established procedures.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., pentane, hexane, or an isopropanol/water mixture). Start with a small amount of solvent and add more in portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath, and then in a freezer or dry ice/acetone bath for more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold fresh solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC.
-
Column Packing: In a fume hood, pack a chromatography column with silica gel using the chosen eluent (wet packing is common).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble and that is a weak component of the eluent (e.g., dichloromethane for a hexane/ethyl acetate system). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Bicyclo[3.3.1]nonan-9-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonan-9-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common synthetic routes include the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether, intramolecular Friedel-Crafts acylation of cyclohexenyl- or cyclooctenyl-derived acyl chlorides, and various domino reactions such as the Michael-aldol condensation of cyclohexanones with α,β-unsaturated aldehydes or ketones.[1][2][3]
Q2: What are some typical impurities or byproducts encountered during the synthesis of this compound?
A2: Depending on the synthetic route, common byproducts can include residual starting materials, solvents, and side-reaction products. For instance, in the synthesis from 9-BBN, 2,6-dimethylphenol may be present as an impurity if used as a ligand.[1] Friedel-Crafts reactions can lead to chlorinated bicyclo[3.3.1]nonanone derivatives as byproducts.[3] Domino reactions might yield other annulation products or incompletely cyclized intermediates.[2]
Q3: What are the recommended purification methods for this compound?
A3: Purification is typically achieved through crystallization or silica gel chromatography.[1][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For example, after synthesis from 9-BBN, the product can be crystallized from pentane at low temperatures.[1]
Troubleshooting Guides
Synthesis of this compound via 9-BBN
Problem: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Impure or degraded n-butyllithium. | Use freshly titrated n-butyllithium of high purity. |
| Incomplete reaction of 9-BBN. | Ensure 9-BBN is fully dissolved and the reaction is stirred efficiently. Monitor hydrogen evolution to confirm completion of the initial reaction with the phenol.[1] |
| Suboptimal reaction temperature. | Maintain the recommended temperature ranges during the addition of reagents, especially during the addition of dichloromethyl methyl ether and the alkoxide solution.[1] |
| Vigorous and exothermic oxidation. | The oxidation with hydrogen peroxide can be highly exothermic. Carry out this step in a hood behind a protective shield and maintain the temperature below 50°C with a cooling bath.[1] |
Problem: Presence of 2,6-dimethylphenol impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Inefficient removal during work-up. | Extract the pentane solution with aqueous 3 M sodium hydroxide to remove the phenolic impurity.[1] |
Friedel-Crafts Acylation for Bicyclo[3.3.1]nonane Synthesis
Problem: Formation of chlorinated byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction with the Lewis acid catalyst. | The use of stannic chloride in chloroform can lead to the formation of chloro-substituted bicyclo[3.3.1]nonanones.[3] Consider using a different Lewis acid or solvent system. Aluminum chloride in 1,2-dichloroethane can also produce chlorinated byproducts.[3] |
Problem: Low yield of the desired bicyclic ketone.
| Possible Cause | Troubleshooting Step |
| Unwanted side reactions. | Depending on the starting material and reaction conditions, other cyclic ketones may form. For example, 3-(3-cyclohexen-l-yl)propionic acid can yield a hexahydro-l-indenone with polyphosphoric acid.[3] |
Domino Michael-Aldol Annulation
Problem: Formation of multiple products and low yield of the desired bicyclo[3.3.1]nonane derivative.
| Possible Cause | Troubleshooting Step |
| Uncontrolled reaction conditions. | The outcome of domino reactions can be highly sensitive to the choice of base, solvent, and temperature. These factors can influence the stereoselectivity and the formation of different bicyclic systems (e.g., bicyclo[3.2.1]octane vs. bicyclo[3.3.1]nonane).[5] |
| Formation of unwanted annulation products. | The use of certain bases like cesium carbonate can lead to the formation of undesired α,γ-annulation products as substantial impurities.[2] |
Quantitative Data
Table 1: Yields of this compound Synthesis from 9-BBN
| Step | Reagents | Yield | Reference |
| Synthesis | 9-BBN, 2,6-dimethylphenol, dichloromethyl methyl ether, lithium triethylcarboxide | 78-83% (pure ketone after crystallization) | [1] |
Experimental Protocols
Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane (9-BBN)
This protocol is adapted from Organic Syntheses.[1]
Caution: The oxidation with 30% hydrogen peroxide in the last step may become vigorous and exothermic. This procedure should be carried out in a fume hood behind a protective shield.
Part A: Preparation of Lithium triethylcarboxide
-
In a dry, nitrogen-purged three-necked flask, cool a solution of 1.67 M n-butyllithium (0.500 mole) in hexane to 0°C.
-
Slowly add 3-ethyl-3-pentanol (0.50 mole). The disappearance of the yellow tint indicates the formation of the alkoxide.
Part B: Synthesis of this compound
-
In a separate dry, nitrogen-purged three-necked flask, charge 9-borabicyclo[3.3.1]nonane (9-BBN) (0.347 mole) and add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF and stir at room temperature for 3 hours, or until hydrogen evolution ceases.
-
Cool the solution to 0°C and add dichloromethyl methyl ether (0.38 mole).
-
Slowly add the lithium triethylcarboxide solution prepared in Part A over approximately 30 minutes.
-
After the addition is complete, add a solution of 95% ethanol, water, and sodium hydroxide, and cool the mixture to 0°C.
-
Perform the oxidation by slowly adding 30% hydrogen peroxide over 40-45 minutes, maintaining the temperature below 50°C.
-
After the addition, heat the mixture to 45-50°C for 2 hours.
-
Cool to room temperature, add water, and saturate the aqueous phase with sodium chloride.
-
Separate the organic phase and wash it with saturated aqueous sodium chloride.
-
Remove the solvents on a rotary evaporator.
-
Dilute the residue with pentane and extract with 3 M aqueous sodium hydroxide to remove 2,6-dimethylphenol.
-
Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator.
-
Remove the byproduct 3-ethyl-3-pentanol by distillation under vacuum.
-
Dissolve the semisolid residue in pentane, filter to remove impurities, and crystallize the product by cooling to -78°C.
-
Collect the pure this compound by suction filtration.
Visualizations
Caption: Synthesis of this compound from 9-BBN.
Caption: Domino Michael-Aldol reaction for Bicyclo[3.3.1]nonane synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Bicyclo[3.3.1]nonan-9-one synthesis catalyst selection and optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.3.1]nonan-9-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
Q: I am attempting a Robinson annulation to synthesize a bicyclo[3.3.1]nonane derivative, but I am getting a very low yield of the desired product. What are the possible causes and how can I optimize the reaction?
A: Low yields in Robinson annulations for bicyclo[3.3.1]nonane systems can stem from several factors. The initial Michael addition may be inefficient, or the subsequent intramolecular aldol condensation may not be favored. Here are some troubleshooting steps:
-
Catalyst Selection and Loading: The choice of base is critical. While strong bases like sodium ethoxide are commonly used, their concentration can influence the reaction outcome. For instance, in the reaction of (+)-carvone with acetoacetic ester, lower concentrations of sodium ethoxide favor the desired bicyclic product.[1] Organocatalysts, such as L-proline, have also been successfully employed and may offer milder reaction conditions.[2] Experiment with different catalysts and optimize their loading.
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Reaction Temperature: Temperature plays a significant role in the Robinson annulation. Higher temperatures can sometimes favor the thermodynamically more stable decalin system over the desired bicyclo[3.3.1]nonane skeleton.[3] Conversely, some intramolecular aldol reactions benefit from elevated temperatures.[4] It is crucial to find the optimal temperature for your specific substrate and catalyst system.
-
Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates, as well as the efficacy of the catalyst. Protic solvents like ethanol are common, but aprotic solvents like DMSO have also been used successfully in one-pot Michael/aldol reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts or decomposition of the desired product.
-
Alternative Routes: If optimizing the Robinson annulation proves difficult, consider alternative synthetic strategies such as an intramolecular aldol condensation of a suitable diketone precursor or an acid-catalyzed cyclization of an unsaturated ketone.[5][6]
Issue 2: Formation of Multiple Products/Stereoisomers
Q: My reaction is producing a mixture of diastereomers of the bicyclo[3.3.1]nonane product. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a common challenge in the synthesis of substituted bicyclo[3.3.1]nonanes. The stereochemistry of the final product is often determined during the cyclization step.
-
Kinetic vs. Thermodynamic Control: In many Robinson annulations leading to bicyclo[3.3.1]nonanes, the major diastereomer formed is the kinetically controlled product.[7][8] However, under certain conditions, such as prolonged reaction times or higher temperatures with a strong base (e.g., methanolic KOH), the thermodynamically favored isomer can become the major product through epimerization.[7][9] Carefully controlling the reaction conditions can allow for the selective formation of one diastereomer.
-
Catalyst Influence: The choice of catalyst can significantly influence the stereochemical outcome. Chiral organocatalysts, such as L-proline and its derivatives, are known to induce high levels of enantioselectivity and diastereoselectivity in cascade reactions that form bicyclic systems.[2][10]
-
Substrate Control: The substituents on the starting materials can also direct the stereochemistry of the cyclization. The steric bulk of substituents can favor the formation of one diastereomer over another.
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my this compound product. What are the recommended purification methods?
A: Purification of this compound and its derivatives can sometimes be challenging due to the presence of unreacted starting materials, byproducts, or stereoisomers.
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Crystallization: this compound itself is a crystalline solid and can be purified by crystallization from a suitable solvent like pentane at low temperatures (-78 °C).[11] This method can be highly effective for obtaining pure product.
-
Chromatography: For non-crystalline derivatives or for separating mixtures of isomers, column chromatography on silica gel is a standard and effective technique.[2][12] A variety of solvent systems, such as pentane/ethyl acetate mixtures, can be employed depending on the polarity of the compound.[2]
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be a viable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: Several catalytic systems can be employed, depending on the chosen synthetic route:
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Base Catalysis: For Robinson annulations and intramolecular aldol condensations, common bases include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., NaOEt), and non-nucleophilic bases like potassium tert-butoxide.[5]
-
Acid Catalysis: Acid-catalyzed intramolecular cyclizations of unsaturated ketones or related precursors can be promoted by Lewis acids or Brønsted acids.
-
Organocatalysis: Chiral secondary amines like L-proline and its derivatives are effective for asymmetric cascade reactions leading to this compound skeletons with high stereoselectivity.[2][10]
-
Metal Catalysis: In some specialized routes, transition metals have been used. For example, one of the earlier syntheses involved the reaction of 1,5-cyclooctadiene with nickel carbonyl.[11]
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis may include:
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Handling of Reagents: Some reagents, such as strong bases (e.g., n-butyllithium) and reactive intermediates, are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[11]
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Exothermic Reactions: Some steps, like oxidations with hydrogen peroxide, can be exothermic and may require cooling to control the reaction temperature.[11] Always perform such reactions with appropriate shielding in a fume hood.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.
Q3: How can I confirm the structure and stereochemistry of my final product?
A3: A combination of spectroscopic techniques is typically used to confirm the structure and stereochemistry of the synthesized this compound derivatives:
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NMR Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the connectivity of the molecule. Advanced NMR techniques like NOESY can be used to determine the relative stereochemistry of substituents.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.[12]
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X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if a chiral resolution has been performed.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Bicyclo[3.3.1]nonane Synthesis
| Synthetic Route | Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Organocatalytic Cascade | L-proline | Cyclohexanone, 3-(2-methoxyphenyl)acrylaldehyde | DMF | Room Temp | 48 | - | [2] |
| Intramolecular Aldol | DIBAL-H | Lactone precursor | - | - | - | High | [5] |
| Intramolecular Aldol | LiAlH(OtBu)3 | Aldehyde precursor | - | - | - | 82 | [5] |
| Robinson Annulation | NaOEt | (+)-Carvone, Acetoacetic ester | EtOH | 20 | - | - | [1] |
| Thiol-mediated Rearrangement | Cs2CO3 | Epoxyketone, Thiophenol | CH2Cl2 | Room Temp | 1.5 | 57-87 | [4] |
| Thiol-mediated Rearrangement (Microwave) | Cs2CO3 | Epoxyketone, Thiophenol | CH2Cl2 | 60 | 0.03 | 64-88 | [4] |
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compound [2]
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A solution of cyclohexanone and 3-(2-methoxyphenyl)acrylaldehyde in DMF (2 ml) is prepared.
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L-proline is added as the organocatalyst.
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The mixture is stirred at room temperature for 48 hours.
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The reaction mixture is then washed with water (20 ml) and extracted three times with ethyl acetate.
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The combined organic layers are dried and the solvent is removed under reduced pressure.
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The crude product is purified by silica gel chromatography using pentane:ethyl acetate mixtures as the eluent.
Protocol 2: Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane (9-BBN) [11]
Caution: The oxidation with 30% hydrogen peroxide in the last step can be vigorous and exothermic. This procedure should be carried out in a fume hood behind a protective shield.
-
A solution of 9-BBN (0.347 mole) in anhydrous tetrahydrofuran (500 ml) is prepared under a nitrogen atmosphere.
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A solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF is added, and the mixture is stirred at room temperature for 3 hours.
-
The solution is cooled to 0°C, and dichloromethyl methyl ether (0.38 mole) is added, followed by the slow addition of a solution of lithium triethylcarboxide.
-
After the reaction is complete, the mixture is worked up by adding a solution of sodium hydroxide in 95% ethanol and water, followed by cooling to 0°C.
-
Oxidation is carried out by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50°C.
-
After the oxidation is complete, the mixture is heated to 45-50°C for 2 hours.
-
The product is extracted with pentane, and the organic phase is washed and dried.
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The solvent is removed, and the crude product is purified by crystallization from pentane at -78°C to yield pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-ones Initiated by an Unusual 1,6-Addition of Cyclohexanones to (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. journals.iucr.org [journals.iucr.org]
Bicyclo[3.3.1]nonan-9-one synthesis common side reactions and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several reliable methods exist for the synthesis of the bicyclo[3.3.1]nonane core. Key strategies include intramolecular aldol condensations, Robinson-type annulations of cyclohexanones, and tandem reactions involving Michael additions.[1] A particularly effective laboratory-scale synthesis involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a hindered base.[2]
Q2: I am observing a significant amount of a bicyclo[3.2.1]octane derivative in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The formation of a bicyclo[3.2.1] scaffold as a byproduct is often the result of an undesired intramolecular Michael reaction pathway competing with the desired aldol condensation.[3] This can be influenced by the substrate and reaction conditions. To favor the formation of the desired bicyclo[3.3.1]nonane product, careful control of the base and temperature is crucial. Using a bulkier base can sometimes disfavor the competing pathway. Additionally, optimizing the solvent may influence the selectivity of the cyclization.
Q3: My synthesis involves a cyclization of a substituted cyclohexanone derivative, and I'm getting a complex mixture of products. What could be the issue?
A3: Complex product mixtures in cyclization reactions to form this compound can arise from several issues. One possibility is a Grob-type fragmentation of the bicyclo[3.3.1]nonane system, which can be triggered under certain conditions, leading to the formation of functionalized 8- or 9-membered rings.[4] Another potential issue, particularly in base-promoted intramolecular aldolizations, is the formation of O-cyclization products, which compete with the desired C-C bond formation.[4] To mitigate these side reactions, it is important to carefully control the reaction temperature and the choice of base.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis via Intramolecular Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Insufficiently strong base or deactivation of the base. | Use a stronger base such as LiAlH(OtBu)3 or DIBAL-H, which have been shown to give high yields (e.g., 82%).[5] Ensure all reagents and solvents are anhydrous. |
| Formation of a complex mixture of unidentified products. | Competing side reactions such as O-cyclization or Grob fragmentation. | Lower the reaction temperature to increase selectivity. Screen different bases and solvents to find conditions that favor the desired C-alkylation.[4] |
| Isolation of an unexpected deacetylated byproduct. | Premature cleavage of an acetate protecting group. | If using an acetyl-protected precursor, consider switching to a more robust protecting group like a pivalate to prevent unwanted deacetylation.[5] |
Problem 2: Formation of Chlorinated Byproducts in Friedel-Crafts Acylation Route
| Symptom | Possible Cause | Suggested Solution | | Presence of 8-chloro-2-bicyclo[3.3.1]nonanone or 6-chloro-2-bicyclo[3.3.1]nonanone in the product mixture. | Reaction of the Lewis acid catalyst (e.g., SnCl4, AlCl3) with the alkene moiety in the starting material. | Modify the reaction conditions by changing the Lewis acid or the solvent. For example, using aluminum chloride in boiling cyclohexane can lead to the desired 2-bicyclo[3.3.1]nonanone without the chlorinated byproduct.[6] | | Low yield of the desired bicyclic ketone. | Inefficient cyclization. | Ensure the starting 3-(3-cyclohexen-1-yl)propionyl chloride is pure and dry. Optimize the reaction time and temperature. |
Experimental Protocols
Synthesis of this compound from 9-BBN
This procedure is adapted from Organic Syntheses.[2]
Materials:
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9-Borabicyclo[3.3.1]nonane (9-BBN)
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Anhydrous tetrahydrofuran (THF)
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2,6-Dimethylphenol
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Lithium triethylcarboxide solution in hexane
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Dichloromethyl methyl ether
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95% Ethanol
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30% Hydrogen peroxide
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Sodium hydroxide
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Pentane
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Sodium chloride
Procedure:
-
Preparation of the Borinic Ester: In a dry, nitrogen-flushed flask, dissolve 9-BBN (0.347 mole) in anhydrous THF (500 ml). To this solution, slowly add a solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF (75 ml). Stir the mixture at room temperature for 3 hours until hydrogen evolution ceases.
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Reaction with Dichloromethyl Methyl Ether: Cool the solution to 0°C and add dichloromethyl methyl ether (0.38 mole).
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Addition of Base: Slowly add a 1.46 M solution of lithium triethylcarboxide in hexane (350 ml) over approximately 30 minutes, maintaining the temperature at 0°C.
-
Workup and Oxidation: To the reaction mixture, add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g), and cool to 0°C. Slowly add 30% hydrogen peroxide (70 ml) dropwise, keeping the temperature below 50°C. After the addition is complete, heat the mixture to 45-50°C for 2 hours.
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Extraction and Purification: Cool the mixture to room temperature, add water (300 ml), and saturate the aqueous phase with sodium chloride. Separate the organic phase and wash it with saturated aqueous sodium chloride. Remove the solvents on a rotary evaporator. Dilute the residue with pentane (500 ml) and extract with 3 M sodium hydroxide to remove 2,6-dimethylphenol. Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator. The resulting residue contains 3-ethyl-3-pentanol and the desired product.
-
Isolation: Remove the 3-ethyl-3-pentanol by distillation under vacuum. Dissolve the remaining semisolid residue in pentane (200 ml), filter to remove impurities, and crystallize the product by cooling the filtrate to -78°C. Collect the crystals by suction filtration, wash with cold pentane (-78°C), and dry to yield pure this compound (yield: 78-83%).[2]
Visualizations
References
- 1. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Bicyclo[3.3.1]nonan-9-one synthesis improving yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[3.3.1]nonan-9-one for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and solutions:
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Incomplete Reaction: The reaction may not have gone to completion. For syntheses involving organoboranes, ensure all starting material is consumed before workup. Monitor the reaction by TLC or GC to confirm completion.
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Suboptimal Reagent Quality: The purity of reagents is crucial. For instance, in the synthesis from 9-borabicyclo[3.3.1]nonane (9-BBN), ensure the 9-BBN is of high purity and the tetrahydrofuran (THF) is anhydrous.[1]
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Side Reactions: Undesired side reactions can consume starting materials or intermediates. For example, in Robinson-Schöpf type syntheses, controlling the pH is critical to prevent the formation of by-products.[2]
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Product Loss During Workup: this compound is a volatile solid. Significant product loss can occur during solvent removal. Use a rotary evaporator at a controlled temperature and vacuum.[1] During extraction, ensure proper phase separation to avoid loss of product in the aqueous layer.
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Purification Issues: Inefficient purification can lead to lower isolated yields. For crystallization, ensure the solvent is appropriate and the cooling process is gradual to maximize crystal formation.[1]
Q2: I am observing significant amounts of byproducts in my crude reaction mixture. How can I minimize their formation?
A2: The formation of byproducts is a common challenge. Here are some strategies to enhance the purity of your product:
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Control of Reaction Conditions: Strictly adhere to the optimal reaction temperature. For instance, in the oxidation step of the 9-BBN route, maintaining the temperature below 50°C during the addition of hydrogen peroxide is critical to prevent unwanted side reactions.[1]
-
Reagent Stoichiometry: The molar ratios of reactants can significantly influence the reaction outcome. In Mannich reactions for related azabicyclo[3.3.1]nonanones, using an excess of ammonium acetate can prevent the formation of chalcone by-products.[3] While this is for a related structure, the principle of optimizing stoichiometry applies.
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pH Control: For reactions sensitive to pH, such as the Robinson-Schöpf synthesis, the use of a buffer solution is recommended to maintain the optimal pH range and suppress side reactions.[2]
Q3: The purification of this compound is proving difficult. What are the recommended procedures?
A3: Effective purification is key to obtaining high-purity this compound.
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Crystallization: This is a highly effective method for purifying the final product. Pentane is a suitable solvent for crystallization. Dissolving the crude product in a minimal amount of pentane and cooling to -78°C can yield pure crystals.[1]
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Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed. A solvent system of pentane and ethyl acetate mixtures is often effective.[4]
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Extraction: During the workup, thorough extraction is necessary to remove impurities. For example, in the synthesis from 9-BBN, washing the pentane solution with aqueous sodium hydroxide removes phenolic byproducts.[1]
Quantitative Data Summary
| Synthesis Method | Key Reagents | Reported Yield | Purity | Reference |
| From 9-Borabicyclo[3.3.1]nonane | 9-BBN, Dichloromethyl methyl ether, Lithium triethylcarboxide, H₂O₂ | 78-83% (first crop), total 82-90% | m.p. 154–156°C | [1] |
| Intramolecular Aldol Condensation | Diketo-ester, LiAlH(OtBu)₃ | 82% | Not specified | [5] |
| Robinson-Schöpf Type (for derivative) | Glutaraldehyde, Methylamine, Acetonedicarboxylic acid | Good yields | Not specified | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 9-Borabicyclo[3.3.1]nonane [1]
This procedure involves the reaction of 9-BBN with dichloromethyl methyl ether in the presence of a base, followed by oxidation.
A. Preparation of Lithium Triethylcarboxide Solution:
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In a dry, nitrogen-purged flask, cool a solution of 1.67 M n-butyllithium in hexane (300 ml, 0.500 mole) to 0°C.
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Slowly add 3-ethyl-3-pentanol (58 g, 0.50 mole).
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Allow the solution to warm to room temperature.
B. Synthesis and Purification of this compound:
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In a separate dry, nitrogen-purged flask, add 9-borabicyclo[3.3.1]nonane (42.3 g, 0.347 mole) and anhydrous tetrahydrofuran (500 ml).
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Cool the mixture to -78°C and add a solution of 2,6-dimethylphenol (42.3 g, 0.347 mole) in anhydrous THF (100 ml) dropwise.
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Stir the mixture at -78°C for 15 minutes, then add dichloromethyl methyl ether (39.9 g, 0.347 mole).
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Slowly add the prepared lithium triethylcarboxide solution (350 ml, 0.525 mole) over 2 hours, maintaining the temperature at -78°C.
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After addition, stir at -78°C for 30 minutes, then warm to room temperature for 90 minutes.
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Cool the mixture to 0°C and add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g).
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Slowly add 30% hydrogen peroxide (70 ml) dropwise, keeping the temperature below 50°C.
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Heat the mixture to 45-50°C for 2 hours, then cool to room temperature.
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Add water (300 ml) and saturate the aqueous phase with sodium chloride.
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Separate the organic phase and wash it with saturated aqueous sodium chloride.
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Remove the solvents using a rotary evaporator.
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Dissolve the residue in pentane (500 ml) and extract with 3 M sodium hydroxide to remove 2,6-dimethylphenol.
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Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator.
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Distill to remove 3-ethyl-3-pentanol.
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Dissolve the semi-solid residue in pentane (200 ml), filter, and cool the filtrate to -78°C to crystallize the product.
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Collect the crystals by suction filtration, wash with cold pentane, and dry to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 9-BBN.
Caption: Troubleshooting guide for low yield and purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Bicyclo[3.3.1]nonan-9-one synthesis reaction condition optimization (temperature, solvent, concentration)
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of bicyclo[3.3.1]nonan-9-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound and its derivatives can be synthesized through several established routes. The most prominent methods include:
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Reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with Dichloromethyl Methyl Ether: This is a high-yield method (78-83%) that has been well-documented.[1]
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Robinson Annulation: This classic ring-forming reaction is widely used to create the bicyclo[3.3.1]nonane framework.[2][3][4] The stereochemistry of the product can be influenced by reaction conditions.[2][4]
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Intramolecular Aldol Condensation: This is a key step in synthesizing the this compound core found in several natural products.[5][6]
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Friedel-Crafts Acylation: Intramolecular acylation of precursors like 3-(3-cyclohexen-1-yl)propionyl chloride can yield the bicyclic ketone under various conditions.[7]
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Domino Michael-Aldol Annulations: This approach provides a route to related structures like 6-hydroxybicyclo[3.3.1]nonane-2,9-diones from cycloalkane-1,3-diones.[8]
Q2: What are the key factors that influence the yield and purity of the final product?
A2: The success of the synthesis is highly dependent on optimizing several factors:
-
Temperature: Reaction temperature is critical. For instance, in the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones, microwave heating at 60 °C can drastically reduce reaction time compared to room temperature, with comparable yields.[9] The 9-BBN synthesis also requires precise temperature control at different stages (0°C, room temperature, and 45-50°C).[1]
-
Solvent: The choice of solvent can significantly impact reaction efficiency. In one optimization study, methylene chloride was found to be the optimal solvent over diethyl ether, providing a higher yield in a shorter time.[9] Anhydrous tetrahydrofuran is commonly used in the 9-BBN method.[1]
-
Base/Catalyst: The type and amount of base or catalyst are crucial. In Robinson annulations, the choice of base can affect the stereochemical outcome, determining whether the product is under kinetic or thermodynamic control.[2] Friedel-Crafts reactions use different Lewis acids like stannic chloride or aluminum chloride, which can lead to different products.[7]
-
Concentration and Stoichiometry: The concentration of reactants and their molar ratios must be carefully controlled. For example, the 9-BBN synthesis specifies the precise molar equivalents of reagents required for optimal results.[1]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Moisture in Reagents/Solvents | The 9-BBN route is highly sensitive to moisture. Ensure all glassware is thoroughly dried and solvents like tetrahydrofuran are anhydrous.[1] Use of a dry nitrogen atmosphere throughout the reaction is critical.[1] |
| Incorrect Reaction Temperature | Verify that the reaction temperatures are maintained as specified in the protocol. The 9-BBN synthesis involves cooling to 0°C for additions and subsequent warming to room temperature and heating to 45-50°C.[1] In other annulation reactions, temperature can control product formation.[8] |
| Inefficient Stirring | In heterogeneous mixtures or as precipitates form (e.g., lithium chloride in the 9-BBN method), efficient stirring is necessary to ensure proper mixing of reactants.[1] |
| Degraded Reagents | Reagents like 9-BBN and dichloromethyl methyl ether can degrade over time. Use freshly opened or properly stored reagents and verify their quality. |
| Suboptimal Solvent Choice | A solvent screen may be necessary. For a related bicyclic ketone synthesis, methylene chloride gave a significantly better yield (84%) than diethyl ether (80%, but with a much longer reaction time).[9] |
Problem 2: Presence of significant impurities or side products.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. For the 9-BBN synthesis, specific reaction times are given for each step (e.g., 3 hours for hydrogen evolution, 90 minutes warming to room temperature).[1] |
| Side Reactions (e.g., Polymerization) | In electrophilic additions, competing polymerization pathways can dominate.[10] Adhering to optimized conditions of temperature and reactant addition rate can minimize this. |
| Incorrect Stereoisomer Formation | In Robinson annulations, the stereochemistry can be kinetically or thermodynamically controlled.[2][4] Base-catalyzed epimerization can be used to convert a kinetic product to the more stable thermodynamic isomer.[2] |
| Difficult Separation of Byproducts | In the 9-BBN synthesis, using 2,6-diisopropylphenol can increase yield but makes separation from the ketone product more difficult.[1] The standard procedure with 2,6-dimethylphenol is recommended for easier purification.[1] |
Problem 3: The reaction is not proceeding as expected (e.g., no precipitate formation, unexpected color change).
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Base | Ensure the catalyst or base is active. For example, if a base-catalyzed epimerization is attempted, verify the base has not degraded.[2] |
| Atmospheric Contamination | The 9-BBN synthesis must be conducted under a static pressure of nitrogen until the oxidation step.[1] Failure to maintain an inert atmosphere can deactivate the organoborane intermediates. |
| Incorrect Reagent Addition Order | Follow the protocol's specified order of addition precisely. In the 9-BBN method, dichloromethyl methyl ether is added before the lithium triethylborohydride solution.[1] |
Data on Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a functionalized bicyclo[3.3.1]non-3-en-2-one, demonstrating the impact of solvent and temperature on yield and reaction time.
Table 1: Optimization of Ring-Opening/Rearrangement Reaction Conditions [9]
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Toluene | Room Temp. | 5 h | 65% |
| 2 | THF | Room Temp. | 5 h | 75% |
| 3 | Diethyl Ether | Room Temp. | 18 h | 80% |
| 4 | Methylene Chloride | Room Temp. | 5 h | 84% |
| 5 | Methylene Chloride | Microwave | 2 min | 64-88% |
| Yields for various bicyclic products under microwave conditions at 60 °C. |
Detailed Experimental Protocol
This protocol is adapted from the high-yield synthesis of this compound reported in Organic Syntheses.[1]
A. Formation of the Borinic Ester Intermediate
-
Charge a thoroughly dried, 3-liter, three-necked, round-bottomed flask with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) under a nitrogen atmosphere.
-
Add 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended syringe needle.
-
While purging with nitrogen, fit the flask with a dry, 500-mL, pressure-equalizing dropping funnel. Maintain a static nitrogen pressure throughout the reaction.
-
Slowly add a solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous THF via syringe.
-
Stir the mixture at room temperature for 3 hours, or until hydrogen evolution is complete.
B. Synthesis of this compound
-
Cool the clear solution from step A.5 to 0°C using an ice bath.
-
Add 44 g (35 mL, 0.38 mole) of dichloromethyl methyl ether to the flask.
-
Slowly add 350 mL of a 1.46 M solution of lithium triethylborohydride in hexane over approximately 30 minutes.
-
Remove the ice bath and allow the flask to warm to room temperature for 90 minutes. A heavy white precipitate of lithium chloride will form.
-
Add a solution of 300 mL of 95% ethanol, 70 mL of water, and 42 g of sodium hydroxide.
-
Cool the mixture to 0°C with efficient stirring.
-
Perform the oxidation by slowly adding 70 mL of 30% hydrogen peroxide dropwise over 40-45 minutes, maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture with stirring to 45-50°C for 2 hours, then cool to room temperature.
C. Work-up and Purification
-
Separate the layers and extract the aqueous layer with three 100-mL portions of pentane.
-
Combine the organic layers, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Remove the byproduct (3-ethyl-3-pentanol) by distillation under a water aspirator vacuum (b.p. 54–56°C at 16 mm).
-
Dissolve the resulting semi-solid residue in 200 mL of pentane and filter to remove impurities.
-
Crystallize the product by cooling the filtrate to -78°C.
-
Collect the ketone by suction filtration, wash with 50 mL of -78°C pentane, and dry to yield 35–40 g (78–83%) of pure this compound.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound via the 9-BBN method.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Bicyclo[3.3.1]nonan-9-one synthesis troubleshooting low conversion rates
Technical Support Center: Bicyclo[3.3.1]nonan-9-one Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates during the synthesis of this compound.
Troubleshooting Guide
Q1: My this compound synthesis is resulting in a very low yield. What are the first things I should check?
A1: Low yields in organic synthesis are common and can stem from several factors.[1] A systematic approach is crucial. Start by evaluating these three areas:
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Reagent and Solvent Quality: Verify the purity of your starting materials and reagents. Ensure solvents are anhydrous and reagents have not degraded, especially if they are air or moisture sensitive.[1][2] Using freshly opened or purified reagents can significantly improve yields.[3]
-
Reaction Conditions: Small deviations from established protocols can drastically affect the outcome. Double-check temperature, reaction time, and reagent stoichiometry.[1] Ensure the reaction setup is appropriate, for instance, by flame-drying glassware and maintaining an inert atmosphere (N₂ or Ar) if required.[3]
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[1][3] Ensure the pH is correct during aqueous work-up to prevent your product from dissolving in the aqueous layer.[1] When performing chromatography, use a well-chosen solvent system to avoid poor separation or product decomposition on the column.[3]
Q2: I'm using a Robinson annulation approach to synthesize a bicyclo[3.3.1]nonane derivative and facing low conversion. What are common pitfalls?
A2: The Robinson annulation is a powerful method for forming six-membered rings but requires careful control.[4][5] It consists of two sequential reactions: a Michael addition followed by an intramolecular aldol condensation.[6][7] Common issues include:
-
Inefficient Michael Addition: The initial conjugate addition is sensitive to the nature of the enolate. Regioselectivity is dictated by the formation of the thermodynamic enolate.[4] Using a β-diketone or β-ketoester as the enolate component can often control regioselectivity more effectively.[6]
-
Side Reactions in Aldol Condensation: The intermediate 1,5-diketone must cyclize correctly. Unwanted side reactions, such as polymerization or alternative condensations, can occur if the reaction concentration is too high or the temperature is not optimal.[1]
-
Stereochemical Control: The stereochemistry of the final product can be influenced by the reaction conditions. The trans product is often favored under kinetic control, but solvent interactions can alter the outcome.[4][6]
Q3: My reaction starts but then stalls before all the starting material is consumed. What could be the cause?
A3: A stalled reaction often points to an issue with a catalyst or reagent, or the presence of an inhibitor.
-
Deactivated Reagent or Catalyst: The catalyst or a key reagent may have lost its activity due to improper storage, handling, or decomposition under the reaction conditions. Adding a fresh portion of the reagent or catalyst can sometimes restart the reaction.[1]
-
Presence of Inhibitors: Impurities in the starting materials or solvent can act as inhibitors. Re-purifying your starting materials may be necessary.[1]
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst as its concentration increases. If feasible, consider a setup where the product is removed from the reaction mixture as it forms.[1]
Q4: I'm observing multiple unexpected spots on my TLC plate. How can I identify and minimize side products?
A4: The formation of multiple products indicates side reactions are occurring. To troubleshoot this:
-
Identify the Impurities: Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify the structures of the major side products.
-
Understand the Side Reactions: Knowing the identity of the byproducts can provide insight into the unwanted reaction pathways. Common side reactions include over-reaction, degradation, isomerization, or polymerization.[1]
-
Optimize Conditions: Once the side reactions are understood, you can adjust the conditions to minimize them. For example:
-
If over-reaction or degradation is occurring, reduce the reaction time or temperature and monitor the reaction closely to quench it at the optimal point.[1]
-
If isomerization is an issue, adjust the pH of the reaction mixture or run it at a lower temperature.[1]
-
If polymerization is suspected, try adding the reactive monomer slowly or using a lower overall concentration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthesis routes for this compound?
A1: Several synthetic routes exist, each with its own advantages.
-
From 9-Borabicyclo[3.3.1]nonane (9-BBN): This is a high-yield method involving the reaction of 9-BBN with dichloromethyl methyl ether in the presence of a hindered base, followed by oxidation. It is a well-documented procedure with reported yields of 78–83%.[8]
-
Robinson Annulation: This classic method involves the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone (like methyl vinyl ketone) to form the bicyclic system.[4][5] It is highly versatile but may require optimization.
-
Intramolecular Aldol Condensation: Various strategies employ an intramolecular aldol condensation of a suitably substituted cyclooctane derivative to form the bicyclic core.[9][10]
-
Friedel-Crafts Acylation: Intramolecular Friedel-Crafts reactions of substrates like 3-(3-cyclohexen-1-yl)propionyl chloride can also yield the bicyclo[3.3.1]nonane skeleton.[11]
Q2: How can I effectively monitor the progress of the synthesis?
A2: Monitoring the reaction is critical to ensure it goes to completion without forming excessive side products.[3] The most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion rate.
Q3: What is the role of the base in the synthesis, and how does its choice impact the reaction?
A3: In many syntheses of this compound, particularly those involving aldol or Michael reactions, the base is crucial for deprotonating a carbon acid to form a nucleophilic enolate.[4][6] The choice of base is critical:
-
Steric Hindrance: In the synthesis from 9-BBN, a sterically hindered base like lithium triethylcarboxide is essential. Using less hindered bases can lead to significantly poorer yields.[8]
-
Strength: The strength of the base (e.g., LDA vs. NaOH) determines which proton is removed and controls the formation of the kinetic versus the thermodynamic enolate, which in turn dictates the regioselectivity of the reaction.[12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a high-yield synthesis of this compound from 9-BBN, as reported in Organic Syntheses.[8]
| Parameter | Value | Notes |
| Starting Material | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 42.3 g (0.347 mole) |
| Key Reagents | Dichloromethyl methyl ether | 44 g (0.38 mole) |
| Lithium triethylcarboxide | ~1.5-2.0 equivalents | |
| 30% Hydrogen Peroxide | 70 mL for oxidation | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 500 mL |
| Temperature | 0 °C for addition | Maintained with an ice bath |
| 45–50 °C for oxidation | Maintained for 2 hours | |
| Reaction Time | ~30 minutes for base addition | Slow, dropwise addition |
| 2 hours for oxidation | Post-H₂O₂ addition | |
| Reported Yield | 38–44 g (78–83%) | For the pure, crystallized product |
Experimental Protocols
Protocol 1: Synthesis from 9-Borabicyclo[3.3.1]nonane (Adapted from Organic Syntheses)[8]
Caution: The final oxidation step with hydrogen peroxide can be vigorous and exothermic. Perform this step in a fume hood behind a safety shield.
-
Apparatus Setup: Assemble a dry, 3-liter, three-necked, round-bottomed flask equipped with a magnetic stirrer and a serum cap under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) and add 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended needle.
-
Reagent Addition:
-
Cool the flask to 0 °C in an ice bath.
-
Add 44 g (0.38 mole) of dichloromethyl methyl ether to the stirred solution.
-
Slowly add a solution of lithium triethylcarboxide (1.5-2.0 equivalents in hexane) over approximately 30 minutes, maintaining the temperature at 0 °C.
-
-
Oxidation:
-
After the addition is complete, add a solution of 42 g of sodium hydroxide in 70 mL of water and 300 mL of 95% ethanol.
-
Cool the mixture to 0 °C.
-
Slowly add 70 mL of 30% hydrogen peroxide dropwise over 40-45 minutes, ensuring the temperature does not exceed 50 °C.
-
After the addition, heat the mixture to 45–50 °C and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add 300 mL of water.
-
Saturate the aqueous phase with sodium chloride.
-
Separate the organic layer and wash it with 100 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting residue in 200 mL of pentane, filter to remove impurities, and cool the filtrate to -78 °C to crystallize the product.
-
Collect the crystals by suction filtration, wash with cold (-78 °C) pentane, and dry to yield pure this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.[1]
Caption: The two-stage mechanism of the Robinson Annulation pathway.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. robinson annulation in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. chemistwizards.com [chemistwizards.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Bicyclo[3.3.1]nonan-9-one synthesis troubleshooting unexpected stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of bicyclo[3.3.1]nonan-9-one, with a specific focus on the formation of unexpected stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The construction of the bicyclo[3.3.1]nonane framework is a well-researched area.[1] Common strategies include:
-
Robinson Annulation: This is a classic and widely used method involving the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone or aldehyde.[1][2]
-
Intramolecular Aldol Condensation: This approach is frequently employed to form the bicyclic core.[1] For instance, a tandem lactone ring-opening and intramolecular aldol condensation mediated by DIBAL-H can produce the this compound core.[1]
-
Tandem Michael Addition/Aldol Condensation: Acid-catalyzed tandem Michael addition of a diketone followed by an intramolecular aldol-type condensation is another effective strategy.[1]
-
Annulation of β-keto esters: The reaction of β-keto esters with acrolein provides a viable route to the bicyclic system.[1][3]
Q2: Why am I observing multiple stereoisomers in my final product?
A2: The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the chair-chair (CC) and boat-chair (BC) forms.[1] The formation of different stereoisomers is often related to the reaction conditions and the substitution pattern on the rings. Specifically, in methods like the Robinson annulation, the stereochemistry at the one-carbon bridge is a critical factor.[4][5][6] The formation of different diastereomers can be under either kinetic or thermodynamic control.[4][5]
Q3: What is the difference between kinetically and thermodynamically controlled products in this synthesis?
A3: In the context of the Robinson annulation for bicyclo[3.3.1]nonane synthesis, the major diastereomer formed under base-catalyzed conditions is often the result of kinetic control, where the substituent on the one-carbon bridge is anti to the β-keto ester/amide unit.[4][5] However, thermodynamic control, which can be achieved through base-catalyzed epimerization, may favor the syn isomer.[4][5] The thermodynamically more stable product is not always the one that forms the fastest.
Q4: Can I convert an unwanted stereoisomer to the desired one?
A4: In some cases, yes. If your unexpected stereoisomer is the kinetically controlled product, it may be possible to convert it to the thermodynamically more stable isomer. This can sometimes be achieved through base-catalyzed epimerization.[4][5] This process involves treating the product with a base to allow for equilibration to the more stable stereoisomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; side reactions; suboptimal reaction conditions. | Optimize reaction temperature and time. Ensure purity of starting materials and reagents. Consider alternative synthetic routes if optimization fails.[3] |
| Formation of an Unexpected Stereoisomer as the Major Product | The reaction is under kinetic control, favoring the formation of the less stable isomer. | Attempt to run the reaction under conditions that favor thermodynamic control. This may involve using a stronger base, higher temperatures, or longer reaction times to allow for equilibration.[4][5] |
| Mixture of Stereoisomers Obtained | Reaction conditions are not selective enough to favor a single isomer. | Modify reaction conditions to enhance stereoselectivity. This could involve changing the solvent, temperature, or catalyst. Asymmetric organocatalysis can be a powerful tool for enantioselective synthesis.[1] |
| Difficulty in Separating Stereoisomers | The stereoisomers have very similar physical properties (e.g., polarity). | Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. Derivatization of the isomers to increase the difference in their physical properties might also be an option. |
| Skeletal Rearrangement of the Bicyclo[3.3.1]nonane Framework | Certain reaction conditions, particularly with highly functionalized systems, can induce rearrangements. For example, an intramolecular Michael addition can lead to a bicyclo[3.3.0]octane system.[7] | Carefully control the reaction pH and temperature. Avoid harsh acidic or basic conditions if your substrate is prone to rearrangement. |
Experimental Protocols
Key Experiment: Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis
This protocol is a generalized procedure based on the principles of the Robinson annulation.
Materials:
-
2-substituted cyclohexanone
-
Methyl vinyl ketone (or other suitable Michael acceptor)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
Procedure:
-
Michael Addition:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-substituted cyclohexanone in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution while stirring.
-
Add the methyl vinyl ketone dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the Michael addition is complete (monitor by TLC).
-
-
Aldol Condensation/Cyclization:
-
To the reaction mixture from the previous step, add a stronger base or heat the mixture to induce intramolecular aldol condensation and subsequent dehydration.
-
The reaction progress should be monitored by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound stereoisomer(s).
-
Visualizations
Reaction Pathway: Robinson Annulation for this compound
Caption: Robinson annulation pathway for this compound synthesis.
Troubleshooting Logic for Unexpected Stereoisomers
Caption: Troubleshooting workflow for unexpected stereoisomers.
References
- 1. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 2. journals.co.za [journals.co.za]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Bicyclo[3.3.1]nonan-9-one and its Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonan-9-one and its common precursors, 1,5-cyclooctadiene and 9-borabicyclo[3.3.1]nonane (9-BBN).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature in a tightly sealed container.[2]
Q3: What are the main precursors for the synthesis of this compound?
A3: A common and efficient synthesis route involves the hydroboration of 1,5-cyclooctadiene using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation.
Q4: Are there any specific handling precautions for the precursors?
A4: Yes. 1,5-cyclooctadiene is a flammable liquid and should be kept away from ignition sources.[3] 9-BBN is air and moisture sensitive and can be pyrophoric (ignite spontaneously in air).[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Physical and Chemical Properties
The following tables summarize key quantitative data for this compound and its precursors for easy comparison.
Table 1: Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 17931-55-4 | C₉H₁₄O | 138.21 | 155-157 | 219.8 |
| 1,5-Cyclooctadiene | 111-78-4 | C₈H₁₂ | 108.18 | -69 | 149-150 |
| 9-Borabicyclo[3.3.1]nonane (Dimer) | 21205-91-4 | C₁₆H₃₀B₂ | 244.03 | 150-152 | Decomposes |
Table 2: Solubility Data
| Compound | Water Solubility | Common Organic Solvents |
| This compound | Insoluble | Soluble in many common organic solvents. |
| 1,5-Cyclooctadiene | 780 mg/L (20°C)[5] | Soluble in benzene and carbon tetrachloride.[6] |
| 9-Borabicyclo[3.3.1]nonane | Reacts with water[7][8] | Miscible with ether, hexane, benzene, toluene, carbon tetrachloride, chloroform, dimethylsulfide and dichloromethane. Slightly miscible with cyclohexane, dimethoxyethane, diglyme and dioxane.[9] |
Experimental Protocols
A widely used method for the synthesis of this compound is the hydroboration of 1,5-cyclooctadiene with 9-BBN, followed by oxidation.
Detailed Protocol: Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood, and all glassware should be thoroughly dried to prevent reaction with the air- and moisture-sensitive 9-BBN.
Step 1: Hydroboration of 1,5-Cyclooctadiene
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of 9-BBN (0.5 M in THF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add an equimolar amount of 1,5-cyclooctadiene to the 9-BBN solution via syringe while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 2: Oxidation of the Organoborane
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add a solution of sodium hydroxide (e.g., 3M aqueous solution).
-
Following the base, slowly add 30% hydrogen peroxide dropwise. Caution: This is an exothermic reaction. Maintain the temperature below 50°C.
-
After the addition is complete, heat the mixture to 50°C and stir for 1 hour.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Troubleshooting Guide
Problem: Low or no yield of this compound.
-
Possible Cause 1: Inactive 9-BBN.
-
Question: Was the 9-BBN handled under inert atmosphere?
-
Answer: 9-BBN is highly sensitive to air and moisture.[4] Exposure can lead to decomposition and loss of reactivity. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of nitrogen or argon.
-
-
Possible Cause 2: Peroxides in THF.
-
Question: Was the THF tested for peroxides?
-
Answer: Tetrahydrofuran (THF) can form explosive peroxides over time, which can also interfere with the reaction. Use freshly distilled or commercially available anhydrous THF that is certified to be peroxide-free.
-
-
Possible Cause 3: Incomplete reaction.
-
Question: Was the reaction time and temperature appropriate?
-
Answer: Ensure the hydroboration step is stirred for a sufficient time at room temperature to go to completion. The oxidation step also requires adequate time and temperature to ensure full conversion of the organoborane intermediate.
-
-
Possible Cause 4: Issues during workup.
-
Question: Was the pH of the aqueous layer checked during extraction?
-
Answer: Ensure proper separation of layers during the workup. Inefficient extraction can lead to loss of product.
-
Problem: Product is impure.
-
Possible Cause 1: Incomplete oxidation.
-
Question: Was enough oxidizing agent used?
-
Answer: Ensure a sufficient excess of hydrogen peroxide and sodium hydroxide is used to completely oxidize the organoborane intermediate.
-
-
Possible Cause 2: Side reactions.
-
Question: Was the temperature controlled during the oxidation step?
-
Answer: The oxidation with hydrogen peroxide is exothermic. If the temperature is not controlled, side reactions can occur, leading to impurities.
-
-
Possible Cause 3: Ineffective purification.
-
Question: Was the appropriate purification method used?
-
Answer: Recrystallization from a suitable solvent or column chromatography are effective methods for purifying this compound. The choice of solvent for recrystallization is critical.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 9-Borabicyclo(3.3.1)nonane | C8H15B | CID 78966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Cyclooctadiene, 99%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 9-Borabicyclo[3.3.1]nonane | 280-64-8 [chemicalbook.com]
Technical Support Center: Optimizing Stereoselectivity in Bicyclo[3.3.1]nonan-9-one Derivative Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[3.3.1]nonan-9-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane framework with control over stereochemistry?
A1: The most common and effective methods for the stereoselective synthesis of this compound derivatives include:
-
Robinson Annulation: This is a powerful and widely used method that involves a Michael addition followed by an intramolecular aldol condensation to form the bicyclic system. The stereoselectivity can often be controlled by carefully selecting reaction conditions.[1][2]
-
Tandem Michael Addition-Aldol Reactions: Similar to the Robinson annulation, this approach constructs the bicyclic core in a sequential manner, and stereocontrol can be achieved by influencing the stereochemistry of the Michael addition and the subsequent cyclization.
-
Intramolecular Aldol Condensation: Cyclization of a suitably substituted diketone precursor is a direct route to the bicyclo[3.3.1]nonane core. The stereochemical outcome is dependent on the conformation of the transition state during cyclization.
-
Enamine-Based Annulations: The reaction of cyclohexanone enamines with suitable electrophiles, such as α,β-unsaturated ketones, can afford this compound derivatives with high diastereoselectivity.[3]
-
Organocatalytic Domino Reactions: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework.[4]
Q2: How can I control the diastereoselectivity of the Robinson annulation when synthesizing bicyclo[3.3.1]nonan-9-ones?
A2: Controlling diastereoselectivity in the Robinson annulation for this specific scaffold is a key challenge. The primary methods involve manipulating the reaction conditions to favor either kinetic or thermodynamic control.[5]
-
Kinetic Control: Typically favored at lower temperatures with strong, sterically hindered bases, leading to the faster-formed product. In many cases for the synthesis of bicyclo[3.3.1]nonanes, the anti diastereomer is the kinetically favored product.[5]
-
Thermodynamic Control: Achieved under more forcing conditions, such as higher temperatures, longer reaction times, and the use of a protic solvent or a less hindered base, which allows for equilibration to the more stable diastereomer. For certain substrates, the syn diastereomer is the thermodynamically favored product.[5]
Q3: My enantioselective synthesis is yielding a low enantiomeric excess (ee). What are the likely causes and solutions?
A3: Low enantiomeric excess in an asymmetric synthesis can stem from several factors. Here are some common issues and troubleshooting strategies:
-
Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded. If using a metal-based catalyst, ensure the active species is correctly formed.
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on enantioselectivity. A thorough optimization screen of these parameters is often necessary. Lower temperatures generally favor higher enantioselectivity.
-
Moisture and Air Sensitivity: Many chiral catalysts and reagents are sensitive to moisture and air. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Compatibility: The chosen chiral catalyst may not be optimal for your specific substrate. Small changes in the substrate structure can dramatically affect the stereochemical outcome. It may be necessary to screen different catalysts or modify the substrate.[6]
Troubleshooting Guides
Problem 1: Poor Diastereomeric Ratio (d.r.) in Robinson Annulation
Symptoms:
-
Your reaction produces a mixture of syn and anti diastereomers with a low ratio (e.g., close to 1:1).
-
The observed major diastereomer is not the one desired.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction is under thermodynamic control when the kinetic product is desired. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). Use a strong, non-nucleophilic, sterically hindered base (e.g., LDA, LHMDS). Use an aprotic solvent (e.g., THF, toluene). |
| Reaction is under kinetic control when the thermodynamic product is desired. | Increase the reaction temperature or prolong the reaction time to allow for equilibration. Use a protic solvent (e.g., methanol, ethanol) with a less hindered base (e.g., NaOMe, KOtBu).[5] |
| Substrate structure favors a different stereochemical outcome. | Modify the substituents on the cyclohexanone or Michael acceptor to sterically bias the approach of the reactants. |
| Incorrect choice of base. | The choice of base can significantly influence the diastereoselectivity. Screen a variety of bases with different steric and electronic properties. |
Problem 2: Low Yield in Stereoselective Synthesis
Symptoms:
-
The desired stereoisomer is formed with good selectivity, but the overall yield is low.
-
Significant formation of side products is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposition of starting materials, intermediates, or product. | Run the reaction at a lower temperature. Reduce the reaction time. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
| Side reactions are competing with the desired transformation. | Adjust the stoichiometry of the reactants. Change the order of addition of reagents. Use a more selective catalyst or reagent. |
| Product loss during workup or purification. | Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive). Optimize the purification method (e.g., chromatography conditions, recrystallization solvent). |
| Catalyst deactivation. | Ensure the reaction is free of impurities that could poison the catalyst (e.g., water, oxygen). If applicable, increase the catalyst loading. |
Quantitative Data
Table 1: Diastereoselectivity in the Robinson Annulation of 2-Substituted Cyclohex-2-enones [5]
| Entry | Cyclohexenone Substrate (R) | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) |
| 1 | Allyl | Ethyl acetoacetate | NaOEt | EtOH | 24 | 75 | 4:1 |
| 2 | Methyl | Ethyl acetoacetate | NaOEt | EtOH | 24 | 72 | 3:1 |
| 3 | Allyl | N,N-Dimethylacetoacetamide | NaH | THF | 12 | 80 | 5:1 |
| 4 | Allyl | N,N-Dimethylacetoacetamide | KOtBu | t-BuOH | 12 | 82 | >10:1 |
| 5 | Allyl (from Carvone) | N,N-Dimethylacetoacetamide | KOH | MeOH | 72 | 80 | 1:4 |
Data adapted from Wang, D.; Crowe, W. E. Org. Lett. 2010, 12 (6), 1232–1235.
Experimental Protocols
Protocol 1: Diastereoselective Robinson Annulation (Kinetic Control)
This protocol is adapted from the work of Wang and Crowe and is designed to favor the kinetically controlled anti diastereomer.[5]
Materials:
-
2-Allylcyclohex-2-enone (1.0 equiv)
-
N,N-Dimethylacetoacetamide (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous tert-butanol (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2-allylcyclohex-2-enone in anhydrous t-BuOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-dimethylacetoacetamide to the stirred solution.
-
Slowly add a solution of KOtBu in t-BuOH to the reaction mixture over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Protocol 2: Enantioselective Michael Cyclization
This protocol is a general representation based on the principles of organocatalytic enantioselective synthesis.
Materials:
-
Cyclohexanone derivative (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Chiral organocatalyst (e.g., a proline derivative or a chiral phosphoric acid) (0.1 equiv)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry vial, add the cyclohexanone derivative and the chiral organocatalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: A general experimental workflow for the stereoselective synthesis and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting poor diastereoselectivity in the synthesis of this compound derivatives.
Caption: The Curtin-Hammett principle applied to the stereoselective Robinson annulation for bicyclo[3.3.1]nonane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of substituted bicyclo- 3.3.1 -nonan-9-ones by additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
- 4. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ethz.ch [ethz.ch]
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Bicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the this compound core include:
-
Robinson Annulation: This classic method involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone or a related α,β-unsaturated ketone to form the bicyclic system.
-
Intramolecular Aldol Condensation: This approach utilizes a 1,5-dicarbonyl compound that cyclizes intramolecularly under basic or acidic conditions to form the bicyclic ketone.[1][2]
-
Organoborane-based Synthesis: A well-established procedure involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a key reagent.[3]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to identify the desired product and any impurities present. The presence of unexpected signals can indicate contaminants. Quantitative NMR (qNMR) can be used for precise purity determination.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the detection of residual solvents and side-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and quantify its purity.[5]
-
Melting Point: A sharp melting point close to the literature value (155-157 °C) is a good indicator of high purity.[6] A broad melting range suggests the presence of impurities.
Q3: What are some general purification techniques for this compound?
A3: Common purification methods include:
-
Recrystallization: This is often an effective method for removing minor impurities, especially if the product is a solid at room temperature.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the product from impurities with different polarities.[7]
-
Distillation/Sublimation: For volatile impurities or if the product itself is sufficiently volatile, distillation or sublimation under reduced pressure can be effective.[3]
-
Liquid-Liquid Extraction: This technique is useful for removing acidic or basic impurities by washing the organic solution of the product with aqueous acidic or basic solutions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound, categorized by the synthetic route.
Route 1: Organoborane-based Synthesis (from 9-BBN)
This route is known for its high yield but can introduce specific impurities from the reagents used.
Problem 1: My final product is an oil or a low-melting solid, and the NMR spectrum shows broad signals in the aliphatic region.
-
Possible Cause: Residual 3-ethyl-3-pentanol. This alcohol is used to prepare the lithium triethylcarboxide base.
-
Troubleshooting:
-
Distillation: Remove the bulk of the 3-ethyl-3-pentanol by distillation under a water aspirator vacuum.[3]
-
Pentane Precipitation: After distillation, dissolve the residue in pentane. The desired this compound is less soluble in cold pentane and should precipitate upon cooling, leaving the more soluble alcohol in the solution.
-
Problem 2: My NMR spectrum shows aromatic signals that do not correspond to my product.
-
Possible Cause: Residual 2,6-dimethylphenol. This is used to form the borinic ester intermediate.
-
Troubleshooting:
-
Base Extraction: After the initial workup, dissolve the crude product in a non-polar solvent like pentane or diethyl ether and wash the organic layer with an aqueous solution of 3 M sodium hydroxide. This will deprotonate the acidic phenol, making it water-soluble and effectively removing it from the organic layer.[3]
-
Problem 3: The yield is low, and I suspect incomplete reaction or side reactions.
-
Possible Cause:
-
Moisture in the reaction can quench the organoborane and the base.
-
Incomplete oxidation of the borane intermediate.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Oxidation Step: Ensure the temperature during the hydrogen peroxide addition is controlled to prevent vigorous, exothermic reactions. Also, ensure the post-addition heating period is sufficient for complete oxidation.[3]
-
-
Distillation: After the oxidation and initial workup, concentrate the crude product under reduced pressure to remove volatile solvents. Then, distill under a water aspirator vacuum (approx. 16 mmHg) to remove the bulk of 3-ethyl-3-pentanol (b.p. 54-56 °C at 16 mmHg).[3]
-
Extraction: Dissolve the resulting residue in pentane (approx. 500 mL for a 0.35 mole scale reaction) and extract with 3 M aqueous sodium hydroxide to remove 2,6-dimethylphenol. Wash the pentane layer with saturated aqueous sodium chloride.[3]
-
Crystallization: Dry the pentane solution over anhydrous magnesium sulfate, filter, and concentrate the volume. Cool the solution to -78 °C to induce crystallization of this compound. Collect the crystals by suction filtration and wash with cold pentane.[3]
| Impurity | Identification (¹H NMR) | Purification Method | Purity Improvement |
| 3-Ethyl-3-pentanol | Broad signals ~0.8-1.5 ppm | Distillation, Crystallization | >98% |
| 2,6-Dimethylphenol | Aromatic signals ~6.8-7.0 ppm, methyl singlet ~2.2 ppm | Base Extraction (3M NaOH) | >98% |
Route 2: Intramolecular Aldol Condensation
This route is versatile but can be prone to side reactions leading to isomeric byproducts.
Problem 1: The NMR spectrum of my product is complex, suggesting a mixture of isomers.
-
Possible Cause:
-
Formation of different ring sizes: Depending on the starting dicarbonyl compound, cyclization can potentially lead to thermodynamically or kinetically favored ring sizes. 5- and 6-membered rings are generally favored.
-
Incomplete condensation: The initial aldol addition product (a β-hydroxy ketone) may be present if the subsequent dehydration to the enone is incomplete.
-
Diastereomers: If stereocenters are present in the starting material or formed during the reaction, a mixture of diastereomers can be obtained.
-
-
Troubleshooting:
-
Reaction Conditions:
-
Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product and promote dehydration.
-
Base/Acid Choice: The choice and concentration of the base or acid catalyst can influence the reaction pathway. Experiment with different catalysts (e.g., NaOH, KOH, LDA for base-catalyzed; TfOH for acid-catalyzed) to optimize for the desired product.[1]
-
-
Purification:
-
Column Chromatography: Isomeric byproducts can often be separated by careful column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: If the desired isomer is significantly less soluble than the others, recrystallization from a suitable solvent system can be effective.
-
-
Problem 2: My product contains unreacted starting dicarbonyl compound.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or catalyst concentration.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.
-
Purification: The starting dicarbonyl compound is likely to be more polar than the cyclized product. It can usually be separated by silica gel column chromatography.
-
-
Workup: After the reaction is complete, neutralize the catalyst and perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Column Chromatography: Concentrate the crude product and purify by flash column chromatography on silica gel. The eluent system will depend on the specific polarity of the product and impurities but a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the purified product is a solid, further purify by recrystallization from a solvent system determined by solubility tests (e.g., ethanol/water, hexanes/ethyl acetate).
| Impurity | Identification (¹H NMR) | Purification Method |
| Isomeric Byproducts | Complex, overlapping signals | Column Chromatography, Recrystallization |
| Unreacted Dicarbonyl | Signals corresponding to the starting material | Column Chromatography |
| Aldol Addition Product | Presence of a hydroxyl signal and corresponding CH-OH proton signal | Increased reaction temperature/time, Column Chromatography |
Route 3: Robinson Annulation
This powerful ring-forming reaction can also lead to stereoisomeric products.
Problem 1: My product is a mixture of diastereomers.
-
Possible Cause: The Robinson annulation creates new stereocenters, and the reaction conditions can influence the stereochemical outcome. The formation of syn and anti diastereomers is common.[8]
-
Troubleshooting:
-
Stereocontrol:
-
Kinetic vs. Thermodynamic Control: Base-catalyzed Robinson annulations are often under kinetic control, favoring the formation of a specific diastereomer. It may be possible to epimerize to the thermodynamically favored isomer by prolonged exposure to base.[8]
-
Catalyst Choice: The choice of base can influence the diastereoselectivity.
-
-
Purification:
-
Column Chromatography: Diastereomers often have slightly different polarities and can be separated by careful flash column chromatography.
-
Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers if their solubilities are sufficiently different.
-
-
Problem 2: I have isolated byproducts from self-condensation of the starting materials.
-
Possible Cause: The enolate of the cyclohexanone or the α,β-unsaturated ketone can react with itself, leading to undesired side products.
-
Troubleshooting:
-
Slow Addition: Add the enolizable ketone slowly to a mixture of the base and the Michael acceptor (the α,β-unsaturated ketone) to maintain a low concentration of the enolate and minimize self-condensation.
-
Purification: These byproducts will have different molecular weights and polarities and can typically be removed by column chromatography.
-
| Impurity | Identification | Purification Method |
| Diastereomers | Complex NMR, multiple spots on TLC | Column Chromatography, Recrystallization |
| Self-condensation Products | Signals not corresponding to the desired product, often higher molecular weight | Column Chromatography |
Visualization of Experimental Workflows
Caption: Purification workflow for organoborane-based synthesis.
Caption: General purification for aldol and Robinson annulation.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. endo-9-Azabicyclo[3.3.1]nonan-3-ol|98% [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Bicyclo 3.3.1 nonan-9-one = 98 17931-55-4 [sigmaaldrich.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting Bicyclo[3.3.1]nonan-9-one instability under certain reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[3.3.1]nonan-9-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instabilities of this compound?
A1: this compound is a relatively stable bicyclic ketone. However, its rigid structure can be prone to rearrangement under certain conditions, particularly with the introduction of functional groups that can participate in intramolecular reactions. Known instabilities primarily arise under strong acidic or basic conditions, which can catalyze skeletal rearrangements. For instance, derivatives of bicyclo[3.3.1]nonane have been observed to undergo rearrangement to the bicyclo[3.3.0]octane system under basic conditions that promote intramolecular Michael additions. Additionally, oxime derivatives of the bicyclic ketone can undergo Beckmann rearrangement in the presence of strong acids.
Q2: Is this compound sensitive to thermal stress?
Q3: Are there any specific reagents that are known to be incompatible with this compound?
A3: Strong oxidizing agents should be used with caution. While the compound is stable to basic hydrogen peroxide during some synthetic workups, more potent oxidizing agents could lead to undesired side reactions. Strong, non-nucleophilic bases may induce enolization followed by rearrangement, especially in substituted derivatives. Strong acids can catalyze rearrangements, particularly if functional groups that can form stable carbocation intermediates are present.
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield in Base-Catalyzed Reactions (e.g., Alkylation, Aldol Condensation)
Question: I am performing a base-catalyzed reaction with a derivative of this compound and observing a mixture of unexpected products, including some with a different bicyclic skeleton. What could be the cause and how can I mitigate this?
Answer:
This issue is likely due to a skeletal rearrangement of the bicyclo[3.3.1]nonane framework to a more stable bicyclo[3.3.0]octane system. This can be initiated by an intramolecular Michael-type addition, especially in derivatives with appropriately positioned electron-withdrawing groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-catalyzed reactions.
Recommended Actions:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like alkoxides or organolithium reagents.
-
Temperature Control: Perform the reaction at lower temperatures to disfavor the rearrangement pathway, which likely has a higher activation energy.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of byproducts.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to prevent unwanted intramolecular reactions.
Issue 2: Decomposition or Rearrangement during Acid-Catalyzed Reactions
Question: I am attempting an acid-catalyzed reaction on a this compound derivative, and I am getting a complex mixture of products or complete decomposition of my starting material. What is happening and what are the alternative conditions?
Answer:
The bicyclo[3.3.1]nonane skeleton, especially when functionalized, can be susceptible to acid-catalyzed rearrangements. For example, the formation of carbocation intermediates can lead to ring expansion or contraction. The Beckmann rearrangement of oxime derivatives is a classic example of such instability.
Logical Relationship of Instability:
Caption: Acid-catalyzed instability pathway.
Recommended Actions:
-
Use of Milder Acids: Switch to milder Lewis or Brønsted acids. For example, pyridinium p-toluenesulfonate (PPTS) or Amberlyst resins can be effective alternatives to strong mineral acids.
-
Aprotic Conditions: Whenever possible, run the reaction under aprotic conditions to minimize the involvement of water, which can participate in side reactions.
-
Temperature Control: Maintain low reaction temperatures to control the reactivity and minimize decomposition.
Issue 3: Difficulty in Achieving Selective Reduction of the Ketone
Question: I am trying to reduce the ketone of this compound to the corresponding alcohol, but I am getting a mixture of diastereomers or over-reduction. How can I improve the selectivity?
Answer:
The stereochemical outcome of the reduction of the C9 ketone is influenced by the steric hindrance of the bicyclic framework. The choice of reducing agent is critical for achieving high diastereoselectivity.
Experimental Protocols for Selective Reduction:
Protocol 1: Preparation of endo-Bicyclo[3.3.1]nonan-9-ol
-
Reagents: this compound, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve this compound in methanol at 0 °C.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Outcome: This method generally favors the formation of the endo-alcohol due to the hydride approaching from the less hindered exo face.
Protocol 2: Preparation of exo-Bicyclo[3.3.1]nonan-9-ol
-
Reagents: this compound, Lithium tri-sec-butylborohydride (L-Selectride®), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of L-Selectride® in THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Outcome: The use of a bulky reducing agent like L-Selectride® can favor the formation of the exo-alcohol through coordination with the carbonyl oxygen and delivery of the hydride from the more hindered face.
Summary of Reducing Agent Selectivity:
| Reducing Agent | Predominant Diastereomer | Relative Steric Bulk |
| Sodium borohydride (NaBH₄) | endo | Small |
| Lithium aluminum hydride (LiAlH₄) | endo | Medium |
| L-Selectride® | exo | Large |
| K-Selectride® | exo | Large |
Disclaimer
The information provided in this technical support center is for guidance only and is based on available scientific literature. Reaction outcomes can be influenced by various factors including the purity of reagents, specific reaction conditions, and the nature of substituents on the bicyclo[3.3.1]nonane framework. It is recommended to perform small-scale pilot reactions to optimize conditions for your specific substrate.
Validation & Comparative
A Comparative Guide to the Analysis of Bicyclo[3.3.1]nonan-9-one Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and drug development. Bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone, serves as a versatile chiral building block for the synthesis of complex molecules. Consequently, accurate and efficient methods for assessing its enantiomeric purity are paramount. This guide provides an objective comparison of the two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and detailed protocols for related compounds.
Comparison of Analytical Techniques
Both chiral HPLC and chiral GC are powerful methods for the separation and quantification of enantiomers. The choice between them often depends on the specific requirements of the analysis, including sample volatility, required resolution, sensitivity, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility. |
| Resolution | Generally provides good to excellent resolution. Can be optimized by adjusting mobile phase composition and flow rate. | Often yields very high resolution due to the high efficiency of capillary columns. |
| Sensitivity | Dependent on the detector used (e.g., UV, CD). Can be highly sensitive. | Typically uses Flame Ionization Detection (FID) or Mass Spectrometry (MS), offering high sensitivity. |
| Analysis Time | Can range from a few minutes to over an hour, depending on the separation. | Generally offers faster analysis times compared to HPLC. |
| Instrumentation | Consists of a pump, injector, column, and detector. A wide variety of CSPs are commercially available. | Consists of a gas supply, injector, column in an oven, and detector. A range of chiral capillary columns are available. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to a more volatile analyte. Sample must be clean to avoid column contamination. |
Quantitative Data from Related Compounds
Table 1: Chiral HPLC Separation of Bicyclic Ketone Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) | Reference |
| Bicyclo[4.3.0]nonane derivative | Daicel OD | 10% iPrOH in hexane | 1.0 | t_R1 = 9.4, t_R2 = 11.8 | Not Reported | [1] |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | CHIRALCEL OJ | hexane–PriOH (10:1) | Not Reported | Not Reported | Not Reported | [2] |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | CHIRALPAK AS | hexane–PriOH (10:1) | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Chiral GC Separation of Bicyclic Ketone Derivatives
| Compound | Chiral Stationary Phase | Carrier Gas | Temperature Program | Retention Times (min) | Resolution (Rs) | Reference |
| Oxaprotoadamantanes | Permethylated β-cyclodextrin | Helium | 120 °C Isothermal | Enantiomers baseline separated | Baseline | General methodology |
| Tertiary Benzyl Bicyclic Alcohols | CP-Chirasil-DEX CB | Not Reported | Not Reported | t_R1 = 16.14, t_R2 = 16.73 | Not Reported | General methodology |
Experimental Protocols
The following are detailed experimental protocols for the determination of enantiomeric excess of bicyclic ketones using chiral HPLC and GC, based on established methodologies for similar compounds.
Protocol 1: Chiral HPLC Analysis
Objective: To separate and quantify the enantiomers of a bicyclic ketone.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Chiral column (e.g., Daicel CHIRALPAK series or CHIRALCEL series)
-
UV Detector
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of bicyclic ketone
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the bicyclic ketone sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK IC (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Chiral GC Analysis
Objective: To separate and quantify the enantiomers of a volatile bicyclic ketone.
Instrumentation:
-
Gas Chromatograph
-
Chiral capillary column (e.g., based on cyclodextrin derivatives)
-
Flame Ionization Detector (FID)
Reagents:
-
Helium or Hydrogen (carrier gas)
-
Sample of bicyclic ketone
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the bicyclic ketone in a volatile solvent (e.g., 0.1-1 mg/mL in dichloromethane).
-
Chromatographic Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio)
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Identify the peaks for the two enantiomers and calculate the enantiomeric excess using their peak areas as described in the HPLC protocol.
Mandatory Visualizations
Enzymatic Kinetic Resolution Workflow
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic bicyclo[3.3.1]nonane derivative, a common method for producing enantiomerically enriched compounds.
Caption: Workflow for enzymatic kinetic resolution of this compound.
Logical Relationship for Method Selection
The decision-making process for selecting between chiral HPLC and GC for enantiomeric excess analysis is outlined below.
Caption: Decision tree for selecting an analytical method for ee determination.
References
Characterization of Bicyclo[3.3.1]nonan-9-one Derivatives by 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. The precise characterization of substituted bicyclo[3.3.1]nonan-9-one derivatives, including their stereochemistry, is crucial for understanding their structure-activity relationships. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.
This guide provides a comparative overview of the characterization of this compound derivatives using various 2D NMR techniques. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the interpretation of spectral data.
Comparative 2D NMR Data of this compound Derivatives
The following tables summarize key 2D NMR correlations for representative this compound derivatives. These correlations are fundamental for assigning the proton and carbon signals and determining the connectivity and spatial relationships within the molecule.
Table 1: Key COSY Correlations for a Representative 2,4-Diaryl-3-azathis compound Derivative
| Proton (δ, ppm) | Correlating Protons (δ, ppm) |
| H-1 | H-2, H-8 |
| H-2 | H-1 |
| H-4 | H-5 |
| H-5 | H-4, H-6 |
| H-6 | H-5, H-7 |
| H-7 | H-6, H-8 |
| H-8 | H-1, H-7 |
Note: The specific chemical shifts will vary depending on the substituents on the aryl rings and the bicyclo[3.3.1]nonane core.
Table 2: Key HSQC and HMBC Correlations for a Representative 2,4-Diaryl-3-azathis compound-2'-thienoyl hydrazone [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 4.61 | 46.09 | C-2, C-8, C-9 |
| 2 | 4.95 | 65.47 | C-1, C-4, C-9 |
| 4 | 4.88 | 63.60 | C-2, C-5 |
| 5 | 3.84 | 38.41 | C-1, C-4, C-6 |
| 6 | 2.73 | 27.34 | C-5, C-7, C-8 |
| 7 | 2.16 | 21.56 | C-6, C-8 |
| 8 | 2.86 | 28.56 | C-1, C-7, C-9 |
| 9 (C=N) | - | 163.56 | H-1, H-2, H-8 |
Alternative Characterization Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives:
-
X-ray Crystallography: Provides the definitive solid-state structure and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, which can aid in structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the ketone carbonyl (~1700-1725 cm⁻¹).
-
Computational Modeling: Can be used to predict stable conformations and calculate theoretical NMR chemical shifts to compare with experimental data.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR spectra for this compound derivatives. Specific parameters may need to be optimized for individual compounds and available instrumentation.
Sample Preparation: Approximately 10-20 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]
1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton spin coupling networks.
-
Pulse Program: Standard COSY (e.g., cosygp)
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Scans: 2-4 per increment
-
Number of Increments: 256-512 in F1
-
Data Points: 1024-2048 in F2
-
Relaxation Delay: 1-2 s
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is used to correlate directly bonded proton and carbon atoms.
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 160-200 ppm
-
Number of Scans: 4-8 per increment
-
Number of Increments: 128-256 in F1
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz)
-
Relaxation Delay: 1-2 s
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgp)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 200-220 ppm
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-512 in F1
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings (e.g., 8-10 Hz)
-
Relaxation Delay: 1.5-2.5 s
4. NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Pulse Program: Standard NOESY with gradient selection (e.g., noesygp)
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-512 in F1
-
Mixing Time (d8): 500-800 ms (optimized based on molecular size)
-
Relaxation Delay: 1-2 s
Visualizations
The following diagrams illustrate the workflow and logic of using 2D NMR for the characterization of this compound derivatives.
References
Comparative analysis of Bicyclo[3.3.1]nonan-9-one synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonan-9-one framework is a crucial structural motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The synthesis of this key intermediate can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of prominent synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for four distinct and effective methods for the synthesis of this compound and its derivatives. The routes compared are the Robinson Annulation, Intramolecular Aldol Condensation, a synthesis starting from 9-Borabicyclo[3.3.1]nonane (9-BBN), and the selective reduction of a dione precursor.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Robinson Annulation | Cyclohexanone derivative, α,β-unsaturated ketone/aldehyde | Base (e.g., TMG) or Acid | Several hours to days | Varies (often reflux) | Moderate to Good (e.g., 63% for a model system)[1] | Convergent, well-established, good for substituted derivatives. | Can be slow, may require optimization for specific substrates. |
| Intramolecular Aldol Condensation | Diketone precursor (e.g., from lactone) | Reducing agent (e.g., LiAlH(OtBu)3), Base | Not specified | Not specified | High (e.g., 82% for a complex precursor)[1] | High yields, applicable to complex systems. | Requires synthesis of the diketone precursor. |
| From 9-BBN | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Dichloromethyl methyl ether, Lithium triethylcarboxide, NaOH, H2O2 | ~6 hours | 0 °C to 50 °C | 78-83%[2] | High yield, well-documented, reliable. | Requires handling of pyrophoric 9-BBN and n-butyllithium. |
| Selective Dione Reduction | Bicyclo[3.3.1]nonane-2,9-dione | Baker's yeast | Not specified | Not specified | 72-86% (for the corresponding hydroxy-ketone)[3] | High yield, high enantioselectivity, environmentally friendly. | Produces the hydroxy-ketone, not the ketone directly. |
Experimental Protocols
Robinson Annulation (General Procedure for Derivatives)
This route involves the initial Michael addition of a cyclohexanone enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to form the bicyclic system.[1]
Materials:
-
Cyclohexanone derivative (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein) (1.0 eq)
-
1,1,3,3-Tetramethylguanidine (TMG) (catalytic amount)
-
Solvent (e.g., benzene)
Procedure:
-
To a solution of the cyclohexanone derivative in the chosen solvent, add the α,β-unsaturated carbonyl compound.
-
Add a catalytic amount of TMG to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.3.1]nonane derivative.
Intramolecular Aldol Condensation (for Polyprenylated Acylphloroglucinol Precursors)
This method is particularly effective for the synthesis of complex, substituted bicyclo[3.3.1]nonan-9-ones that are precursors to natural products.[1]
Materials:
-
Lactone precursor
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the lactone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of LiAlH(OtBu)3 to the cooled lactone solution.
-
Stir the reaction mixture at low temperature for the specified time, monitoring the progress of the tandem lactone ring opening and intramolecular aldol condensation.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound derivative.
Synthesis from 9-Borabicyclo[3.3.1]nonane (9-BBN)
This high-yield synthesis utilizes the commercially available or readily prepared 9-BBN.[2]
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.347 mole)
-
Anhydrous tetrahydrofuran (THF)
-
2,6-Dimethylphenol (0.347 mole)
-
Dichloromethyl methyl ether (0.38 mole)
-
Lithium triethylcarboxide (from n-butyllithium and 3-ethyl-3-pentanol)
-
95% Ethanol
-
Sodium hydroxide
-
30% Hydrogen peroxide
-
Pentane
Procedure:
-
In a dry, nitrogen-purged flask, dissolve 9-BBN in anhydrous THF.
-
Add a solution of 2,6-dimethylphenol in anhydrous THF and stir at room temperature for 3 hours.
-
Cool the solution to 0 °C and add dichloromethyl methyl ether.
-
Slowly add a solution of lithium triethylcarboxide in hexane over 30 minutes.
-
After stirring, add a solution of sodium hydroxide in 95% ethanol and water, and cool to 0 °C.
-
Slowly add 30% hydrogen peroxide, maintaining the temperature below 50 °C.
-
Heat the mixture to 45-50 °C for 2 hours.
-
After cooling, add water and saturate the aqueous phase with sodium chloride.
-
Separate the organic phase and wash it with saturated sodium chloride solution.
-
Remove the solvent and distill off the 3-ethyl-3-pentanol under reduced pressure.
-
Dissolve the residue in pentane, filter, and crystallize the product by cooling to -78 °C.
-
Collect the crystals by filtration, wash with cold pentane, and dry to obtain pure this compound.
Visualizing the Synthetic Landscape
To better understand the relationships between the different synthetic approaches, the following diagram illustrates the key transformations and intermediates.
Caption: Comparative workflow of major synthetic routes to this compound.
This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the reaction, the required level of substitution on the bicyclic core, and the laboratory equipment at hand. For the synthesis of the parent, unsubstituted ketone, the route from 9-BBN offers a high-yield and well-documented procedure. For the creation of complex, substituted analogs, the Robinson annulation and intramolecular aldol condensation strategies provide greater flexibility. Finally, the enzymatic reduction of the dione offers an excellent green chemistry approach to chiral hydroxy-ketone derivatives.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Bicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonan-9-one core is a prevalent structural motif in a multitude of biologically active natural products and serves as a crucial building block in medicinal chemistry. The synthesis of this bridged bicyclic system presents unique stereochemical challenges. This guide provides an objective comparison of various catalytic systems employed for the synthesis of this compound and its derivatives, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is dictated by the desired yield, stereoselectivity, and the nature of the starting materials. Below is a summary of the performance of key catalytic approaches.
| Catalytic System | Reaction Type | Catalyst/Reagent | Substrate Example | Product | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Features & Limitations |
| Base-Promoted Aldol Condensation | Intramolecular Aldol Condensation | LiAlH(OtBu)3 | Prenylated Acylphloroglucinol Precursor | This compound derivative | 82 | Not Reported | Not Applicable | High yield for specific complex substrates.[1] |
| Base-Promoted Aldol Condensation | Tandem Lactone Reduction & Aldol Condensation | DIBAL-H | Lactone Precursor | This compound core | Not explicitly stated | Not Reported | Not Applicable | Dual functionality as a reducing agent and a base is advantageous for specific tandem reactions.[1] |
| Acid-Catalyzed Cascade | Tandem Michael Addition & Aldol Condensation | TfOH or TMSOTf | Diketone and Methyl Acrolein | Bicyclo[3.3.1]nonenone derivative | 63 | Not Reported | Not Applicable | Effective for the synthesis of unsaturated bicyclic systems.[1] |
| Organocatalysis | Cascade Reaction | Thioether-linked L-prolinol-camphor derivative | 4-Substituted Cyclohexanone and (E)-2-(3-arylallylidene)-indene-1,3-dione | This compound derivative | Good to High | >20:1 | up to 97% | Excellent diastereo- and enantioselectivity for the construction of complex chiral molecules.[2][3] |
| Robinson Annulation | Annulation | Base-catalyzed (e.g., NaOMe) | 2-Substituted Cyclohex-2-enone and β-keto ester/amide | Bicyclo[3.3.1]nonane derivative | Not explicitly stated | Kinetically controlled, favors anti-diastereomer | Not Applicable | A classic and reliable method; stereoselectivity at the one-carbon bridge is a key consideration.[4] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and adaptation.
Base-Promoted Intramolecular Aldol Condensation using LiAlH(OtBu)3
This protocol is adapted from a method used to access models for polyprenylated acylphloroglucinols.[1]
Reaction: A solution of the appropriate diketone precursor in a suitable anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) in the same solvent is then added dropwise. The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
DIBAL-H-Mediated Tandem Lactone Ring Opening and Intramolecular Aldol Condensation
This procedure is a general representation of the key step in the synthesis of the this compound cores of several natural products.[1][5]
Reaction: To a solution of the lactone starting material in a dry, non-protic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) is added dropwise at a low temperature, typically -78 °C. The reaction mixture is stirred at this temperature for a period of time to allow for the reduction of the lactone to the corresponding lactol. The temperature is then gradually raised to allow for the in-situ base-promoted intramolecular aldol condensation. The reaction is carefully quenched at low temperature with a protic solvent like methanol, followed by the addition of an aqueous solution of a chelating agent such as potassium sodium tartrate to facilitate the workup. The mixture is then extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield the this compound core.
Acid-Catalyzed Tandem Michael Addition-Intramolecular Aldol Condensation
This protocol is based on the synthesis of a hyperforin model system.[1]
Reaction: To a solution of the diketone substrate and methyl acrolein in a dry solvent such as dichloromethane (CH2Cl2) at a low temperature (e.g., 0 °C to -20 °C), a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added. The reaction mixture is stirred at this temperature while monitoring the progress of the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to provide the bicyclo[3.3.1]nonenone product.
Organocatalytic Cascade Synthesis
This is a general procedure for the enantioselective synthesis of the this compound skeleton.[2][3]
Reaction: In a reaction vessel, the prochiral 4-substituted cyclohexanone, the (E)-2-(3-arylallylidene)-indene-1,3-dione, and the thioether-linked L-prolinol-camphor-derived organocatalyst (typically 10-20 mol%) are dissolved in a suitable solvent (e.g., toluene or dichloromethane) at ambient temperature. The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is directly purified by flash column chromatography on silica gel to afford the highly functionalized this compound product with high diastereo- and enantioselectivity.
Diastereoselective Robinson Annulation
This protocol describes a base-catalyzed Robinson annulation with a focus on controlling the stereochemistry at the one-carbon bridge.[4]
Reaction: To a solution of the 2-substituted cyclohex-2-enone and the β-keto ester or amide in a suitable solvent like methanol or ethanol, a base such as sodium methoxide or potassium hydroxide is added at room temperature. The reaction mixture is stirred for a specified period, during which the Michael addition and subsequent intramolecular aldol condensation and dehydration occur. The reaction is then neutralized with an acid (e.g., acetic acid or dilute HCl) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the major anti-diastereomer. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies described.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-ones Initiated by an Unusual 1,6-Addition of Cyclohexanones to (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones | Semantic Scholar [semanticscholar.org]
- 3. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of Bicyclo[3.3.1]nonan-9-one: A DFT and Experimental Comparison
The conformational preference of the bicyclo[3.3.1]nonane framework is a cornerstone of stereochemical studies and plays a crucial role in determining the reactivity and biological activity of its derivatives.[1] This guide provides a comparative analysis of the conformational isomers of Bicyclo[3.3.1]nonan-9-one, leveraging data from Density Functional Theory (DFT) calculations and experimental findings to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The bicyclo[3.3.1]nonane skeleton can adopt several conformations, with the twin-chair (CC) and boat-chair (BC) forms being the most significant. The interplay between these conformers is dictated by subtle energetic differences, making a combined theoretical and experimental approach essential for a thorough understanding.
Conformational Isomers: A Quantitative Comparison
Computational studies employing DFT and ab initio methods have provided valuable insights into the relative stabilities and energy barriers of this compound conformers.[2][3] These theoretical predictions are complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography, which offer real-world validation of the calculated structures.
| Conformer | Calculated ΔG (kcal/mol) | Calculated Inversion Barrier (ΔG‡) (kcal/mol) | Experimental Evidence |
| Twin-Chair (CC) | 0 (Reference) | ~6[2][3] | Predominant in solid state (X-ray)[4] and indicated by solid-state 13C NMR.[2] |
| Boat-Chair (BC) | ~1[2][3] | ~6[2][3] | Exists in equilibrium, constituting about 22% of the conformer mixture as suggested by lanthanide shift reagent NMR studies.[2] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in the conformational analysis of this compound is critical for interpreting the data accurately.
Computational Methodology: DFT Calculations
The theoretical data presented in this guide are primarily derived from studies employing both ab initio and Density Functional Theory (DFT) methods.[2][3] These calculations are instrumental in determining the molecular structures, relative energies, and the potential energy barriers between different conformers of this compound. While specific functionals and basis sets may vary between studies, a common approach involves geometry optimization of the conformers followed by frequency calculations to confirm them as true minima on the potential energy surface.
Experimental Methodology: NMR Spectroscopy and X-ray Crystallography
NMR Spectroscopy: Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis in solution. The observed chemical shifts can indicate the predominant conformation.[2] Lanthanide shift reagents have been utilized to quantitatively estimate the equilibrium mixture of conformers.[2]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For derivatives of bicyclo[3.3.1]nonane, X-ray analysis has confirmed the existence of both chair-chair and chair-boat conformations, depending on the substitution pattern.[4][5] For instance, the solid-state structure of exo-7-methylbicyclo[3.3.1]nonan-3-one was determined to be in a chair-chair conformation.[4]
Conformational Equilibrium of this compound
The following diagram illustrates the energetic relationship between the twin-chair and boat-chair conformers of this compound, as determined by computational studies.
Caption: Energy profile of this compound conformers.
This guide demonstrates that while the twin-chair conformation of this compound is energetically more favorable, the boat-chair conformer exists in a significant population at equilibrium. The relatively low energy barrier for interconversion suggests a dynamic system. This detailed conformational understanding is vital for predicting the molecule's interactions and reactivity, which is of particular interest in the design of novel therapeutics and functional materials.
References
- 1. Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAU Scholar's Space: The molecular structure and conformation of this compound: ab initio and DFT calculations [scholarworks.bwise.kr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Bicyclo[3.3.1]nonan-9-one Derivatives: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Bicyclo[3.3.1]nonan-9-one derivatives, focusing on the comparison of their in vitro and in vivo anticancer activities. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The this compound scaffold is a key structural motif found in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities. Among these, their potential as anticancer agents has garnered significant interest within the research community. This guide focuses on elucidating the comparative efficacy of these derivatives in controlled laboratory settings versus living organisms, a critical step in the drug development pipeline.
In Vitro vs. In Vivo Efficacy: A Case Study of Oblongifolin C
A prime example of a this compound-containing natural product with demonstrated anticancer properties is Oblongifolin C (OC).[1][2][3][4] Found in the plant Garcinia yunnanensis, OC has been the subject of multiple studies to evaluate its therapeutic potential.[1][2][5]
In Vitro Activity
In vitro studies, which are performed on cancer cell lines in a laboratory setting, have consistently demonstrated the cytotoxic effects of Oblongifolin C across a range of cancer types. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for OC in various cell lines. Notably, OC has shown efficacy in multidrug-resistant (MDR) cancer cells, a significant advantage over some conventional chemotherapy drugs.[4]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oblongifolin C | HeLa | Cervical Cancer | ~10 µg/mL | [1] |
| Oblongifolin C | HCT-15 (MDR) | Colon Cancer | 9.8 | [3][4] |
| Paclitaxel | HCT-15 (MDR) | Colon Cancer | 123.9 | [3][4] |
| Oblongifolin C | MIA PaCa-2 | Pancreatic Cancer | 5.7 | [4] |
| Oblongifolin C | Capan-1 | Pancreatic Cancer | 7.8 | [4] |
| Oblongifolin C | SW1990 | Pancreatic Cancer | 12.2 | [4] |
| Oblongifolin C | PANC-1 | Pancreatic Cancer | 8.0 | [4] |
| Oblongifolin C | BxPC-3 | Pancreatic Cancer | 7.0 | [4] |
Table 1: In Vitro Cytotoxicity of Oblongifolin C against various cancer cell lines.
In Vivo Activity
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for assessing a compound's efficacy in a complex biological system. In a study utilizing a nude mouse xenograft model with human melanoma MDA-MB-435 cells, Oblongifolin C demonstrated a significant antitumor effect. When administered at a dose of 60 mg/kg, OC was found to be as potent as the established chemotherapy drug etoposide in reducing tumor growth, but with lower general toxicity.[4]
| Compound | Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Oblongifolin C | Nude Mice | MDA-MB-435 Xenograft | 60 mg/kg | Similar tumor growth reduction as Etoposide with lower toxicity | [4] |
| Etoposide | Nude Mice | MDA-MB-435 Xenograft | Not specified | Tumor growth reduction | [4] |
Table 2: In Vivo Antitumor Activity of Oblongifolin C.
Mechanism of Action: Induction of Apoptosis and SIRT1/SIRT2 Inhibition
The anticancer activity of Oblongifolin C is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that OC triggers a caspase-dependent apoptotic pathway.[2] This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-3 and caspase-8.[2]
Furthermore, some bicyclo[3.3.1]nonane derivatives have been identified as inhibitors of sirtuins, a class of enzymes involved in cellular regulation. Specifically, certain derivatives have shown inhibitory activity against SIRT1 and SIRT2. The inhibition of these sirtuins is a promising strategy in cancer therapy as they are often overexpressed in cancer cells and contribute to tumor progression.
Below is a diagram illustrating the proposed apoptotic pathway induced by Oblongifolin C.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
The in vivo antitumor activity is evaluated using a xenograft model, typically in immunocompromised mice.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are injected subcutaneously into the flank of nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the this compound derivative (e.g., Oblongifolin C at 60 mg/kg) via a specific route of administration (e.g., intraperitoneal injection), while the control group receives a vehicle. A positive control group treated with a known anticancer drug (e.g., etoposide) is often included.
-
Monitoring: Tumor size is measured regularly (e.g., every few days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor volume is calculated using the formula: (length × width²) / 2. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment compared to the control group. At the end of the study, the tumors may be excised, weighed, and further analyzed.
Conclusion and Future Directions
The available data strongly suggest that this compound derivatives, exemplified by Oblongifolin C, hold significant promise as anticancer agents. The consistent cytotoxic effects observed in vitro translate to tangible antitumor activity in vivo, and importantly, this can be achieved with a favorable toxicity profile compared to some existing chemotherapeutics. The mechanism of action, involving the induction of apoptosis and potentially the inhibition of key regulatory enzymes like sirtuins, provides a solid foundation for further drug development.
Future research should focus on a broader range of this compound derivatives to establish a clear structure-activity relationship. In-depth in vivo studies, including pharmacokinetic and pharmacodynamic analyses, are necessary to optimize dosing regimens and fully understand the therapeutic potential of these compounds. Furthermore, exploring the efficacy of these derivatives in combination with other anticancer agents could lead to more effective and less toxic treatment strategies for a variety of cancers.
References
- 1. d-nb.info [d-nb.info]
- 2. A new anticancer compound, oblongifolin C, inhibits tumor growth and promotes apoptosis in HeLa cells through Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]
Spectroscopic Dissection of Bicyclo[3.3.1]nonan-9-one Diastereomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[3.3.1]nonane framework is a key structural motif in numerous natural products and pharmaceutical compounds. The stereochemical orientation of substituents on this scaffold profoundly influences its biological activity and physicochemical properties. Consequently, the precise characterization and differentiation of its diastereomers are of paramount importance. This guide provides a comparative analysis of the spectroscopic properties of Bicyclo[3.3.1]nonan-9-one diastereomers, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a pair of representative diastereomers, exo- and endo-3-bicyclo[3.3.1]nonyl acetate, which serve as a model system for understanding the spectroscopic differences arising from substituent orientation in the bicyclo[3.3.1]nonane skeleton.
Table 1: ¹H NMR Data of exo- and endo-3-Bicyclo[3.3.1]nonyl Acetate
| Proton | exo-Isomer Chemical Shift (δ, ppm) | endo-Isomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-3 | ~5.4 (multiplet) | ~4.9 (multiplet) | The proton at the carbon bearing the acetate group (H-3) in the exo-isomer is significantly downfield compared to the endo-isomer. This is a crucial diagnostic peak for distinguishing between the two diastereomers. |
| Acetate CH₃ | 1.95 (singlet) | Not explicitly stated, but expected to be similar | The chemical shift of the acetate methyl protons is less informative for diastereomer differentiation. |
| Other skeletal protons | 0.8-2.4 (multiplet) | 0.7-2.5 (multiplet) | The signals for the other protons on the bicyclic framework overlap and form complex multiplets, making individual assignments challenging without advanced 2D NMR techniques. |
Table 2: ¹³C NMR Data of Substituted 3-Azabicyclo[3.3.1]nonane Diastereomers
| Carbon | Expected Trend for exo-Isomer | Expected Trend for endo-Isomer | Rationale |
| C3 | Downfield shift | Upfield shift | The orientation of the substituent at C3 influences the electronic environment of the C3 carbon. |
| C7 | Shielded (upfield shift) | Deshielded (downfield shift) | In the endo isomer, a substituent at C3 can have a through-space steric interaction (γ-gauche effect) with the C7-endo proton, leading to a shielding of the C7 carbon. This effect is absent in the exo isomer. |
| C9 | May show slight differences | May show slight differences | The chemical shift of the carbonyl carbon can be influenced by the overall conformation of the bicyclic system, which is affected by the substituent's stereochemistry. |
Table 3: Infrared (IR) Spectroscopy Data of exo- and endo-3-Bicyclo[3.3.1]nonyl Acetate
| Functional Group | exo-Isomer (cm⁻¹) | endo-Isomer (cm⁻¹) | Key Differentiating Features |
| C=O (ester) | 1730 | 1735 | A slight difference in the carbonyl stretching frequency may be observed. |
| C-O (ester) | 1240, 1090, 1030 | 1240, 1080, 1010 | The fingerprint region, particularly the C-O stretching bands, shows noticeable differences between the two diastereomers, reflecting the different vibrational modes due to their distinct spatial arrangements.[1] |
Table 4: Mass Spectrometry (MS) Data
The mass spectra of diastereomers are often very similar, as they have the same molecular weight. However, subtle differences in fragmentation patterns can sometimes be observed due to the different steric environments of the substituents, which can influence the stability of the fragment ions. For 3-azabicyclo[3.3.1]nonane derivatives, mass spectrometry has been used to characterize the overall structure.
| Feature | General Observation for Diastereomers |
| Molecular Ion (M⁺) | Identical m/z value for both diastereomers. |
| Fragmentation Pattern | May show minor differences in the relative intensities of certain fragment ions, reflecting the stereochemical arrangement of the molecule. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same spectrometer.
-
Typical parameters: spectral width of 200-250 ppm, proton-decoupled, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the chemical shifts to the solvent peak.
-
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra using standard pulse programs provided by the spectrometer manufacturer.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid samples : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/solution samples : Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two NaCl or KBr plates.
-
-
Data Acquisition :
-
Record the spectrum on an FTIR spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis of mixtures.
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this class of compounds.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound diastereomers.
Caption: Workflow for Spectroscopic Comparison of Diastereomers.
References
A Comparative Analysis of the Bioactivity of Bicyclo[3.3.1]nonan-9-one and Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, bridged cyclic compounds like bicyclo[3.3.1]nonan-9-one and adamantane have emerged as promising candidates due to their rigid structures and potential for diverse functionalization. This guide provides a comparative overview of the bioactivity of derivatives of these two scaffolds, focusing on their anticancer and antimicrobial properties. The information is based on publicly available experimental data, presented to aid researchers in navigating the therapeutic potential of these unique chemical entities.
Anticancer Activity: A Tale of Two Scaffolds
Both this compound and adamantane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
This compound Derivatives: Promising Cytotoxicity
Derivatives of 2,4-diaryl-3-azathis compound have shown notable anticancer activity. For instance, certain compounds have been reported to possess highly cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines[1]. Another study highlighted the anti-cancer potential of pyrazolyl-chalcone and pyrazolyl-thiadiazole derivatives of this scaffold against pancreatic cancer (PaCa-2) and prostate cancer (PC3) cell lines[1].
Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-diaryl-3-azathis compound derivative 13 | MCF-7 | 62.4 ± 0.128 | [1] |
| 2,4-diaryl-3-azathis compound derivative 22 | MCF-7 | 91.6 ± 0.112 | [1] |
| 2,4-diaryl-3-azathis compound derivative 13 | HCT-116 | 43.5 ± 0.15 | [1] |
| 2,4-diaryl-3-azathis compound derivative 21 | HCT-116 | 38.5 ± 0.17 | [1] |
| Pyrazolyl-thiadiazole derivative of bicyclononanone | PaCa-2 | 5.5 µg/mL | [1] |
| Pyrazolyl-thiadiazole derivative of bicyclononanone | PC3 | 11.8 µg/mL | [1] |
Adamantane Derivatives: A Scaffold with Broad-Spectrum Potential
Adamantane derivatives have also been extensively studied for their anticancer properties. Their lipophilic nature is thought to contribute to their ability to interact with cellular membranes and other biological targets. Several adamantane-containing compounds have been synthesized and evaluated, showing a range of cytotoxic activities against cell lines such as human lung carcinoma (A549), ductal carcinoma (T47D), and HeLa cells[2].
Table 2: Anticancer Activity of Adamantane Derivatives (MTT Assay)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole scaffold-based adamantane derivative 8j | HeLa | 7.90 | [3] |
| Thiazole scaffold-based adamantane derivative 8m | HeLa | 5.15 | [3] |
| Thiazole scaffold-based adamantane derivative 8j | HepG2 | 7.90 | [3] |
| Thiazole scaffold-based adamantane derivative 8m | HepG2 | 5.15 | [3] |
It is important to note that a direct comparison of the potency of these two scaffolds is challenging due to the lack of studies testing them under identical experimental conditions. The observed IC50 values are highly dependent on the specific derivative, the cancer cell line tested, and the precise experimental protocol used.
Antimicrobial Activity: A Battle Against Pathogens
Both this compound and adamantane derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The most common method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that inhibits the visible growth of a microorganism.
This compound Derivatives: Targeting Bacteria and Fungi
Derivatives of 2,4-diaryl-3-azathis compound have been shown to possess significant antimicrobial properties. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species[1].
Table 3: Antimicrobial Activity of this compound Derivatives (Broth Microdilution)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2,4-diaryl-3-azathis compound derivative 10 | Bacillus subtilis | 6.25 | |
| 2,4-diaryl-3-azathis compound derivative 11 | Bacillus subtilis | 6.25 | |
| 2,4-diaryl-3-azathis compound derivative 13 | Salmonella typhi | 6.25 | |
| 2,4-diaryl-3-azathis compound derivative 11 | Candida albicans | 6.25 | |
| 2,4-diaryl-3-azathis compound derivative 13 | Candida albicans | 6.25 |
Adamantane Derivatives: A Potent Antimicrobial Scaffold
The rigid and lipophilic nature of the adamantane cage makes it an attractive pharmacophore for developing antimicrobial agents. Numerous derivatives have been synthesized and have shown significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus[4][5]. Some derivatives have also demonstrated efficacy against Gram-negative bacteria and fungi[2].
Table 4: Antimicrobial Activity of Adamantane Derivatives (Broth Microdilution)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [4] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [4] |
| Schiff base of 1-adamantylamine (compound 9) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [2] |
| Hydrazide of 1-adamantanecarboxylic acid (compound 19) | Gram-negative bacteria | 125-500 | [2] |
As with the anticancer data, a direct comparison of antimicrobial efficacy is limited by the variability in tested microbial strains and specific assay conditions across different studies.
Experimental Protocols
To facilitate the replication and validation of the cited bioactivity data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Logical Relationships
The precise mechanisms of action for many this compound and adamantane derivatives are still under investigation. However, based on the observed cytotoxic and antimicrobial effects, several potential signaling pathways and logical relationships can be proposed.
This guide provides a snapshot of the current understanding of the bioactivity of this compound and adamantane derivatives. Further research, particularly direct comparative studies, is necessary to fully elucidate their therapeutic potential and to guide the rational design of new, more potent drug candidates based on these fascinating scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Bicyclo[3.3.1]nonan-9-one and its Derivatives
For researchers and professionals in the field of drug development and materials science, understanding the three-dimensional structure of bicyclo[3.3.1]nonan-9-one and its derivatives is crucial for elucidating their structure-activity relationships. Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in these bicyclic compounds. This guide provides a comparative overview of crystallographic data for several derivatives, details the experimental protocol for X-ray diffraction analysis, and contrasts this technique with other common analytical methods.
Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer valuable insights into the molecule's structure in solution and its overall composition.
| Analytical Technique | Type of Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and absolute configuration. | Provides the most definitive structural information. | Requires a single crystal of suitable size and quality; the structure may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (e.g., ¹H, ¹³C), connectivity, and stereochemistry in solution.[1] | Provides data on the solution-state conformation, which is often more relevant to biological activity. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[1] | High sensitivity and accuracy for molecular weight determination. | Provides no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
Quantitative Data Summary
The following tables summarize key crystallographic data for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures.
Table 1: Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compound | C₁₆H₂₀O₃ | Orthorhombic | P2₁2₁2₁ | 6.9378(5) | 12.5291(11) | 16.0726(14) | [2][3] |
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | 7.931(2) | 10.999(2) | 10.457(2) | |
| 2-(2,4-diphenyl-3-aza-bicyclo-[3.3.1]nonan-9-yl-idene)acetonitrile | C₂₂H₂₂N₂ | Monoclinic | P2₁/c | 11.234(2) | 11.012(2) | 14.289(3) | [1] |
| 7-benzyl-3-thia-7-azathis compound | C₁₅H₁₉NOS | Orthorhombic | Pbca | 11.396(2) | 12.345(3) | 19.345(4) | [4][5][6] |
| 9-Thiabicyclo[3.3.1]nonane-2,6-dione | C₈H₁₀O₂S | Orthorhombic | Pbcn | 10.731(4) | 6.806(1) | 10.771(2) | [7] |
Note: Data for some compounds were not fully available in the initial search results and are left blank.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, based on standard practices for organic compounds.[2][8][9][10]
1. Crystal Growth:
-
Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).[3] The choice of solvent is critical and may require screening of several options.
2. Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.
3. Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The data are corrected for various factors, including absorption, Lorentz, and polarization effects.
-
The unit cell parameters and space group are determined from the diffraction pattern.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using various crystallographic metrics.
Visualizing the Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.
This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound derivatives. For specific applications, researchers should consult the detailed crystallographic information files (CIFs) and the experimental sections of the primary literature.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azathis compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. rigaku.com [rigaku.com]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Safety Operating Guide
Navigating the Safe Disposal of Bicyclo[3.3.1]nonan-9-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo[3.3.1]nonan-9-one, a common intermediate in organic synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to prevent the release of harmful substances into the environment.[1][2] This involves a systematic approach to waste segregation, containment, and final disposal, often requiring the expertise of licensed professionals. Never dispose of this compound down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid accidental reactions.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and appropriate for storing chemical waste.
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Professional Disposal:
-
The disposal of this compound must be conducted through a licensed and approved waste disposal company.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and contracts with certified waste handlers.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Spill and Contamination Cleanup
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material, such as vermiculite or sand.[1] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[1] Do not let the product enter drains or waterways.[1]
Quantitative Data Summary
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Bicyclo[3.3.1]nonan-9-one
This document provides immediate safety, handling, and disposal protocols for Bicyclo[3.3.1]nonan-9-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves | Protects against skin contact and irritation.[3][4] Gloves should be inspected before use and removed immediately if contaminated.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a potential for splashing.[4][5] | Prevents eye irritation from dust particles or splashes.[1] Goggles are required for significant splash hazards.[4][5] |
| Body Protection | A standard laboratory coat is the minimum requirement.[3][4] A 65% cotton/35% polyester blend offers a balance of chemical resistance and semi-fire retardant properties.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[2][6] If ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2] | May cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect from spills and falling objects.[4][7] |
Experimental Protocols: Handling and Disposal Workflow
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the necessary steps from preparation to final waste disposal.
Step-by-Step Handling Procedure:
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound.[5][8]
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Ventilation: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[2][6]
-
Weighing and Transfer: When weighing and transferring the solid, take care to avoid generating dust.[2] Use appropriate tools (e.g., spatulas) and handle containers carefully. The compound is noted to sublime readily, so care should be taken during drying and handling to prevent loss of product.[9]
-
Experimental Use: Proceed with the planned experimental protocol within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Collection: Collect all waste material, including contaminated gloves, wipes, and any residual chemical, in a clearly labeled, sealed container.[2][6]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains or waterways.[6]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
- 1. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. aksci.com [aksci.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
